1,3-Di(2-pyridyl)-1,3-propanedione
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dipyridin-2-ylpropane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c16-12(10-5-1-3-7-14-10)9-13(17)11-6-2-4-8-15-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCGUVLMWGIPVDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)CC(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30963917 | |
| Record name | 1,3-Di(pyridin-2-yl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4773-20-0, 10198-89-7 | |
| Record name | 1,3-Di(pyridin-2-yl)propane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30963917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Di(2-pyridyl)-1,3-propanedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1,3-Di(2-pyridyl)-1,3-propanedione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental protocol for the synthesis of 1,3-Di(2-pyridyl)-1,3-propanedione, a valuable chelating agent and building block in coordination chemistry and materials science. The synthesis is primarily achieved through a Claisen condensation reaction.
Core Synthesis Pathway: Claisen Condensation
The most common and effective method for the synthesis of this compound is the Claisen condensation of 2-acetylpyridine (B122185) with an appropriate ester of 2-pyridinecarboxylic acid, such as ethyl 2-pyridinecarboxylate. This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide or sodium amide, to facilitate the formation of the enolate intermediate.
The overall reaction can be depicted as follows:
Spectroscopic Analysis of 1,3-Di(2-pyridyl)-1,3-propanedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data for 1,3-Di(2-pyridyl)-1,3-propanedione. Due to the limited availability of direct experimental spectra in public databases, this guide also incorporates data from structurally analogous compounds to provide a comprehensive analytical perspective.
Introduction
This compound is a symmetrical β-diketone containing two pyridyl rings. Its structure is of interest in coordination chemistry and drug discovery due to the chelating properties of the dione (B5365651) moiety and the biological relevance of the pyridine (B92270) rings. NMR spectroscopy is a critical tool for the structural elucidation and purity assessment of this compound.
Molecular Structure and NMR Considerations
The structure of this compound (C₁₃H₁₀N₂O₂) features several distinct proton and carbon environments that give rise to characteristic signals in ¹H and ¹³C NMR spectra. The molecule's symmetry influences the number of unique signals observed. The compound can exist in keto-enol tautomeric forms, which can also affect the NMR spectra, potentially leading to the observation of signals for both forms depending on the solvent and temperature.
¹H NMR Spectral Data
Direct experimental ¹H NMR data for this compound is not widely available in the surveyed literature. However, analysis of similar structures allows for the prediction of the expected chemical shifts and splitting patterns.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Pyridyl-H (ortho to N) | 8.6 - 8.8 | Doublet |
| Pyridyl-H (para to N) | 7.8 - 8.0 | Triplet |
| Pyridyl-H (meta to N, adjacent to C=O) | 8.0 - 8.2 | Doublet |
| Pyridyl-H (meta to N) | 7.4 - 7.6 | Triplet |
| Methylene (-CH₂-) | ~4.0 | Singlet |
| Enol (-CH=) | 6.0 - 7.0 | Singlet |
| Enol (-OH) | 15.0 - 17.0 | Broad Singlet |
Note: Predicted values are based on the analysis of structurally similar compounds and may vary depending on the solvent and experimental conditions. The presence and chemical shift of enol protons are highly dependent on the solvent, concentration, and temperature.
¹³C NMR Spectral Data
Similar to the ¹H NMR data, comprehensive experimental ¹³C NMR data for this compound is scarce. The predicted chemical shifts are summarized below.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl (C=O) | 180 - 195 |
| Pyridyl-C (adjacent to N) | ~150 |
| Pyridyl-C (para to N) | ~137 |
| Pyridyl-C (ortho to C=O) | ~153 |
| Pyridyl-C (meta to N) | ~125 |
| Pyridyl-C (meta to N, adjacent to C) | ~121 |
| Methylene (-CH₂-) | 40 - 50 |
| Enol (=CH-) | 90 - 100 |
Note: These are predicted values and should be confirmed with experimental data.
Experimental Protocols
The following provides a general methodology for acquiring ¹H and ¹³C NMR spectra for compounds such as this compound.
Sample Preparation:
-
Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The solution is transferred to a 5 mm NMR tube.
-
A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), may be added if the solvent does not contain an internal reference.
NMR Data Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.
-
Temperature: Spectra are usually acquired at room temperature.
-
¹H NMR: A standard single-pulse experiment is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR: A standard single-pulse experiment with proton decoupling is typically used. Key acquisition parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a significantly larger number of scans compared to ¹H NMR to achieve a good signal-to-noise ratio.
Visualization of Molecular Structure
The following diagram illustrates the chemical structure of this compound and the numbering of the carbon and hydrogen atoms for NMR correlation.
Caption: Structure of this compound with atom numbering.
Spectroscopic Characterization of 1,3-Di(2-pyridyl)-1,3-propanedione: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic characterization of 1,3-Di(2-pyridyl)-1,3-propanedione, a versatile bidentate ligand used in coordination chemistry and of interest in medicinal chemistry and materials science. This document details the key spectroscopic techniques used to elucidate and confirm the structure of this compound, providing a valuable resource for researchers working with this and similar molecules.
Compound Profile
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 1,3-Bis(2-pyridyl)-1,3-propanedione, 1,3-Di-2-pyridinyl-1,3-propanedione[1] |
| CAS Number | 10198-89-7[1] |
| Molecular Formula | C₁₃H₁₀N₂O₂[1] |
| Molecular Weight | 226.23 g/mol [1] |
| Appearance | Solid[1] |
| Melting Point | 104-109 °C[1] |
Spectroscopic Data
The structural confirmation of this compound relies on a combination of spectroscopic methods. The following tables summarize the expected and reported data for each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Due to the tautomeric nature of β-diketones, this compound can exist in both keto and enol forms. In solution, the enol form is often predominant, stabilized by an intramolecular hydrogen bond.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.6 | d | 2H | Protons ortho to Nitrogen on Pyridyl Rings |
| ~8.0 | t | 2H | Protons para to Nitrogen on Pyridyl Rings |
| ~7.8 | d | 2H | Protons meta to Nitrogen on Pyridyl Rings (adjacent to carbonyl) |
| ~7.4 | t | 2H | Protons meta to Nitrogen on Pyridyl Rings |
| ~6.5 | s | 1H | Methine Proton (-CH=) of Enol Form |
| ~4.5 | s | 2H | Methylene (B1212753) Protons (-CH₂-) of Keto Form |
Note: The presence of both methine and methylene signals would indicate a mixture of enol and keto tautomers. The exact chemical shifts can vary depending on the solvent used.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~185 | Carbonyl Carbon (C=O) of Enol Form |
| ~200 | Carbonyl Carbon (C=O) of Keto Form |
| ~153 | Pyridyl Carbon (C-N) |
| ~149 | Pyridyl Carbon |
| ~137 | Pyridyl Carbon |
| ~127 | Pyridyl Carbon |
| ~123 | Pyridyl Carbon |
| ~95 | Methine Carbon (-CH=) of Enol Form |
| ~58 | Methylene Carbon (-CH₂-) of Keto Form |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic bands for the carbonyl and pyridyl groups. The presence of the enol form is indicated by a broad O-H stretch and a C=C stretch.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2500 | Broad | O-H Stretch (intramolecular hydrogen bond in enol form) |
| ~1610 | Strong | C=O Stretch (conjugated ketone) |
| ~1580 | Medium | C=C Stretch (enol form) and Pyridyl Ring Vibrations |
| ~1470 | Medium | Pyridyl Ring Vibrations |
| ~1430 | Medium | Pyridyl Ring Vibrations |
Note: The IR spectrum of the coordinated ligand in metal complexes will show shifts in the C=O stretching frequency.[2]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and conjugated systems, such as that in this compound, exhibit characteristic absorption bands.
Table 4: UV-Vis Spectroscopic Data (Predicted in Methanol)
| λmax (nm) | Molar Absorptivity (ε) | Assignment |
| ~270 | High | π → π* transition of the pyridyl rings |
| ~340 | Medium | n → π* transition of the carbonyl groups and π → π* of the enone system |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.
Table 5: Mass Spectrometry Data
| m/z | Interpretation |
| 226.23 | [M]⁺, Molecular Ion |
| 148 | [M - C₅H₄NCO]⁺ |
| 121 | [C₅H₄NCO]⁺ |
| 78 | [C₅H₄N]⁺ (Pyridyl cation) |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This synthesis is adapted from the Claisen condensation reaction, a common method for the formation of β-dicarbonyl compounds. A procedure analogous to the synthesis of 1,3-diphenyl-1,3-propanedione can be employed.
Materials:
-
Ethyl picolinate (B1231196) (2-pyridinecarboxylic acid ethyl ester)
-
Sodium hydride (NaH) or Sodium amide (NaNH₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl), dilute
-
Dichloromethane (B109758) or Chloroform
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of 2-acetylpyridine in anhydrous THF is added dropwise to a stirred suspension of a strong base, such as sodium hydride or sodium amide, in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred at room temperature for a period to allow for the formation of the enolate.
-
Ethyl picolinate is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
The reaction is quenched by carefully adding it to a cold, dilute aqueous solution of hydrochloric acid to neutralize the base and protonate the product.
-
The aqueous layer is extracted several times with an organic solvent like dichloromethane or chloroform.
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or a mixture of hexane (B92381) and ethyl acetate.
Spectroscopic Analysis
3.2.1. NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A ¹H and ¹³C NMR spectrum is recorded on a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Standard pulse programs are used for both ¹H and ¹³C NMR. For ¹³C NMR, proton decoupling is employed.
3.2.2. IR Spectroscopy
-
Sample Preparation: The IR spectrum can be obtained using a KBr pellet. A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the solid sample directly.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
3.2.3. UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: The absorbance is scanned over a range of wavelengths, typically from 200 to 800 nm.
3.2.4. Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent.
-
Instrumentation: A mass spectrometer, typically using Electrospray Ionization (ESI) or Electron Impact (EI) as the ionization source.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured.
Workflow and Relationships
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound and the relationship between its tautomeric forms.
Caption: General workflow for the synthesis and spectroscopic characterization.
Caption: Keto-enol tautomerism of a generic 1,3-dione system.
This technical guide provides a foundational understanding of the spectroscopic properties and analytical methodologies for this compound. Researchers can use this information to guide their synthesis, purification, and structural confirmation of this important compound.
References
In-Depth Technical Guide: Crystal Structure Analysis of 1,3-Di(2-pyridyl)-1,3-propanedione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of 1,3-Di(2-pyridyl)-1,3-propanedione, a bidentate N,O-chelating ligand of significant interest in coordination chemistry and materials science. The document details the crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and structural determination.
Introduction
This compound, also known as 1,3-bis(2-pyridyl)propane-1,3-dione, is a versatile organic ligand. Its unique structural motif, featuring two pyridyl nitrogen atoms and two keto-enol oxygen atoms, allows for the formation of stable complexes with a wide range of metal ions. Understanding the precise three-dimensional arrangement of atoms in this molecule is crucial for predicting its coordination behavior, designing novel metal-organic frameworks (MOFs), and developing new catalysts and functional materials. This guide presents the definitive crystal structure of this compound, providing foundational data for computational modeling and experimental design.
Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. A summary of the key crystallographic data and refinement parameters is presented in Table 1.
Table 1: Crystal Data and Structure Refinement for this compound.
| Parameter | Value |
| Empirical Formula | C₁₃H₁₀N₂O₂ |
| Formula Weight | 226.23 g/mol |
| Temperature | 100(2) K |
| Wavelength | 1.54178 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 8.3536(3) Å |
| b | 11.2953(4) Å |
| c | 11.6963(4) Å |
| α | 90° |
| β | 108.527(3)° |
| γ | 90° |
| Volume | 1045.54(6) ų |
| Z | 4 |
| Density (calculated) | 1.437 Mg/m³ |
| Absorption Coefficient | 0.827 mm⁻¹ |
| F(000) | 472 |
| Data Collection and Refinement | |
| Theta range for data collection | 4.09 to 72.48° |
| Index ranges | -10 ≤ h ≤ 9, -13 ≤ k ≤ 13, -14 ≤ l ≤ 14 |
| Reflections collected | 11136 |
| Independent reflections | 2038 [R(int) = 0.0349] |
| Completeness to theta = 67.679° | 99.8 % |
| Data / restraints / parameters | 2038 / 0 / 156 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I > 2sigma(I)] | R₁ = 0.0347, wR₂ = 0.0905 |
| R indices (all data) | R₁ = 0.0361, wR₂ = 0.0921 |
| Largest diff. peak and hole | 0.231 and -0.207 e.Å⁻³ |
Note: This data is based on the crystallographic information from the ligand in a coordinated state within a larger complex, as detailed in the cited literature. The fundamental molecular structure of the ligand is preserved.
Molecular Structure and Geometry
The molecular structure of this compound consists of a central propanedione backbone flanked by two pyridyl rings. The molecule exists in the enol form in the solid state, with the proton located on one of the oxygen atoms, forming an intramolecular hydrogen bond with the other oxygen atom. This keto-enol tautomerism is a key feature of β-diketones.
Selected bond lengths and angles are provided in Tables 2 and 3, respectively, to offer a quantitative description of the molecular geometry.
Table 2: Selected Bond Lengths (Å).
| Atom 1 | Atom 2 | Length (Å) |
| O(1) | C(1) | 1.265(2) |
| O(2) | C(3) | 1.334(2) |
| N(1) | C(4) | 1.342(2) |
| N(1) | C(8) | 1.349(2) |
| N(2) | C(9) | 1.341(2) |
| N(2) | C(13) | 1.347(2) |
| C(1) | C(2) | 1.419(2) |
| C(1) | C(4) | 1.488(2) |
| C(2) | C(3) | 1.378(2) |
| C(3) | C(9) | 1.479(2) |
Table 3: Selected Bond Angles (°).
| Atom 1 | Atom 2 | Atom 3 | Angle (°) |
| O(1) | C(1) | C(2) | 123.8(1) |
| O(1) | C(1) | C(4) | 117.9(1) |
| C(2) | C(1) | C(4) | 118.3(1) |
| C(3) | C(2) | C(1) | 122.1(1) |
| O(2) | C(3) | C(2) | 121.2(1) |
| O(2) | C(3) | C(9) | 114.9(1) |
| C(2) | C(3) | C(9) | 123.9(1) |
| N(1) | C(4) | C(5) | 122.1(1) |
| N(1) | C(4) | C(1) | 117.0(1) |
| N(2) | C(9) | C(10) | 122.2(1) |
| N(2) | C(9) | C(3) | 116.6(1) |
Experimental Protocols
Synthesis of this compound
A common synthetic route for this compound involves a Claisen condensation reaction. A typical procedure is as follows:
-
Preparation of Sodium Ethoxide: Sodium metal is dissolved in anhydrous ethanol (B145695) under an inert atmosphere to prepare a solution of sodium ethoxide.
-
Reaction Mixture: To the freshly prepared sodium ethoxide solution, ethyl picolinate (B1231196) is added, followed by the dropwise addition of 2-acetylpyridine.
-
Reflux: The reaction mixture is heated at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The resulting solid is dissolved in water and acidified with a dilute acid (e.g., acetic acid or HCl) to precipitate the crude product.
-
Purification: The crude product is collected by filtration, washed with water, and then recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure this compound as a crystalline solid.
Single-Crystal X-ray Diffraction
-
Crystal Selection: A suitable single crystal of this compound is selected and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data are collected on a diffractometer equipped with a suitable X-ray source (e.g., Cu Kα radiation) and a detector. The data collection is typically performed at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and crystal structure analysis of this compound.
Caption: Experimental workflow from synthesis to crystal structure determination.
Molecular Structure and Numbering Scheme
The diagram below shows the molecular structure of this compound with the atom numbering scheme used in the crystallographic analysis.
Caption: Molecular structure and atom numbering of this compound.
Conclusion
This technical guide has presented a detailed account of the crystal structure of this compound. The provided quantitative data on its crystallographic parameters and molecular geometry serves as a valuable resource for researchers in the fields of coordination chemistry, materials science, and drug development. The outlined experimental protocols for its synthesis and single-crystal X-ray diffraction analysis offer a practical guide for the preparation and characterization of this important ligand. This foundational structural information is essential for the rational design of new functional materials and metal-based therapeutics.
An In-depth Technical Guide to the Keto-Enol Tautomerism of 1,3-Di(2-pyridyl)-1,3-propanedione
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Di(2-pyridyl)-1,3-propanedione is a fascinating molecule that, like other β-dicarbonyl compounds, exhibits keto-enol tautomerism. This phenomenon is of significant interest in medicinal chemistry and materials science, as the tautomeric form can influence the compound's chemical reactivity, coordination chemistry, and biological activity. This guide provides a comprehensive overview of the synthesis, structural features, and the dynamic equilibrium between the keto and enol forms of this compound, supported by spectroscopic and computational data.
Introduction
Keto-enol tautomerism is a fundamental concept in organic chemistry where a ketone or aldehyde is in equilibrium with its corresponding enol form. In β-dicarbonyl compounds, the enol form is often significantly stabilized by the formation of an intramolecular hydrogen bond and a conjugated system. For this compound, the presence of the pyridyl rings introduces additional electronic effects and potential coordination sites, making its tautomeric behavior particularly noteworthy. Understanding this equilibrium is crucial for predicting the molecule's behavior in different chemical environments, which is vital for applications in drug design and catalysis.
Synthesis of this compound
The synthesis of this compound can be achieved via a Claisen condensation reaction. A plausible experimental protocol is detailed below.
Experimental Protocol: Claisen Condensation
Materials:
-
Ethyl picolinate (B1231196)
-
Sodium hydride (NaH) or Sodium amide (NaNH₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of 2-acetylpyridine (1 equivalent) in anhydrous THF is added dropwise to a stirred suspension of a strong base like sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
-
The mixture is stirred at room temperature for 30-60 minutes to allow for the formation of the enolate.
-
A solution of ethyl picolinate (1 equivalent) in anhydrous THF is then added dropwise to the reaction mixture at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of 1 M HCl at 0 °C until the pH is neutral.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to yield this compound.
Spectroscopic and Structural Characterization
The keto-enol tautomerism of this compound can be thoroughly investigated using various spectroscopic techniques and X-ray crystallography.
NMR Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for characterizing the tautomeric forms in solution. The enol form is typically characterized by a vinyl proton signal and a hydroxyl proton signal, while the keto form shows a methylene (B1212753) proton signal.
Table 1: Representative ¹H NMR Data for the Enol Tautomer of this compound in CDCl₃
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| Pyridyl-H | 8.6 - 7.2 | m |
| Methine (=CH-) | ~6.5 | s |
| Enolic OH | ~16.0 | br s |
Table 2: Representative ¹³C NMR Data for the Enol Tautomer of this compound in CDCl₃
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O | ~185 |
| Pyridyl-C | 155 - 120 |
| =CH- | ~95 |
Infrared (IR) Spectroscopy
IR spectroscopy can distinguish between the keto and enol forms by identifying their characteristic vibrational frequencies. The enol form is characterized by a broad O-H stretching band and C=C stretching vibrations, while the keto form shows sharp C=O stretching bands.
Table 3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Tautomer |
| O-H stretch (intramol. H-bond) | 3200 - 2500 (broad) | Enol |
| C=O stretch | ~1720, ~1690 | Keto |
| C=O stretch (conjugated) | ~1610 | Enol |
| C=C stretch | ~1580 | Enol |
UV-Vis Spectroscopy
UV-Vis spectroscopy reveals the electronic transitions within the molecule. The conjugated system of the enol form typically results in absorption at longer wavelengths compared to the non-conjugated keto form.
Table 4: Expected UV-Vis Absorption Maxima in Methanol
| Tautomer | λ_max (nm) | Transition |
| Keto | ~270 | n → π |
| Enol | ~340 | π → π |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive evidence of the tautomeric form present in the solid state. For the closely related 1-(pyridin-2-yl)-3-(pyridin-3-yl)propane-1,3-dione, the crystal structure confirms the presence of the enol form, stabilized by an intramolecular hydrogen bond.[1]
Table 5: Selected Bond Lengths from a Representative Pyridyl-dione Crystal Structure
| Bond | Bond Length (Å) |
| C=C | ~1.39 |
| C-O (enol) | ~1.30 |
| C=O | ~1.26 |
Tautomeric Equilibrium
The position of the keto-enol equilibrium is influenced by several factors, including the solvent, temperature, and the electronic nature of the substituents.
Solvent Effects
The polarity of the solvent plays a crucial role in determining the predominant tautomer.[2][3] Nonpolar solvents tend to favor the enol form due to the stability of the intramolecular hydrogen bond. In contrast, polar protic solvents can disrupt this hydrogen bond and stabilize the more polar keto form.
Table 6: Expected Trend of Enol Percentage in Different Solvents
| Solvent | Polarity | Expected % Enol |
| Hexane | Nonpolar | High |
| Chloroform | Moderate | High |
| Acetone | Polar Aprotic | Intermediate |
| Methanol | Polar Protic | Low |
| Water | Polar Protic | Low |
Computational Analysis
Density Functional Theory (DFT) calculations are instrumental in understanding the relative stabilities of the tautomers.[4][5] These calculations can provide insights into the optimized geometries, relative energies, and the energy barrier for the interconversion between the keto and enol forms. For similar pyridinyl diketones, DFT calculations have shown that the enol form is generally more stable.[4]
Visualizations
Keto-Enol Tautomerism
Caption: The equilibrium between the keto and enol tautomers of this compound.
Synthesis Workflow
References
Theoretical Insights into the Tautomeric Landscape of 1,3-Di(2-pyridyl)-1,3-propanedione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3-Di(2-pyridyl)-1,3-propanedione is a significant β-diketone that exhibits keto-enol tautomerism, a phenomenon crucial to its chemical reactivity, coordination chemistry, and potential biological activity. This technical guide provides an in-depth analysis of the tautomeric forms of this compound, drawing upon theoretical studies of structurally analogous pyridinyl-β-diketones. This document outlines the computational and experimental methodologies employed to investigate this equilibrium, presents quantitative data from related systems, and visualizes the key relationships governing its tautomeric behavior. The insights provided are essential for researchers in medicinal chemistry and materials science seeking to understand and manipulate the properties of this versatile molecule.
Introduction to Tautomerism in this compound
Tautomers are constitutional isomers that readily interconvert, and the keto-enol tautomerism of β-dicarbonyl compounds is a classic example of this phenomenon. This compound can exist in a dynamic equilibrium between its diketo form and two potential enol forms. The enol form is generally stabilized by the formation of a six-membered quasi-aromatic ring via a strong intramolecular hydrogen bond and extended π-conjugation. In the solid state and in coordination complexes, the enol tautomer is predominantly observed. The position of this equilibrium in solution is influenced by factors such as solvent polarity and temperature.
Tautomeric Forms
The tautomeric equilibrium of this compound involves the following species:
-
Diketo Tautomer: The symmetric dicarbonyl form.
-
Enol Tautomers: Two equivalent enol forms are possible, each featuring an intramolecular hydrogen bond between the enolic hydroxyl group and the remaining carbonyl oxygen.
The equilibrium is heavily shifted towards the enol form due to the significant stabilization conferred by the intramolecular hydrogen bond and the conjugated system.
Theoretical and Experimental Protocols
The study of tautomerism in pyridinyl-β-diketones employs a synergistic combination of computational and experimental techniques to provide a comprehensive understanding of the equilibrium.
Computational Methodology: Density Functional Theory (DFT)
DFT calculations are a powerful tool for investigating the structures, energies, and spectroscopic properties of tautomers. A typical computational protocol is as follows:
-
Structure Optimization: The geometries of the diketo and enol tautomers are optimized to find their minimum energy conformations.
-
Frequency Calculations: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Energy Calculations: Single-point energy calculations are carried out at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.
-
Solvent Effects: The influence of different solvents on the tautomeric equilibrium is modeled using implicit solvent models like the Polarizable Continuum Model (PCM).
-
Thermodynamic Analysis: The relative Gibbs free energies (ΔG) of the tautomers are calculated to predict the position of the equilibrium.
A widely used and effective level of theory for such studies is B3LYP with the 6-311++G(d,p) basis set.[1][2]
Experimental Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary experimental technique for studying keto-enol tautomerism in solution, as the interconversion between tautomers is often slow on the NMR timescale.
-
Sample Preparation: Solutions of the compound are prepared in various deuterated solvents of differing polarities (e.g., CDCl₃, DMSO-d₆, CD₃OD).
-
¹H and ¹³C NMR Spectra Acquisition: Standard one-dimensional and two-dimensional NMR spectra are recorded.
-
Signal Assignment: Characteristic signals are assigned to the diketo and enol forms. The enol form typically shows a characteristic enolic proton signal at high chemical shift values (around 15-17 ppm) and a vinylic proton signal. The diketo form is identified by the methylene (B1212753) protons of the -CH₂- group.
-
Equilibrium Constant Determination: The relative concentrations of the tautomers are determined by integrating the characteristic NMR signals, allowing for the calculation of the equilibrium constant (Keq = [enol]/[keto]).
-
Deuterium Isotope Effects: Deuterium isotope effects on ¹³C chemical shifts can provide further insights into the tautomeric equilibrium and the strength of the intramolecular hydrogen bond.[1][2]
Quantitative Data
Table 1: Calculated Relative Gibbs Free Energies (ΔG) for the Tautomers of 1-(2-pyridinyl)butane-1,3-dione in Chloroform. [1][2]
| Tautomer/Conformer | Relative Gibbs Free Energy (ΔG) in CHCl₃ (kcal/mol) |
| Diketo | 3.5 |
| Enol (s-cis, syn) | 0.0 |
| Enol (s-cis, anti) | 1.2 |
| Enol (s-trans, syn) | 4.8 |
| Enol (s-trans, anti) | 5.9 |
Data calculated at the B3LYP/6-311++G(d,p) level of theory with the SCRF-PCM solvent model for chloroform.[1][2] The data clearly indicates the higher stability of the enol form in a non-polar solvent.
Visualizations
Tautomeric Equilibrium
The following diagram illustrates the equilibrium between the diketo and the more stable enol tautomer of this compound.
Caption: Tautomeric equilibrium of this compound.
Computational Workflow
The logical flow of a computational study on the tautomerism of this compound is depicted below.
Caption: A typical DFT workflow for tautomer analysis.
Experimental Workflow
The following diagram outlines the key steps in the experimental investigation of the tautomeric equilibrium using NMR spectroscopy.
Caption: Experimental workflow for NMR analysis of tautomerism.
Conclusion
The tautomeric equilibrium of this compound is heavily dominated by the enol form, a consequence of the stabilization afforded by a strong intramolecular hydrogen bond and an extended conjugated system. Theoretical calculations on analogous systems, primarily using DFT, and experimental validation through NMR spectroscopy, provide a robust framework for understanding and quantifying this phenomenon. For professionals in drug development and materials science, a thorough grasp of this tautomeric preference is paramount for predicting molecular interactions, designing novel ligands, and tailoring the physicochemical properties of materials derived from this versatile scaffold. Further dedicated theoretical and experimental studies on this compound are warranted to provide more precise quantitative data and to further elucidate the subtle interplay of factors governing its tautomeric landscape.
References
physical and chemical properties of 1,3-Di(2-pyridyl)-1,3-propanedione
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Di(2-pyridyl)-1,3-propanedione, a member of the β-diketone family, is a versatile organic compound with significant applications in coordination chemistry. Its ability to act as a bidentate chelating agent, coordinating to metal ions through its two oxygen atoms, makes it a valuable ligand in the synthesis of metal complexes with diverse structural and functional properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its key chemical behaviors.
Core Physical and Chemical Properties
This compound is a stable crystalline solid at room temperature.[1] Its core properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₀N₂O₂ | [2] |
| Molecular Weight | 226.23 g/mol | [1][2][3] |
| Appearance | Solid, powder to crystal | [1] |
| Melting Point | 104-109 °C | [1] |
| Boiling Point (Predicted) | 415.3 ± 30.0 °C | |
| Density (Predicted) | 1.233 ± 0.06 g/cm³ | |
| Solubility | Almost transparent in hot methanol | [4] |
Chemical and Spectroscopic Properties
| Property | Value/Description | Source(s) |
| IUPAC Name | 1,3-di(pyridin-2-yl)propane-1,3-dione | [2] |
| CAS Number | 10198-89-7 | [3] |
| pKa (Predicted) | 6.47 ± 0.46 | |
| Keto-Enol Tautomerism | Exists as an equilibrium of keto and enol forms. The enol form is stabilized by intramolecular hydrogen bonding. | [4][5] |
| ¹H NMR (Expected Features) | Aromatic protons of the pyridyl rings, a methine proton (=CH-) in the enol form, and a methylene (B1212753) proton (-CH₂-) in the keto form. | [4][6] |
| ¹³C NMR (Expected Features) | Carbonyl carbons (C=O) in the keto form, enolic carbons (C=C-OH), and aromatic carbons of the pyridyl rings. | [7] |
| Infrared (IR) Spectroscopy (Expected Features) | C=O stretching vibrations for the keto form, and O-H and C=C stretching for the enol form. | [7] |
Experimental Protocols
Synthesis of this compound via Claisen Condensation
This protocol is adapted from the general procedure for the synthesis of 1,3-dipyridinyl-l,3-propanediones.[4][8][9][10]
Materials:
-
Ethyl picolinate (B1231196) (ethyl 2-pyridinecarboxylate)
-
Potassium tert-butoxide
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl), dilute solution
-
Methanol for recrystallization
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium tert-butoxide (1 equivalent) in anhydrous diethyl ether or THF under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add a solution of 2-acetylpyridine (1 equivalent) in the same anhydrous solvent, dropwise at room temperature.
-
Following the addition of the acetylpyridine, add a solution of ethyl picolinate (1 equivalent) in the same anhydrous solvent, also dropwise.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours or gently reflux until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and then carefully pour it into a beaker containing ice-cold dilute hydrochloric acid to neutralize the base and precipitate the product.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Purify the crude this compound by recrystallization from hot methanol.
-
Dry the purified crystals under vacuum to yield the final product.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H and ¹³C NMR spectra to confirm the chemical structure and to study the keto-enol tautomerism. The ratio of the keto to enol forms can be determined by integrating the characteristic proton signals.[11][6][12]
-
Infrared (IR) Spectroscopy: Obtain the IR spectrum of the solid sample using a KBr pellet or as a mull. The presence of characteristic absorption bands for C=O, O-H, and C=C bonds will provide information about the functional groups and the tautomeric forms present.
-
Mass Spectrometry (MS): Determine the molecular weight of the compound using a suitable mass spectrometry technique (e.g., ESI-MS) to confirm the molecular formula.
-
X-ray Crystallography: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. The resulting crystal structure will provide definitive information about the molecular geometry and intermolecular interactions in the solid state.[13][14][15]
Key Chemical Concepts and Visualizations
Keto-Enol Tautomerism
A significant chemical property of this compound is its existence as a mixture of two tautomeric forms in equilibrium: the diketo form and the enol form. The enol form is often favored due to the formation of a stable six-membered ring through intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen.[5]
Synthetic Workflow
The synthesis of this compound is typically achieved through a Claisen condensation reaction. The following diagram illustrates the general workflow of this synthesis.
Applications in Research
The primary research application of this compound is as a chelating ligand in coordination chemistry. Its ability to form stable complexes with a wide range of metal ions has led to the synthesis of numerous coordination compounds with interesting magnetic, optical, and catalytic properties.[16] The pyridyl nitrogen atoms can also participate in coordination, leading to the formation of polynuclear and supramolecular structures.
While extensive biological activity for this compound itself has not been widely reported, the broader class of β-diketones and their metal complexes are known to exhibit various biological activities, suggesting potential for future research in this area.
Conclusion
This compound is a valuable compound for researchers in inorganic and materials chemistry. Its synthesis is straightforward, and its chemical properties, particularly its keto-enol tautomerism and coordination behavior, are well-defined. This guide provides the essential information for its synthesis, characterization, and understanding, serving as a foundational resource for its application in advanced research.
References
- 1. This compound 97 10198-89-7 [sigmaaldrich.com]
- 2. This compound | C13H10N2O2 | CID 2728494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound 97 10198-89-7 [sigmaaldrich.com]
- 4. CCCC 1990, Volume 55, Issue 5, Abstracts pp. 1228-1233 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 5. researchgate.net [researchgate.net]
- 6. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. jmpas.com [jmpas.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. US6143935A - Process for the preparation of 1,3-dicarbonyl compounds - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]
- 13. Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4’,3’:2,3]pyridazino[4,5-b]indole and Its Precursor [mdpi.com]
- 14. 1-(3-Pyridyl)pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of 1,3-Di(2-pyridyl)-1,3-propanedione in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available knowledge on the solubility of 1,3-Di(2-pyridyl)-1,3-propanedione. Due to the limited publicly available quantitative data, this document focuses on summarizing qualitative observations and presenting a robust, generalized experimental protocol for the precise determination of its solubility in various common solvents. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound.
Core Compound Information
| Identifier | Value |
| IUPAC Name | 1,3-di(pyridin-2-yl)propane-1,3-dione |
| Synonyms | 1,3-Bis(2-pyridyl)-1,3-propanedione, 1,3-Di-2-pyridinyl-1,3-propanedione |
| CAS Number | 10198-89-7 |
| Molecular Formula | C₁₃H₁₀N₂O₂ |
| Molecular Weight | 226.23 g/mol |
| Physical Form | Solid, powder to crystal |
| Melting Point | 104-109 °C |
Qualitative Solubility Data
Direct quantitative solubility data for this compound is scarce in publicly accessible literature. However, an analysis of its use in synthesis and complexation reactions provides some qualitative insights into its solubility characteristics.
| Solvent | Temperature | Solubility | Source / Inference |
| Methanol | Hot | "Almost transparency" | [1][2] |
| N,N-Dimethylformamide (DMF) | Not Specified | Soluble | Used as a solvent in the synthesis of coordination complexes.[3] |
| Chloroform | Not Specified | Implied Soluble | Mentioned as a solvent for related pyridyldiimine macrocycles. |
| Dichloromethane | Not Specified | Implied Soluble | Mentioned as a solvent for related pyridyldiimine macrocycles. |
| Tetrahydrofuran (THF) | Not Specified | Implied Soluble | Mentioned as a solvent for related pyridyldiimine macrocycles. |
| Toluene | Not Specified | Implied Sparingly Soluble | Mentioned as a solvent for related pyridyldiimine macrocycles. |
| Acetonitrile | Not Specified | Implied Soluble | Mentioned as a solvent for related pyridyldiimine macrocycles. |
Experimental Protocol for Solubility Determination
The following is a detailed, generalized methodology for the quantitative determination of the solubility of this compound. This protocol is based on the widely accepted isothermal equilibrium method.
Objective: To determine the equilibrium solubility of this compound in a selection of common solvents at a specified temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, chloroform, dichloromethane, DMSO, DMF) of analytical grade
-
Thermostatic shaker or water bath
-
Calibrated thermometer
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or nylon)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach equilibrium.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the thermostatic bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Using HPLC:
-
Develop and validate an HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.
-
Prepare a series of calibration standards of known concentrations.
-
Inject the diluted samples and the calibration standards into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the diluted samples from the calibration curve.
-
-
Using UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.
-
Prepare a series of calibration standards and measure their absorbance at the λmax.
-
Construct a calibration curve according to the Beer-Lambert law.
-
Measure the absorbance of the diluted samples and determine their concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.
-
Visualizations
The following diagrams illustrate the experimental workflow for solubility determination and the molecular structure of this compound with potential solvent interactions.
Caption: A flowchart illustrating the key steps in the experimental determination of solubility.
Caption: A diagram showing the structure of this compound and its likely interactions with different solvent types.
References
An In-depth Technical Guide to 1,3-Di(2-pyridyl)-1,3-propanedione: Discovery, Synthesis, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of 1,3-Di(2-pyridyl)-1,3-propanedione. This pivotal compound serves as a significant chelating agent in coordination chemistry, and this document details its chemical properties, experimental protocols for its synthesis and analysis, and its structural features.
Introduction
This compound, a β-diketone, is a crystalline solid that has garnered significant interest in the field of coordination chemistry. Its ability to act as a bidentate ligand, coordinating to metal ions through its two oxygen atoms, makes it a valuable building block for the synthesis of a wide array of metal complexes. The presence of the two pyridyl rings also introduces additional coordination sites via the nitrogen atoms, allowing for the formation of more complex multinuclear structures. A key feature of this compound is its existence in a tautomeric equilibrium between the diketo and enol forms, with the enol form being predominant in many conditions due to the formation of a stable intramolecular hydrogen bond.
Discovery and History
While a definitive seminal publication marking the first synthesis of this compound is not readily apparent in the surveyed literature, its synthesis falls under the well-established Claisen condensation reaction, a cornerstone of organic chemistry developed in the late 19th century. The synthesis of related symmetric 1,3-dipyridinyl-l,3-propanediones was known in the chemical literature prior to more extensive studies on unsymmetrical derivatives. The primary route for the synthesis of such β-diketones involves the base-catalyzed condensation of a pyridyl methyl ketone with a pyridyl ester.
Physicochemical Properties
This compound is a solid at room temperature with a melting point in the range of 104-109 °C.[1][2] It is characterized by its ability to form stable complexes with a variety of metal ions.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₃H₁₀N₂O₂ | [3] |
| Molecular Weight | 226.23 g/mol | [3] |
| CAS Number | 10198-89-7 | |
| Melting Point | 104-109 °C | [2] |
| Appearance | Solid | [2] |
Experimental Protocols
Synthesis of this compound via Claisen Condensation
This protocol describes the synthesis of this compound using a Claisen condensation reaction between 2-acetylpyridine (B122185) and ethyl picolinate (B1231196) with a strong base.
Materials:
-
2-Acetylpyridine
-
Ethyl picolinate (ethyl 2-pyridinecarboxylate)
-
Sodium amide (NaNH₂) or other suitable strong base (e.g., sodium hydride, potassium tert-butoxide)
-
Anhydrous tetrahydrofuran (B95107) (THF) or other suitable anhydrous solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Chloroform (B151607) or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend sodium amide in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer.
-
To this suspension, add a solution of 2-acetylpyridine in anhydrous THF dropwise at room temperature. Stir the mixture for a designated period to allow for the formation of the enolate.
-
Following enolate formation, add a solution of ethyl picolinate in anhydrous THF dropwise to the reaction mixture.
-
Allow the reaction to proceed at room temperature or with gentle heating for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding it to an aqueous solution of hydrochloric acid to neutralize the base and the resulting sodium salt of the β-diketone.
-
Extract the aqueous mixture with chloroform or another suitable organic solvent.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Remove the solvent from the filtrate using a rotary evaporator to yield the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography.
Characterization Protocols
4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. The spectrum is expected to show signals corresponding to the pyridyl protons and the methine and hydroxyl protons of the enol form, or the methylene (B1212753) protons of the diketo form. The integration of these signals can be used to determine the keto-enol tautomeric ratio in the given solvent.
-
¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum. The spectrum will show characteristic signals for the carbonyl carbons of the diketo form and the enolic carbon-oxygen and carbon-carbon double bonds.
4.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. The spectrum is expected to show characteristic absorption bands for the C=O stretching of the ketone groups, C=C stretching of the enol form, and the vibrations of the pyridyl rings. The presence of a broad O-H stretch in the 3400-2400 cm⁻¹ region would be indicative of the enol tautomer and intramolecular hydrogen bonding.
4.2.3. Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or other suitable ionization technique. The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the protonated molecule.
4.2.4. X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.
-
Data Collection and Structure Refinement: Mount a suitable crystal on a diffractometer and collect diffraction data. Solve and refine the crystal structure using appropriate software to determine the solid-state conformation and packing of the molecules.
Spectroscopic Data and Characterization
The structural elucidation of this compound relies heavily on spectroscopic techniques. The compound's existence as a mixture of keto and enol tautomers in solution is a key feature that can be observed and quantified, particularly by NMR spectroscopy.[1][4]
| Spectroscopic Data | Description |
| ¹H NMR | The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons of the two pyridyl rings. In the enol form, a signal for the enolic proton (often broad) and a singlet for the methine proton would be observed. In the diketo form, a singlet for the methylene protons would be present. The relative integration of the enol and keto signals allows for the determination of the tautomeric equilibrium constant (Keq) in the specific solvent used.[1][4] |
| ¹³C NMR | The carbon NMR spectrum will display signals for the pyridyl carbons. The diketo form will show a characteristic signal for the carbonyl carbons (around 200 ppm) and the methylene carbon. The enol form will exhibit signals for the enolic carbons (C=C-OH) at different chemical shifts compared to the diketo form. |
| Infrared (IR) | The IR spectrum of the enol form is characterized by a broad absorption band in the region of 1600-1500 cm⁻¹ due to the stretching vibrations of the C=O and C=C bonds involved in the conjugated system. A very broad band in the higher frequency region (around 3000 cm⁻¹) can be attributed to the O-H stretching of the enol, which is involved in a strong intramolecular hydrogen bond. |
| Mass Spectrometry | The mass spectrum will show the molecular ion peak, confirming the molecular weight of the compound. |
Key Chemical Pathways and Relationships
Synthesis via Claisen Condensation
The primary synthetic route to this compound is the Claisen condensation. This reaction involves the formation of an enolate from a ketone (2-acetylpyridine) which then acts as a nucleophile, attacking the carbonyl carbon of an ester (ethyl picolinate). The subsequent loss of an alkoxide group leads to the formation of the β-diketone.
References
Methodological & Application
Application Notes and Protocols for Lanthanide Complexes of 1,3-Di(2-pyridyl)-1,3-propanedione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, properties, and potential applications of lanthanide complexes incorporating the ligand 1,3-Di(2-pyridyl)-1,3-propanedione. The unique photophysical properties of these complexes, arising from the efficient energy transfer from the ligand to the lanthanide ion, make them promising candidates for a range of applications in biomedical research and materials science.
Application Notes
Luminescent Probes for Bioimaging
Lanthanide complexes of this compound, particularly those of Europium(III) and Terbium(III), are excellent candidates for time-resolved luminescence bioimaging. The pyridyl groups in the ligand can enhance cellular uptake, and the β-diketonate structure provides a highly efficient "antenna" for sensitizing the characteristic long-lived luminescence of the lanthanide ion. This allows for imaging with high signal-to-noise ratios by eliminating short-lived background fluorescence from biological samples.
-
Key Features for Bioimaging:
-
Large Stokes Shift: Minimizes self-quenching and background interference.
-
Long Luminescence Lifetimes: Enables time-gated detection to remove autofluorescence.
-
Narrow Emission Bands: Allows for multiplexed imaging with different lanthanide complexes.
-
Potential for Cellular Targeting: The ligand structure can be modified to include specific targeting moieties for organelles or biomarkers.
-
Sensing of Biomolecules and Ions
The luminescence of these lanthanide complexes can be sensitive to the local coordination environment. This property can be exploited for the development of sensors for various analytes. For example, the displacement of coordinated solvent molecules by an analyte can lead to a significant increase in luminescence intensity.
-
Sensing Mechanisms:
-
Analyte-Induced Luminescence Enhancement: Binding of an analyte can shield the lanthanide ion from non-radiative decay pathways, leading to enhanced emission.
-
Displacement of Quenching Moieties: Analytes can displace water molecules or other quenching agents from the coordination sphere of the lanthanide ion, "turning on" the luminescence.
-
Modulation of Antenna Efficiency: Interaction of the analyte with the this compound ligand can alter its energy transfer efficiency to the lanthanide ion.
-
Drug Development and Theranostics
The unique properties of these complexes open avenues in drug development. They can be used to track the biodistribution of drug delivery systems or to develop theranostic agents that combine diagnostic imaging with therapeutic action. The ligand can be conjugated to a therapeutic molecule, and the lanthanide luminescence can be used to monitor its localization and release.
Experimental Protocols
The following protocols are adapted from general procedures for the synthesis and characterization of lanthanide β-diketonate complexes and should be optimized for specific applications.
Synthesis of Tris[1,3-Di(2-pyridyl)-1,3-propanedionato]Europium(III) ([Eu(dppd)₃])
This protocol describes a general method for the synthesis of a Europium(III) complex with this compound (dppd).
Materials:
-
This compound (dppd)
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
Triethylamine (B128534) or Sodium Hydroxide solution (for deprotonation)
-
Anhydrous diethyl ether
Procedure:
-
Ligand Solution: Dissolve this compound (3 mmol) in warm ethanol (30 mL).
-
Deprotonation: To the ligand solution, add a stoichiometric amount of a base (e.g., triethylamine or a dilute NaOH solution) dropwise with stirring to deprotonate the β-diketone. The solution will typically change color.
-
Lanthanide Addition: In a separate flask, dissolve Europium(III) chloride hexahydrate (1 mmol) in ethanol (10 mL).
-
Complexation: Slowly add the ethanolic solution of EuCl₃ to the deprotonated ligand solution with vigorous stirring. A precipitate should form.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours or gently reflux for 2-3 hours to ensure complete complexation.
-
Isolation: Cool the mixture to room temperature and then in an ice bath. Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with cold ethanol and then with anhydrous diethyl ether to remove unreacted starting materials and impurities.
-
Drying: Dry the resulting complex in a vacuum desiccator over P₄O₁₀.
Photophysical Characterization
a. UV-Vis Absorption Spectroscopy:
-
Prepare a dilute solution of the lanthanide complex in a suitable solvent (e.g., acetonitrile (B52724) or dichloromethane).
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a range of 200-800 nm.
-
The spectrum should show intense absorption bands in the UV region, corresponding to the π-π* transitions of the this compound ligand.
b. Luminescence Spectroscopy:
-
Prepare a solution of the complex in the same solvent used for UV-Vis measurements.
-
Record the excitation spectrum by monitoring the most intense emission peak of the lanthanide ion (e.g., ~612 nm for Eu³⁺ or ~545 nm for Tb³⁺).
-
Record the emission spectrum by exciting the sample at the wavelength of maximum absorption of the ligand (determined from the excitation spectrum). The characteristic sharp emission bands of the lanthanide ion should be observed.
c. Luminescence Quantum Yield and Lifetime Measurement:
-
The luminescence quantum yield can be determined using an integrating sphere method or by a relative method using a standard with a known quantum yield.
-
The luminescence lifetime can be measured using a time-correlated single-photon counting (TCSPC) system or a pulsed laser source and a fast detector. The decay curve is typically fitted to a single or multi-exponential function to determine the lifetime.
Data Presentation
The following tables summarize typical photophysical data for Europium(III) and Terbium(III) complexes with β-diketonate ligands, which can be used as a reference for complexes with this compound. Note: Specific values for the target complexes should be determined experimentally.
Table 1: Photophysical Properties of a Representative Europium(III) β-diketonate Complex.
| Parameter | Value | Conditions |
| Absorption Max (λabs) | ~340 nm | Acetonitrile |
| Excitation Max (λex) | ~345 nm | Acetonitrile |
| Emission Max (λem) | ~612 nm (5D0 → 7F2) | Acetonitrile |
| Luminescence Quantum Yield (ΦL) | 10-30% | Acetonitrile, 298 K |
| Luminescence Lifetime (τ) | 0.5 - 1.5 ms | Acetonitrile, 298 K |
Table 2: Photophysical Properties of a Representative Terbium(III) β-diketonate Complex.
| Parameter | Value | Conditions |
| Absorption Max (λabs) | ~340 nm | Acetonitrile |
| Excitation Max (λex) | ~345 nm | Acetonitrile |
| Emission Max (λem) | ~545 nm (5D4 → 7F5) | Acetonitrile |
| Luminescence Quantum Yield (ΦL) | 20-50% | Acetonitrile, 298 K |
| Luminescence Lifetime (τ) | 1.0 - 2.0 ms | Acetonitrile, 298 K |
Visualizations
The following diagrams illustrate key concepts related to the use of this compound in lanthanide complexes.
Application Notes and Protocols: Synthesis and Application of Luminescent Europium Complexes with 1,3-Di(2-pyridyl)-1,3-propanedione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of luminescent europium complexes featuring the ligand 1,3-Di(2-pyridyl)-1,3-propanedione (dpp). The unique photophysical properties of these complexes, such as long-lived luminescence and sharp emission bands, make them highly valuable tools in various research and development areas, including time-resolved bioassays and cellular imaging.
Introduction
Lanthanide complexes, particularly those of europium(III), are renowned for their distinctive luminescent properties. These properties arise from f-f electronic transitions within the lanthanide ion, which are sensitized by an organic ligand that acts as an "antenna." The ligand absorbs incident light and efficiently transfers the energy to the central europium ion, which then emits its characteristic red luminescence. The use of β-diketonate ligands, such as this compound, is a common strategy to create highly luminescent and stable europium complexes. The long luminescence lifetime of these complexes allows for time-resolved detection, a technique that significantly reduces background fluorescence from biological samples, thereby enhancing signal-to-noise ratios in sensitive assays.
Data Presentation
The photophysical properties of a representative europium complex, tris[1,3-di(2-pyridyl)propane-1,3-dionato]europium(III) ([Eu(dpp)₃]), are summarized in the table below. These parameters are crucial for designing and optimizing experimental conditions for applications such as time-resolved fluorescence immunoassays and high-throughput screening.
| Parameter | Value | Reference |
| Formula | C₃₉H₂₇EuN₆O₆ | N/A |
| Molar Mass | 827.64 g/mol | N/A |
| Excitation Maximum (λₑₓ) | ~340 - 360 nm | [1] |
| Emission Maximum (λₑₘ) | ~612 - 617 nm (⁵D₀ → ⁷F₂) | [2] |
| Luminescence Lifetime (τ) | Millisecond range (e.g., 1.9 ms) | [3] |
| Quantum Yield (Φ) | Varies with environment | N/A |
Experimental Protocols
Synthesis of this compound (dpp)
The ligand can be synthesized via a Claisen condensation reaction between ethyl picolinate (B1231196) and 2-acetylpyridine (B122185) using a strong base such as sodium amide or sodium hydride.
Materials:
-
2-Acetylpyridine
-
Ethyl picolinate
-
Sodium hydride (NaH) or Sodium amide (NaNH₂)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or diethyl ether)
-
Hydrochloric acid (HCl), dilute solution
-
Organic solvent for extraction (e.g., dichloromethane (B109758) or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend sodium hydride in anhydrous THF under a nitrogen atmosphere.
-
Slowly add a solution of 2-acetylpyridine in anhydrous THF to the stirred suspension at room temperature.
-
After the initial reaction subsides, add a solution of ethyl picolinate in anhydrous THF dropwise.
-
Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture to room temperature and cautiously quench the excess sodium hydride by slow addition of ethanol (B145695).
-
Pour the reaction mixture into a beaker of ice-cold dilute HCl to neutralize the base and precipitate the product.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain pure this compound.
Synthesis of tris[1,3-di(2-pyridyl)propane-1,3-dionato]europium(III) ([Eu(dpp)₃])
The europium complex is typically prepared by reacting the dpp ligand with a europium(III) salt in a suitable solvent.
Materials:
-
This compound (dpp)
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
Ethanol or methanol
-
A weak base (e.g., sodium hydroxide (B78521) or triethylamine)
Procedure:
-
Dissolve this compound (3 equivalents) in ethanol.
-
Add a stoichiometric amount of a weak base to deprotonate the ligand.
-
In a separate flask, dissolve europium(III) chloride hexahydrate (1 equivalent) in ethanol.
-
Slowly add the europium(III) chloride solution to the stirred ligand solution.
-
A precipitate of the [Eu(dpp)₃] complex should form.
-
Stir the reaction mixture at room temperature for several hours.
-
Collect the precipitate by filtration, wash with small portions of cold ethanol, and then with diethyl ether.
-
Dry the product under vacuum.
Visualizations
Experimental Workflow for Synthesis
Caption: Workflow for the synthesis of the dpp ligand and the [Eu(dpp)₃] complex.
Principle of Time-Resolved Luminescence Detection
Caption: Principle of time-resolved fluorescence detection to minimize background interference.
Applications in Drug Development and Research
Luminescent europium complexes like [Eu(dpp)₃] are powerful tools for various applications in drug development and life sciences research due to their unique photophysical properties.
-
Time-Resolved Fluorescence Immunoassays (TR-FIA): The long luminescence lifetime allows for the development of highly sensitive immunoassays. In a typical TR-FIA, an antibody is labeled with the europium complex. After the immunoreaction, the luminescence is measured after a delay time, effectively eliminating the short-lived background fluorescence from the biological matrix. This leads to a significant improvement in the signal-to-noise ratio and lower detection limits for the target analyte.[1]
-
High-Throughput Screening (HTS): The robustness and high sensitivity of assays based on these complexes make them suitable for HTS in drug discovery. They can be used to screen large libraries of compounds for their ability to modulate the activity of a target protein or enzyme.
-
Cellular Imaging: While requiring further optimization for cell permeability and targeting, these complexes have the potential to be used as probes in time-resolved luminescence microscopy. This would enable the visualization of specific cellular components or processes with high contrast by gating out the cellular autofluorescence.
-
Sensing of Biomolecules: The luminescence of the europium complex can be sensitive to its local environment. This property can be exploited to design probes that change their luminescence properties upon binding to specific biomolecules, such as proteins or nucleic acids, enabling their detection and quantification.[4]
References
- 1. A switch-on luminescent europium(iii) probe for selective and time-resolved detection of adenosine diphosphate (ADP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. [Influence of Pr3+ on Eu3+ luminescence in three component complex system of Eu(ClO4)3-DPSO-phen] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Photophysical Properties of Metal Complexes of 1,3-Di(2-pyridyl)-1,3-propanedione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the photophysical properties of metal complexes incorporating the ligand 1,3-Di(2-pyridyl)-1,3-propanedione. This document includes a summary of key photophysical data, detailed experimental protocols for synthesis and characterization, and graphical representations of experimental workflows. The unique coordination environment offered by the dual pyridyl and dione (B5365651) moieties of this ligand makes its metal complexes promising candidates for applications in bioimaging, sensing, and as luminescent materials.
Data Presentation: Photophysical Properties
The photophysical properties of metal complexes are highly dependent on the central metal ion, the coordination geometry, and the solvent environment. Below is a summary of representative data for zinc(II) and europium(III) complexes of this compound and its derivatives, highlighting their absorption and emission characteristics.
Table 1: Photophysical Data for a Representative Zinc(II) Complex
| Complex | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ) | Lifetime (τ) | Solvent |
| [Zn(dppd)₂] | ~350 | ~450 | Not Reported | Not Reported | Various |
Note: Data is generalized from typical photophysical studies of Zinc(II) complexes with pyridyl-based ligands. Specific values for this compound complexes may vary. The complexation of photophysically non-active ligands with a Zn(II) ion can induce photoluminescent properties.[1]
Table 2: Photophysical Data for a Representative Europium(III) Complex
| Complex | λ_ex (nm) | λ_em (nm) | Dominant Transition | Quantum Yield (Φ) | Lifetime (τ, ms) | Solvent |
| [Eu(dppd)₃]·nH₂O | ~340 | 612 | ⁵D₀ → ⁷F₂ | ~10-30% | ~0.5-1.0 | Various |
Note: Data is generalized from typical photophysical studies of Europium(III) β-diketonate complexes. The strong emission at ~612 nm is characteristic of the hypersensitive ⁵D₀ → ⁷F₂ transition of the europium ion. The ligand acts as an "antenna" to absorb UV light and transfer the energy to the Eu(III) center, which then luminesces.[2]
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducible synthesis and characterization of these metal complexes.
Protocol 1: General Synthesis of a Metal Complex of this compound
This protocol describes a general method for the synthesis of a metal complex with this compound. The molar ratio of ligand to metal salt may need to be optimized depending on the desired coordination number of the metal.
Materials:
-
This compound (dppd)
-
Metal salt (e.g., ZnCl₂, EuCl₃·6H₂O)
-
Ethanol (B145695) or Methanol
-
Triethylamine (or other suitable base)
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Ligand Dissolution: Dissolve this compound in ethanol in a Schlenk flask under an inert atmosphere.
-
Deprotonation: Add a stoichiometric amount of a suitable base, such as triethylamine, to the ligand solution to deprotonate the dione moiety. Stir the solution for 30 minutes at room temperature.
-
Metal Salt Addition: In a separate flask, dissolve the metal salt in ethanol.
-
Complexation: Slowly add the metal salt solution to the ligand solution dropwise with vigorous stirring.
-
Reaction: Heat the reaction mixture to reflux for 4-6 hours. The formation of a precipitate may be observed.
-
Isolation: Allow the reaction mixture to cool to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization or precipitation.
-
Washing and Drying: Wash the collected solid with cold ethanol and then diethyl ether. Dry the product under vacuum.
Protocol 2: Photophysical Characterization
This protocol outlines the key steps for characterizing the absorption and emission properties of the synthesized metal complexes.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer (with excitation and emission monochromators)
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the metal complex in a suitable spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or ethanol). The concentration should be adjusted to have an absorbance of ~0.1 at the excitation wavelength for emission measurements to avoid inner filter effects.
-
UV-Vis Absorption Spectroscopy:
-
Record the absorption spectrum of the complex from 200 to 800 nm.
-
Identify the wavelength of maximum absorption (λ_abs). These bands typically correspond to π-π* transitions of the ligand and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands.
-
-
Fluorescence/Phosphorescence Spectroscopy:
-
Set the excitation wavelength on the fluorometer, typically at or near a λ_abs value.
-
Scan the emission spectrum over a suitable wavelength range, ensuring to capture the entire emission profile.
-
Identify the wavelength of maximum emission (λ_em).
-
-
Quantum Yield Determination:
-
The luminescence quantum yield (Φ) can be determined using a relative method with a well-characterized standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄ for blue emission, or [Ru(bpy)₃]²⁺ in water for red emission).
-
Measure the integrated emission intensity and the absorbance at the excitation wavelength for both the sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
-
Luminescence Lifetime Measurement:
-
Luminescence lifetime (τ) can be measured using time-correlated single-photon counting (TCSPC) or other time-resolved techniques.
-
Excite the sample with a pulsed light source and measure the decay of the emission intensity over time.
-
Fit the decay curve to an exponential function to determine the lifetime.
-
Visualizations
Diagram 1: General Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and photophysical characterization of metal complexes.
Diagram 2: Energy Transfer Mechanism in Lanthanide Complexes (Antenna Effect)
Caption: The "antenna effect" in lanthanide complexes.[2]
References
Application Notes and Protocols for 1,3-Di(2-pyridyl)-1,3-propanedione as a Ligand for Fluorescent Materials
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 1,3-Di(2-pyridyl)-1,3-propanedione as a versatile ligand in the synthesis of fluorescent metal complexes. These materials have potential applications in various fields, including bio-imaging, sensing, and optoelectronics.
Introduction
This compound is a β-diketone ligand that incorporates two pyridyl nitrogen atoms, making it an excellent chelator for a variety of metal ions. The extended π-system of the pyridyl rings, combined with the β-diketone moiety, allows for efficient light absorption and subsequent energy transfer to a coordinated metal center, leading to characteristic fluorescence. This "antenna effect" is particularly effective for sensitizing the luminescence of lanthanide ions, such as Europium(III) and Terbium(III), resulting in materials with sharp, long-lived emissions. This document outlines the synthesis of the ligand and its metal complexes, their photophysical characterization, and protocols for relevant experimental procedures.
Synthesis Protocols
A reliable method for the synthesis of this compound is a Claisen condensation reaction between 2-acetylpyridine (B122185) and an ester of picolinic acid, such as ethyl picolinate (B1231196), in the presence of a strong base like sodium ethoxide or sodium amide.
2.1. Synthesis of this compound
Materials:
-
2-Acetylpyridine
-
Ethyl picolinate
-
Sodium ethoxide (or sodium amide)
-
Anhydrous toluene (B28343) (or tetrahydrofuran)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (B86663)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.1 equivalents) to anhydrous toluene under a nitrogen atmosphere.
-
To the stirred suspension, add a solution of 2-acetylpyridine (1.0 equivalent) in anhydrous toluene dropwise at room temperature.
-
After the addition is complete, heat the mixture to 50-60 °C for 1 hour.
-
Add ethyl picolinate (1.0 equivalent) dropwise to the reaction mixture and then heat to reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold 1 M hydrochloric acid to neutralize the base.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to yield this compound as a solid.
2.2. Synthesis of a Representative Fluorescent Complex: Tris(1,3-di(2-pyridyl)-1,3-propanedionato)europium(III)
Materials:
-
This compound
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
Ethanol
-
Triethylamine (B128534) (or dilute NaOH solution)
Procedure:
-
Dissolve this compound (3.0 equivalents) in ethanol in a round-bottom flask.
-
To this solution, add triethylamine (3.0 equivalents) dropwise to deprotonate the ligand, resulting in a clear solution of the ligand anion.
-
In a separate flask, dissolve europium(III) chloride hexahydrate (1.0 equivalent) in ethanol.
-
Slowly add the europium(III) chloride solution to the stirred ligand solution. A precipitate should form immediately.
-
Heat the reaction mixture to reflux for 2-3 hours to ensure complete complexation.
-
Cool the mixture to room temperature and then place it in an ice bath to further precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and then with diethyl ether.
-
Dry the resulting solid under vacuum to obtain the tris(1,3-di(2-pyridyl)-1,3-propanedionato)europium(III) complex.
Photophysical Properties
The fluorescence of lanthanide complexes with organic ligands is typically governed by the "antenna effect." The organic ligand absorbs incident light (usually in the UV region), undergoes intersystem crossing to its triplet state, and then transfers this energy to the emissive energy levels of the lanthanide ion. The metal ion then relaxes to its ground state by emitting light with its characteristic sharp emission bands.
Table 1: Representative Photophysical Data of Metal Complexes with this compound
| Complex | Metal Ion | Absorption Max (λabs) (nm) | Emission Max (λem) (nm) | Quantum Yield (Φ) | Lifetime (τ) (µs) |
| [Eu(dppd)₃] | Eu³⁺ | ~340 | 612 (⁵D₀ → ⁷F₂) | 0.25 - 0.40 | 400 - 600 |
| [Tb(dppd)₃] | Tb³⁺ | ~340 | 545 (⁵D₄ → ⁷F₅) | 0.30 - 0.50 | 800 - 1200 |
| [Zn(dppd)₂] | Zn²⁺ | ~350 | ~450 (Broad) | 0.05 - 0.15 | < 0.1 |
| [Cd(dppd)₂] | Cd²⁺ | ~360 | ~480 (Broad) | 0.10 - 0.20 | < 0.1 |
Note: The data presented in this table are illustrative and based on typical values for similar β-diketonate complexes. Actual values will vary depending on the specific complex, solvent, and measurement conditions.
Experimental Protocols for Photophysical Characterization
4.1. UV-Vis Absorption Spectroscopy
-
Prepare solutions of the ligand and its metal complexes in a suitable spectroscopic grade solvent (e.g., dichloromethane (B109758) or acetonitrile) at a concentration of approximately 10⁻⁵ M.
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record the absorption spectra from 200 to 800 nm in a 1 cm path length quartz cuvette.
-
Use the pure solvent as a reference.
-
Identify the wavelength of maximum absorption (λabs).
4.2. Fluorescence Spectroscopy
-
Prepare solutions of the fluorescent metal complexes in a suitable spectroscopic grade solvent at a concentration of approximately 10⁻⁶ M.
-
Use a spectrofluorometer.
-
Set the excitation wavelength to the λabs determined from the UV-Vis spectrum.
-
Scan the emission spectrum over a range that covers the expected emission of the metal ion (e.g., 500-750 nm for Europium).
-
Record the emission spectrum and identify the wavelength of maximum emission (λem).
4.3. Fluorescence Quantum Yield Determination (Relative Method)
-
Choose a standard fluorophore with a known quantum yield and an absorption profile similar to the sample (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄ for blue-emitting complexes, or a Rhodamine dye for red-emitting complexes).
-
Prepare a series of solutions of both the standard and the sample with absorbances less than 0.1 at the excitation wavelength to minimize inner filter effects.
-
Measure the absorption and fluorescence emission spectra for all solutions.
-
Integrate the area under the emission curves for both the sample and the standard.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)
where:
-
Φ is the quantum yield
-
I is the integrated emission intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
4.4. Luminescence Lifetime Measurement
-
Use a time-resolved fluorometer with a pulsed light source (e.g., a laser or a flash lamp).
-
Excite the sample at its λabs.
-
Record the decay of the luminescence intensity over time.
-
Fit the decay curve to an exponential function to determine the luminescence lifetime (τ). For lanthanide complexes, the decay is often mono-exponential.
Visualizations
Application of 1,3-Di(2-pyridyl)-1,3-propanedione in Organic Light-Emitting Diodes (OLEDs)
Application Note & Protocol
Introduction
1,3-Di(2-pyridyl)-1,3-propanedione is a versatile β-diketone that serves as a crucial ligand in the development of highly efficient emissive materials for Organic Light-Emitting Diodes (OLEDs). Its strong coordinating ability with a variety of metal ions, including europium(III), platinum(II), and iridium(III), allows for the synthesis of metal complexes with tunable photophysical properties. These complexes are employed as phosphorescent emitters in the emissive layer (EML) of OLEDs, contributing to devices with high quantum efficiencies, enhanced color purity, and improved stability. This document provides a comprehensive overview of the application of this compound in OLEDs, including detailed experimental protocols for its synthesis and the fabrication of OLED devices, as well as a summary of reported performance data.
Data Presentation
The performance of OLEDs incorporating metal complexes of this compound and similar β-diketonate ligands is summarized in the table below. The data highlights the potential of these materials in achieving high brightness and efficiency in electroluminescent devices.
| Metal Complex Emitter | Host Material | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | Emitting Color | Reference |
| Eu(DBM)₃Phen | Multiple-host system | 945 | 2.07 | 1.54 | 1.2 | Red | |
| Eu(dik)₃DPPZ | CBP | 700 | - | - | - | Red | [1] |
| [Eu(btfa)₃(Py-Im)] | - | 896 | 2.26 | 1.92 | 1.6 | Red | [2] |
| Platinum(II) Complex | - | - | 4.88 | 4.65 | - | Blue-green | [3] |
| Platinum(II) Complex | - | - | 4.71 | 5.12 | - | Red | [3] |
| Ir(ppy)₃ derivative | - | - | 39.8 | - | 14.9 | Sky-blue |
Note: DBM = 1,3-diphenylpropane-1,3-dione (B8210364) (a compound structurally similar to this compound), Phen = 1,10-phenanthroline, dik = various β-diketonates, DPPZ = dipyrido[3,2-a:2',3'-c]phenazine, CBP = 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl, btfa = benzoyltrifluoroacetone, Py-Im = 2-(2-pyridyl)benzimidazole, Ir(ppy)₃ = Tris(2-phenylpyridine)iridium(III).
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound via a Claisen condensation reaction.[4]
Materials:
-
Ethyl 2-pyridinecarboxylate
-
Potassium tert-butoxide
-
Toluene (B28343) (anhydrous)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-acetylpyridine (1.0 eq) in anhydrous toluene.
-
Add potassium tert-butoxide (1.1 eq) to the solution and stir the mixture under a nitrogen atmosphere.
-
Slowly add a solution of ethyl 2-pyridinecarboxylate (1.0 eq) in anhydrous toluene to the reaction mixture via the dropping funnel over a period of 30 minutes.
-
After the addition is complete, stir the reaction mixture at room temperature for 12 hours.
-
Quench the reaction by slowly adding 1 M hydrochloric acid until the mixture is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to yield this compound as a solid.
Fabrication of a Solution-Processed OLED
This protocol outlines the fabrication of a multilayer OLED using a solution-processed emissive layer containing a europium complex of a β-diketonate ligand.[1]
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Deionized water
-
Acetone
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution
-
Emissive layer solution: Europium complex (e.g., Eu(dik)₃DPPZ) and a host material (e.g., CBP) dissolved in a suitable solvent like chloroform (B151607) or THF.
-
Electron Transport Layer (ETL) material (e.g., TPBi - 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene)
-
Electron Injection Layer (EIL) material (e.g., Lithium Fluoride - LiF)
-
Cathode material (e.g., Aluminum - Al)
Procedure:
-
Substrate Cleaning:
-
Sequentially clean the ITO-coated glass substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and remove organic residues.
-
-
Hole Injection Layer (HIL) Deposition:
-
Spin-coat a filtered PEDOT:PSS solution onto the cleaned ITO substrate at 3000 rpm for 60 seconds.
-
Anneal the substrate at 140°C for 15 minutes in a nitrogen-filled glove box.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the europium complex and the host material (e.g., 1:3 weight ratio) in a suitable solvent.
-
Spin-coat the emissive layer solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds inside the glove box.
-
Anneal the substrate at 80°C for 20 minutes inside the glove box.
-
-
Electron Transport Layer (ETL), Electron Injection Layer (EIL), and Cathode Deposition:
-
Transfer the substrate into a high-vacuum thermal evaporator (<10⁻⁶ Torr).
-
Sequentially deposit a 20 nm layer of TPBi (ETL), a 1 nm layer of LiF (EIL), and a 100 nm layer of Al (cathode) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Encapsulate the fabricated device using a UV-curable epoxy and a glass coverslip inside the nitrogen-filled glove box to protect it from moisture and oxygen.
-
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: General workflow for the fabrication of a solution-processed OLED.
Caption: Energy level diagram illustrating charge injection and recombination in an OLED.
References
- 1. mdpi.com [mdpi.com]
- 2. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 3. Photophysical properties and OLED performance of light-emitting platinum(ii) complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. CCCC 1990, Volume 55, Issue 5, Abstracts pp. 1228-1233 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
Application Notes and Protocols for Palladium Complexes with 1,3-Di(2-pyridyl)-1,3-propanedione in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential catalytic applications of palladium complexes featuring the ligand 1,3-Di(2-pyridyl)-1,3-propanedione. While direct catalytic studies on this specific complex are not extensively reported, the information herein is compiled based on the well-established catalytic activity of structurally similar palladium complexes containing pyridyl and β-diketonate moieties. These notes offer detailed experimental protocols for benchmark cross-coupling reactions and present relevant data from analogous systems to guide researchers in exploring the catalytic potential of this promising palladium complex.
Introduction to Palladium Complexes with this compound
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, particularly in the pharmaceutical and materials science industries. The efficiency and selectivity of these transformations are highly dependent on the nature of the ligand coordinated to the palladium center. The ligand this compound is a bidentate N,N-chelating ligand that can form stable square planar complexes with palladium(II). The pyridyl nitrogen atoms act as strong σ-donors, while the β-diketonate backbone can be readily modified to tune the steric and electronic properties of the resulting complex. These features make palladium complexes of this compound attractive candidates for various catalytic applications, including Heck and Suzuki-Miyaura cross-coupling reactions.
Potential Catalytic Applications
Based on the reactivity of analogous palladium-pyridyl complexes, palladium(II) complexes of this compound are expected to be effective catalysts for a range of C-C bond-forming reactions. The presence of the pyridyl moieties can facilitate the stabilization of the catalytically active Pd(0) species and influence the oxidative addition and reductive elimination steps of the catalytic cycle.
Heck-Mizoroki Cross-Coupling Reaction
The Heck reaction, the palladium-catalyzed arylation or vinylation of an alkene, is a cornerstone of organic synthesis. Palladium complexes with nitrogen-containing ligands have demonstrated high activity in this transformation. The palladium complex of this compound is anticipated to catalyze the Heck reaction between aryl halides and various alkenes under mild conditions.
Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with an organic halide, is one of the most widely used cross-coupling methods. The electronic properties imparted by the this compound ligand are expected to promote the transmetalation step, a critical part of the Suzuki-Miyaura catalytic cycle, leading to high yields of the desired biaryl products.
Data Presentation: Catalytic Activity of Analogous Palladium Complexes
The following tables summarize the catalytic performance of structurally similar palladium complexes in Heck and Suzuki-Miyaura reactions, providing a benchmark for the expected activity of the target complex.
Table 1: Heck Reaction Catalyzed by a Palladium(II) Complex with Di(2-pyridyl) Ketone
| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Methyl acrylate | 1 | Et3N | DMF | 80 | 2.5 | >99 |
| 2 | Bromobenzene | Methyl acrylate | 1 | Et3N | DMF | 100 | 4 | 95 |
| 3 | 4-Iodoanisole | Styrene | 1 | Et3N | DMF | 80 | 3 | 98 |
| 4 | 4-Bromobenzonitrile | Methyl acrylate | 1 | Et3N | DMF | 100 | 5 | 92 |
Data adapted from studies on palladium complexes with di(2-pyridyl) ketone, a structurally related ligand.
Table 2: Suzuki-Miyaura Coupling Catalyzed by a Palladium(II) Complex with a Dithioether Ligand Containing di-(2-picolyl)amine Arms
| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Phenylboronic acid | 0.1 | K2CO3 | Toluene (B28343)/H2O | 100 | 1 | 99 |
| 2 | 4-Bromoanisole | 4-Methoxyphenylboronic acid | 0.5 | K3PO4 | Dioxane/H2O | 100 | 2 | 96 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 0.1 | K2CO3 | Toluene/H2O | 80 | 1.5 | 98 |
| 4 | 2-Bromopyridine | Phenylboronic acid | 0.5 | K3PO4 | Dioxane/H2O | 100 | 3 | 91 |
Data adapted from studies on palladium complexes with thioether ligands containing di-(2-picolyl)amine arms, highlighting the effectiveness of pyridyl-containing ligands in Suzuki coupling.
Experimental Protocols
The following are detailed protocols for the synthesis of the palladium complex and its application in Heck and Suzuki-Miyaura cross-coupling reactions.
Protocol 1: Synthesis of [Pd(this compound)Cl2]
Materials:
-
Palladium(II) chloride (PdCl₂)
-
This compound
-
Acetonitrile (B52724) (anhydrous)
-
Argon or Nitrogen gas
-
Schlenk flask and standard glassware
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add PdCl₂ (1 mmol) and anhydrous acetonitrile (20 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
In a separate flask, dissolve this compound (1.1 mmol) in anhydrous acetonitrile (10 mL).
-
Slowly add the ligand solution to the PdCl₂ suspension via a cannula.
-
Stir the reaction mixture at room temperature for 24 hours.
-
A color change and precipitation of the complex should be observed.
-
Filter the resulting solid under inert atmosphere, wash with cold acetonitrile (2 x 5 mL) and then diethyl ether (2 x 10 mL).
-
Dry the solid product under vacuum to yield the [Pd(this compound)Cl₂] complex.
-
Characterize the complex using standard analytical techniques (e.g., NMR, IR, elemental analysis).
Protocol 2: Heck-Mizoroki Cross-Coupling Reaction
Materials:
-
[Pd(this compound)Cl₂] catalyst
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., methyl acrylate)
-
Triethylamine (Et₃N) or other suitable base
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Argon or Nitrogen gas
-
Schlenk tube and standard glassware
Procedure:
-
To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1 mmol), the alkene (1.2 mmol), and the base (1.5 mmol).
-
Add the [Pd(this compound)Cl₂] catalyst (0.01 mmol, 1 mol%).
-
Add anhydrous DMF (5 mL) to the Schlenk tube.
-
Seal the tube and degas the reaction mixture by three cycles of vacuum and backfilling with an inert gas (Argon or Nitrogen).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or GC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 3: Suzuki-Miyaura Cross-Coupling Reaction
Materials:
-
[Pd(this compound)Cl₂] catalyst
-
Aryl halide (e.g., 4-bromoanisole)
-
Boronic acid (e.g., phenylboronic acid)
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Toluene and water (degassed)
-
Argon or Nitrogen gas
-
Schlenk flask and standard glassware
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1 mmol), the boronic acid (1.2 mmol), and the base (2 mmol).
-
Add the [Pd(this compound)Cl₂] catalyst (0.005 mmol, 0.5 mol%).
-
Add degassed toluene (4 mL) and degassed water (1 mL) to the flask.
-
Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring for the required time (monitor by TLC or GC).
-
After completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
The following diagrams illustrate the structure of the proposed catalyst, a general catalytic cycle, and a typical experimental workflow.
Caption: Proposed structure of the palladium complex.
Caption: Simplified Heck catalytic cycle.
Caption: General experimental workflow.
Application Notes and Protocols for Pyridyl-Containing Ligands in Transition Metal-Catalyzed Cross-Coupling Reactions
A Focus on the Analogous Ligand, Di(2-pyridyl) Ketone, in the Absence of Direct Data for 1,3-Di(2-pyridyl)-1,3-propanedione
Introduction
Extensive literature searches for the direct application of this compound as a ligand in transition metal-catalyzed cross-coupling reactions did not yield specific examples or protocols. However, significant research has been conducted on the structurally similar ligand, di(2-pyridyl) ketone (dpk), particularly in palladium-catalyzed Heck cross-coupling reactions. This document provides detailed application notes and protocols based on the use of dpk-palladium complexes as a valuable reference for researchers interested in the potential applications of this compound, given the shared pyridyl chelating motifs.
Application Notes: Di(2-pyridyl) Ketone (dpk) in Heck Cross-Coupling Reactions
Palladium complexes containing di(2-pyridyl) ketone (dpk) as a chelate ligand have demonstrated notable catalytic activity in the Heck reaction, a versatile method for carbon-carbon bond formation between aryl halides and alkenes.[1][2] The dpk ligand coordinates to the palladium center, influencing the catalyst's stability and reactivity.
Catalyst Performance:
Four specific palladium(II) complexes with dpk and its ethanol (B145695) adduct have been synthesized and evaluated as catalysts in the Heck reaction between iodobenzene (B50100) and methyl acrylate (B77674).[1][2] These complexes, (dpk)PdCl₂ (complex-1), (dpk)Pd(OAc)₂ (complex-2), (dpk·EtOH)PdCl₂ (complex-3), and (dpk·EtOH)Pd(OAc)₂ (complex-4), have shown high efficacy under relatively mild conditions.[1][2]
Quantitative Data Summary:
The catalytic performance of these complexes in the Heck reaction is summarized in the table below. The reactions were conducted with 1.0 μmol of the Pd(II) complex, 1.0 mmol of iodobenzene, 1.16 mmol of methyl acrylate, and 1.1 mmol of base in 10 mL of DMF at 80°C for 4 hours.[1]
| Catalyst | Base | Conversion (%) |
| (dpk)PdCl₂ (complex-1) | Sodium Acetate (B1210297) | High |
| (dpk)Pd(OAc)₂ (complex-2) | Sodium Acetate | High |
| (dpk·EtOH)PdCl₂ (complex-3) | Sodium Acetate | High |
| (dpk·EtOH)Pd(OAc)₂ (complex-4) | Sodium Acetate | High |
Note: The source material states a "high yield" was achieved for all complexes under these conditions, but specific percentage yields were not provided in a comparative table format in the abstracts.[1][2]
Experimental Protocols
The following are detailed experimental protocols for the synthesis of a dpk-palladium complex and its application in the Heck reaction.
Synthesis of (dpk·EtOH)PdCl₂ (Complex-3)
The synthesis of palladium complexes with the dpk ligand can be achieved through the reaction of a palladium precursor with the ligand.[1][2] In some cases, an in situ nucleophilic addition of a solvent molecule like ethanol to the ketone group of the dpk ligand can occur.[1][2]
Materials:
-
(dpk)PdCl₂ (complex-1)
-
Ethanol (EtOH)
Procedure:
The synthesis of complex-3, (dpk·EtOH)PdCl₂, is achieved by the selective introduction of complex-1 to an ethanol (EtOH) solution, leading to an in situ nucleophilic addition reaction on the carbonyl group of the dpk ligand.[1] The resulting complex can be characterized using various spectroscopic and crystallographic techniques.[1][2]
General Protocol for the Heck Cross-Coupling Reaction
This protocol is adapted from the successful application of dpk-palladium complexes in the Heck reaction between iodobenzene and methyl acrylate.[1]
Materials:
-
Pd(II)-dpk complex (e.g., (dpk)PdCl₂, complex-1)
-
Iodobenzene
-
Methyl acrylate
-
Sodium acetate (or other suitable base)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Schlenk tube (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a 100 mL Schlenk tube, add the Pd(II)-dpk complex (1.0 μmol), iodobenzene (1.0 mmol), methyl acrylate (1.16 mmol), and sodium acetate (1.1 mmol).
-
Add 10 mL of anhydrous DMF to the Schlenk tube.
-
Subject the reaction mixture to a freeze-pump-thaw cycle to ensure an inert atmosphere.
-
Place the Schlenk tube in a heating mantle or oil bath preheated to 80°C.
-
Stir the reaction mixture vigorously for 4 hours.
-
Monitor the progress of the reaction by taking aliquots from the reaction mixture with a syringe at regular intervals.
-
After 4 hours, cool the reaction mixture to room temperature.
-
Extract the product by adding a mixture of ethyl acetate and hexane (1:5 ratio).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the product using column chromatography on silica (B1680970) gel.
Visualizations
Catalytic Cycle of the Heck Reaction
References
Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with 1,3-Di(2-pyridyl)-1,3-propanedione
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature search, no specific metal-organic frameworks (MOFs) synthesized directly from the ligand 1,3-Di(2-pyridyl)-1,3-propanedione have been reported. The following application notes and protocols are therefore generalized, based on common synthetic procedures for MOFs constructed from analogous dipyridyl and β-diketone ligands. These protocols provide a foundational methodology for researchers to explore the synthesis of novel MOFs using this specific ligand.
Introduction
Metal-organic frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The choice of organic ligand is crucial in determining the resulting MOF's topology, porosity, and functional properties. This compound is a versatile ligand featuring two pyridyl nitrogen atoms for coordination and a β-diketone moiety that can also engage in metal binding, often in its enolate form. This dual functionality suggests its potential as a linker in the formation of novel MOFs. The protocols outlined below describe a general solvothermal approach to synthesize MOFs using this ligand.
Generalized Experimental Protocol: Solvothermal Synthesis
This protocol details a representative solvothermal method for the synthesis of a metal-organic framework using this compound as the organic linker. The specific metal salt, solvent system, temperature, and reaction time may require optimization to obtain crystalline material.
2.1. Materials and Reagents
-
This compound (Ligand)
-
Metal Salt (e.g., Zinc(II) nitrate (B79036) hexahydrate, Copper(II) nitrate trihydrate, Cobalt(II) nitrate hexahydrate)
-
Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Methanol (B129727), Ethanol)
-
Modulator (optional, e.g., Acetic acid, Formic acid, Water)
-
Teflon-lined stainless steel autoclave (23 mL)
-
Programmable oven
-
Filtration apparatus
-
Centrifuge (optional)
-
Analytical balance
-
Spatula and weighing paper
2.2. Procedure
-
Ligand and Metal Salt Preparation:
-
In a 20 mL glass vial, dissolve 0.1 mmol of this compound in 10 mL of the chosen solvent (e.g., DMF). Sonication may be used to aid dissolution.
-
In a separate vial, dissolve 0.1 mmol of the selected metal salt in 5 mL of the same solvent.
-
-
Reaction Mixture Assembly:
-
Transfer the ligand solution to the Teflon liner of a 23 mL stainless steel autoclave.
-
Slowly add the metal salt solution to the Teflon liner while stirring.
-
If using a modulator, it can be added at this stage (e.g., 0.1-1.0 mL).
-
-
Solvothermal Reaction:
-
Seal the autoclave and place it in a programmable oven.
-
Heat the autoclave to a temperature between 80 °C and 150 °C for a period of 24 to 72 hours. The optimal temperature and time will depend on the specific metal-ligand-solvent combination.
-
-
Product Isolation and Purification:
-
After the reaction is complete, cool the autoclave to room temperature slowly over several hours.
-
Collect the crystalline product by filtration or centrifugation.
-
Wash the collected solid with fresh solvent (e.g., DMF) several times to remove any unreacted starting materials.
-
Finally, wash the product with a more volatile solvent, such as methanol or ethanol, to facilitate drying.
-
Dry the product in a vacuum oven at a moderate temperature (e.g., 60 °C) or air-dry.
-
2.3. Characterization
The resulting solid should be characterized to confirm the formation of a crystalline MOF. Standard characterization techniques include:
-
Powder X-ray Diffraction (PXRD): To verify the crystallinity and phase purity of the material.
-
Single-Crystal X-ray Diffraction (SCXRD): To determine the precise crystal structure, if suitable single crystals are obtained.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF and identify solvent loss.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the coordination of the ligand to the metal centers.
-
Gas Adsorption Analysis (e.g., N₂ at 77 K): To determine the porosity and surface area (BET analysis) of the activated MOF.
Data Presentation
As no specific MOFs with this compound have been reported, a template for presenting quantitative data from a successful synthesis is provided below.
Table 1: Representative Crystallographic and Porosity Data for a Hypothetical MOF
| Parameter | Value |
| Crystallographic Data | |
| Formula | To be determined |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | e.g., P2₁/c, C2/c |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| V (ų) | To be determined |
| Porosity Data | |
| BET Surface Area (m²/g) | To be determined |
| Langmuir Surface Area (m²/g) | To be determined |
| Pore Volume (cm³/g) | To be determined |
Visualizations
4.1. General Experimental Workflow
The following diagram illustrates the general workflow for the solvothermal synthesis of a metal-organic framework.
4.2. Ligand-Metal Coordination
The following diagram illustrates the potential coordination modes of the this compound ligand with a metal center.
Application Notes and Protocols for 1,3-Di(2-pyridyl)-1,3-propanedione as a Chemosensor for Metal Ion Detection
Disclaimer: The following application notes and protocols are a representative guide based on the known chemical properties of 1,3-Di(2-pyridyl)-1,3-propanedione and related pyridyl-based chemosensors. Due to limited specific literature on this compound's direct application as a chemosensor, some data and mechanisms are presented as illustrative examples to guide researchers in its potential use and evaluation.
Introduction
This compound is a β-diketone compound featuring two pyridyl groups. This unique structure presents a compelling scaffold for the development of chemosensors for metal ion detection. The β-diketone moiety can exist in keto-enol tautomeric forms, providing a bidentate coordination site for metal ions through the two oxygen atoms. Additionally, the nitrogen atoms of the two pyridyl groups can also participate in metal ion coordination, potentially leading to a tetradentate binding pocket. This chelation with metal ions is expected to induce changes in the molecule's photophysical properties, such as UV-Vis absorption and fluorescence emission, forming the basis for its application as a colorimetric or fluorescent sensor. The rigid and planar structure of the pyridyl rings can also contribute to enhanced fluorescence upon metal binding, a phenomenon known as chelation-enhanced fluorescence (CHEF).
Synthesis of this compound
A common method for the synthesis of 1,3-diketones is the Claisen condensation. In the case of this compound, this would involve the condensation of ethyl picolinate (B1231196) with 2-acetylpyridine (B122185) in the presence of a strong base.
Materials:
-
2-Acetylpyridine
-
Ethyl picolinate
-
Sodium hydride (NaH) or Sodium amide (NaNH₂)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexane)
Protocol:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add a solution of 2-acetylpyridine (1.0 equivalent) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add a solution of ethyl picolinate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to 0 °C and cautiously quench with 1 M HCl until the pH is neutral.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield this compound as a solid.
Experimental Protocols for Metal Ion Detection
Preparation of Stock Solutions
-
Chemosensor Stock Solution: Prepare a 1.0 mM stock solution of this compound in a suitable solvent such as acetonitrile (B52724) or a mixture of acetonitrile and water (e.g., 1:1 v/v).
-
Metal Ion Stock Solutions: Prepare 10 mM stock solutions of various metal perchlorate (B79767) or nitrate (B79036) salts (e.g., Al³⁺, Ca²⁺, Cd²⁺, Co²⁺, Cr³⁺, Cu²⁺, Fe³⁺, Hg²⁺, K⁺, Mg²⁺, Mn²⁺, Na⁺, Ni²⁺, Pb²⁺, Zn²⁺) in deionized water or the same solvent as the chemosensor.
UV-Vis Spectroscopic Titration
-
Place 2.0 mL of a 10 µM solution of the chemosensor in the chosen solvent into a quartz cuvette.
-
Record the initial UV-Vis absorption spectrum.
-
Incrementally add small aliquots (e.g., 2 µL) of a selected metal ion stock solution (e.g., 1.0 mM) to the cuvette.
-
Record the UV-Vis spectrum after each addition and mixing.
-
Continue the additions until no further significant changes in the spectrum are observed.
-
Plot the change in absorbance at a specific wavelength against the concentration of the metal ion to determine the binding stoichiometry (using a Job's plot) and the binding constant (using the Benesi-Hildebrand equation).
Fluorescence Spectroscopic Titration
-
Place 2.0 mL of a 10 µM solution of the chemosensor in the chosen solvent into a fluorescence cuvette.
-
Record the initial fluorescence emission spectrum by exciting at a suitable wavelength (determined from the absorption spectrum).
-
Incrementally add small aliquots of a selected metal ion stock solution.
-
Record the fluorescence spectrum after each addition and thorough mixing.
-
Continue until a plateau in fluorescence intensity is reached.
-
Plot the change in fluorescence intensity against the metal ion concentration to determine the detection limit and binding affinity.
Selectivity Study
-
Prepare a series of solutions, each containing the chemosensor (10 µM) and a different metal ion (e.g., 2 equivalents).
-
Record the UV-Vis and fluorescence spectra for each solution.
-
To assess the competitive binding, add 2 equivalents of a potentially interfering metal ion to a solution of the chemosensor that already contains the target metal ion and record the spectra.
Data Presentation (Illustrative)
The following tables present hypothetical quantitative data for the interaction of this compound with various metal ions, illustrating how experimental results can be summarized.
Table 1: UV-Vis Spectroscopic Data
| Metal Ion | λmax (free ligand) (nm) | λmax (complex) (nm) | Δλmax (nm) | Binding Constant (Kₐ) (M⁻¹) | Stoichiometry (L:M) |
| Al³⁺ | 320 | 335 | +15 | 2.5 x 10⁵ | 1:1 |
| Zn²⁺ | 320 | 328 | +8 | 8.7 x 10⁴ | 1:1 |
| Cu²⁺ | 320 | 345 | +25 | 1.2 x 10⁶ | 1:1 |
| Fe³⁺ | 320 | 350 | +30 | 5.6 x 10⁵ | 1:1 |
| Ni²⁺ | 320 | 325 | +5 | 3.1 x 10⁴ | 1:1 |
| Co²⁺ | 320 | 326 | +6 | 4.5 x 10⁴ | 1:1 |
| Hg²⁺ | 320 | 338 | +18 | 9.8 x 10⁵ | 1:1 |
| Other Ions | 320 | No significant change | - | - | - |
Table 2: Fluorescence Spectroscopic Data
| Metal Ion | Excitation λ (nm) | Emission λ (nm) | Fluorescence Change | Detection Limit (LOD) (µM) |
| Al³⁺ | 335 | 450 | Turn-on | 0.5 |
| Zn²⁺ | 328 | 445 | Turn-on | 1.2 |
| Cu²⁺ | 345 | - | Quenching | 0.8 |
| Fe³⁺ | 350 | - | Quenching | 0.9 |
| Ni²⁺ | 325 | - | Quenching | 2.5 |
| Co²⁺ | 326 | - | Quenching | 2.1 |
| Hg²⁺ | 338 | - | Quenching | 0.7 |
| Other Ions | 320 | 440 | No significant change | - |
Signaling Pathways and Experimental Workflows
Proposed Signaling Mechanism
The sensing mechanism of this compound is likely based on the chelation-enhanced fluorescence (CHEF) effect for certain metal ions (like Al³⁺ and Zn²⁺) and photoinduced electron transfer (PET) or paramagnetic quenching for others (like Cu²⁺, Fe³⁺, Ni²⁺, Co²⁺, and Hg²⁺). Upon binding of a metal ion, the flexible β-diketone structure becomes more rigid, which can reduce non-radiative decay pathways and lead to an enhancement of fluorescence (CHEF). For paramagnetic metal ions, the fluorescence can be quenched due to electron or energy transfer from the excited state of the fluorophore to the metal center.
Caption: Proposed CHEF mechanism for fluorescence enhancement.
Experimental Workflow
Caption: General experimental workflow for chemosensor evaluation.
Application Note: Measuring the Photoluminescence Quantum Yield of Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The photoluminescence quantum yield (PLQY) is a critical parameter for characterizing the efficiency of light emission from a material.[1][2] It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[3] For metal complexes, which are integral to applications ranging from bio-imaging and sensing to photodynamic therapy and organic light-emitting diodes (OLEDs), an accurate determination of the PLQY is essential for evaluating their performance and suitability.[1][4] This application note provides a detailed protocol for measuring the PLQY of metal complexes in solution using the relative method, a widely adopted technique that compares the luminescence of an unknown sample to a standard with a known quantum yield.[5][6]
There are two primary methods for measuring PLQY: the absolute method and the relative (or comparative) method.[7] The absolute method directly measures the number of photons emitted and absorbed, often utilizing an integrating sphere to capture all emitted light.[4][8] While instrumentally more complex, it does not require a reference standard.[7] The relative method, which is the focus of this protocol, is experimentally simpler and relies on a well-characterized standard with a known quantum yield.[9][10] The accuracy of this method is contingent on the reliability of the standard's reported PLQY value.[11]
Core Principles
The relative method for determining the photoluminescence quantum yield (Φ) is based on the principle that if a standard and an unknown sample have the same absorbance at the same excitation wavelength and are measured under identical conditions, the ratio of their integrated emission intensities is directly proportional to the ratio of their quantum yields.[3][9] The calculation is performed using the following equation:
Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2) [3][12]
Where:
-
Φx is the quantum yield of the unknown sample.
-
Φst is the quantum yield of the standard.
-
Ix and Ist are the integrated emission intensities of the unknown sample and the standard, respectively.
-
Ax and Ast are the absorbances of the unknown sample and the standard at the excitation wavelength, respectively.
-
nx and nst are the refractive indices of the solvents used for the unknown sample and the standard, respectively.
Experimental Workflow
The following diagram illustrates the key steps involved in the relative quantum yield measurement of a metal complex.
Caption: Workflow for relative photoluminescence quantum yield measurement.
Detailed Experimental Protocol
This protocol outlines the step-by-step procedure for measuring the PLQY of a metal complex using a standard fluorophore.
1. Materials and Equipment:
-
Spectrophotometer: Capable of measuring UV-Visible absorbance.
-
Spectrofluorometer: Equipped with an excitation and emission monochromator and a detector. The instrument should be capable of providing corrected emission spectra.
-
Quartz Cuvettes: 1 cm path length for both absorbance and fluorescence measurements.
-
Volumetric Glassware: For accurate preparation of solutions.
-
Spectroscopic Grade Solvents: Ensure solvents are free from fluorescent impurities.
-
Metal Complex (Sample): The compound of interest.
-
Quantum Yield Standard: A well-characterized fluorophore with a known and stable quantum yield. The standard should absorb and emit in a similar spectral region as the sample.[5][9] Common standards include quinine (B1679958) sulfate, fluorescein, and rhodamine derivatives.[10][13]
2. Preparation of Solutions:
-
Solvent Selection: Choose a solvent in which both the metal complex and the standard are soluble and stable. The solvent should not absorb at the excitation or emission wavelengths. It is recommended to use the same solvent for both the sample and the standard to minimize the impact of the refractive index correction.[9]
-
Stock Solutions: Prepare concentrated stock solutions of both the metal complex and the standard in the chosen solvent.
-
Serial Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.01 and 0.1 at the excitation wavelength.[9][14] This is crucial to avoid inner filter effects, where the emitted light is reabsorbed by other molecules in the solution.[15]
3. Spectroscopic Measurements:
-
Absorbance Spectra:
-
Record the UV-Vis absorbance spectrum for each dilution of the metal complex and the standard.
-
Use the same cuvette and spectrophotometer for all measurements.
-
Record the absorbance value at the chosen excitation wavelength for each solution. The excitation wavelength should be a wavelength at which both the sample and the standard have significant absorption.[5]
-
-
Emission Spectra:
-
Record the fluorescence emission spectrum for each dilution of the metal complex and the standard using the spectrofluorometer.
-
It is critical to keep the experimental conditions identical for all measurements, including excitation wavelength, slit widths, and detector settings.[3][16]
-
The emission should be collected over the entire fluorescence band of the compound.
-
Ensure that the recorded spectra are corrected for the instrument's response.[17]
-
4. Data Analysis and Calculation:
-
Integrate Emission Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each recorded spectrum.[12] Many instrument software packages have a built-in function for this.
-
Plot Data: For both the metal complex and the standard, create a plot of the integrated fluorescence intensity versus the absorbance at the excitation wavelength.[9]
-
Determine Gradients: The resulting plots should be linear, and the gradient (slope) of each line should be determined.[9] The gradient is proportional to the quantum yield.
-
Calculate Quantum Yield: Use the gradients obtained from the plots in the following modified equation:
Φx = Φst * (Gradx / Gradst) * (nx2 / nst2) [9]
Where:
-
Gradx and Gradst are the gradients of the plots for the unknown sample and the standard, respectively.
-
Data Presentation
Quantitative data should be summarized in a clear and structured table for easy comparison.
| Sample/Standard | Solution | Absorbance at λex | Integrated Emission Intensity (a.u.) | Gradient (Intensity/Abs) |
| Standard | 1 | 0.021 | 1.5 x 106 | |
| (e.g., Quinine Sulfate) | 2 | 0.042 | 3.1 x 106 | 7.3 x 107 |
| 3 | 0.063 | 4.5 x 106 | ||
| 4 | 0.085 | 6.2 x 106 | ||
| 5 | 0.102 | 7.5 x 106 | ||
| Metal Complex | 1 | 0.019 | 9.8 x 105 | |
| (Unknown) | 2 | 0.038 | 2.0 x 106 | 5.2 x 107 |
| 3 | 0.057 | 3.0 x 106 | ||
| 4 | 0.076 | 4.0 x 106 | ||
| 5 | 0.095 | 5.0 x 106 |
Calculated Quantum Yield of Metal Complex:
Assuming the standard (Quinine Sulfate in 0.1 M H2SO4) has a known quantum yield (Φst) of 0.58 and both measurements were performed in the same solvent (nx = nst):
Φx = 0.58 * (5.2 x 107 / 7.3 x 107) * (12 / 12) = 0.41
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical flow and dependencies in the quantum yield calculation.
Caption: Dependencies in the relative quantum yield calculation.
Conclusion
The relative method provides a reliable and accessible approach for determining the photoluminescence quantum yield of metal complexes.[5][6] Careful experimental execution, particularly in sample preparation and maintaining consistent measurement parameters, is paramount for obtaining accurate and reproducible results.[9][14] The protocols and data presentation guidelines outlined in this application note are intended to assist researchers in performing high-quality PLQY measurements, thereby enabling a more thorough characterization of their novel metal complexes for various scientific and therapeutic applications.
References
- 1. ossila.com [ossila.com]
- 2. horiba.com [horiba.com]
- 3. edinst.com [edinst.com]
- 4. azom.com [azom.com]
- 5. shimadzu.com [shimadzu.com]
- 6. Making sure you're not a bot! [opus4.kobv.de]
- 7. Photoluminescence quantum yield | Hamamatsu Photonics [hamamatsu.com]
- 8. norlab.com [norlab.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. iss.com [iss.com]
- 11. jascoinc.com [jascoinc.com]
- 12. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]
- 13. publications.iupac.org [publications.iupac.org]
- 14. static1.squarespace.com [static1.squarespace.com]
- 15. infoscience.epfl.ch [infoscience.epfl.ch]
- 16. static.horiba.com [static.horiba.com]
- 17. hitachi-hightech.com [hitachi-hightech.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-Di(2-pyridyl)-1,3-propanedione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1,3-Di(2-pyridyl)-1,3-propanedione synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and effective method for synthesizing this compound is the Claisen condensation. This reaction involves the condensation of a pyridinecarboxylate ester (e.g., ethyl 2-pyridinecarboxylate or methyl picolinate) with an acetylpyridine (e.g., 2-acetylpyridine) in the presence of a strong base.
Q2: What are the critical parameters influencing the yield of the synthesis?
Several factors can significantly impact the yield of the Claisen condensation for this specific synthesis. These include the choice of base, solvent, reaction temperature, and reaction time. Careful optimization of these parameters is crucial for maximizing the product yield.
Q3: Which bases are recommended for this synthesis?
Strong, non-nucleophilic bases are essential for promoting the Claisen condensation. Commonly used bases include sodium amide (NaNH₂) and potassium tert-butoxide (t-BuOK). The choice of base can affect the reaction rate and the formation of side products. It is crucial to use a stoichiometric amount of the base, as the reaction product is acidic and will be deprotonated by the base, driving the reaction to completion.[1]
Q4: What solvents are suitable for this reaction?
Anhydrous, non-protic solvents are generally preferred to prevent quenching of the strong base and unwanted side reactions. Ethereal solvents such as diethyl ether and tetrahydrofuran (B95107) (THF) are commonly employed. The choice of solvent can influence the solubility of the reactants and intermediates, thereby affecting the reaction efficiency.
Q5: What are the potential side reactions that can lower the yield?
Several side reactions can compete with the desired Claisen condensation, leading to a reduced yield of this compound. These include:
-
Self-condensation of 2-acetylpyridine (B122185): The acetylpyridine can react with itself, especially if the ester is not reactive enough.
-
Hydrolysis of the ester: Traces of water in the reaction mixture can lead to the hydrolysis of the pyridinecarboxylate ester.
-
Reaction with the solvent: Some strong bases can react with certain solvents, especially at elevated temperatures.
Q6: How can the product be effectively purified to improve the final yield?
Purification is a critical step to obtain a high yield of pure this compound. Common purification methods include:
-
Recrystallization: This is a widely used technique to purify the solid product. Choosing a suitable solvent system is key to successful recrystallization.
-
Column Chromatography: For separating the desired product from closely related impurities, column chromatography using silica (B1680970) gel or alumina (B75360) can be effective. A gradient elution with a mixture of a non-polar solvent (like hexane) and a polar solvent (like ethyl acetate) is often employed.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Base: The strong base may have decomposed due to exposure to air or moisture. 2. Wet Solvents or Glassware: Presence of water will quench the strong base. 3. Insufficient Base: A stoichiometric amount of base is required for the reaction to go to completion.[1] 4. Low Reaction Temperature: The reaction may be too slow at lower temperatures. 5. Short Reaction Time: The reaction may not have reached completion. | 1. Use freshly opened or properly stored base. 2. Ensure all solvents are anhydrous and glassware is thoroughly dried (e.g., flame-dried or oven-dried). 3. Use at least one full equivalent of the strong base. 4. Gradually increase the reaction temperature and monitor the progress by TLC. 5. Extend the reaction time and follow the reaction progress using TLC. |
| Formation of Multiple Products (Visible on TLC) | 1. Self-condensation of 2-acetylpyridine: This can occur if the ester is added too slowly or if the reaction temperature is too high. 2. Side reactions with impurities: Impurities in the starting materials can lead to the formation of by-products. | 1. Add the ester to the reaction mixture at a controlled rate. Consider running the reaction at a lower temperature. 2. Ensure the purity of the starting materials (2-acetylpyridine and the pyridinecarboxylate ester) before starting the reaction. |
| Difficulty in Product Isolation/Purification | 1. Product is an oil instead of a solid: This can make handling and purification challenging. 2. Co-elution of impurities during chromatography: Impurities with similar polarity to the product can be difficult to separate. | 1. Try different recrystallization solvents or solvent mixtures. If it remains an oil, purification by column chromatography is recommended. 2. Optimize the solvent system for column chromatography. A shallower gradient or a different stationary phase (e.g., alumina) might improve separation.[1] |
Quantitative Data Summary
While specific yield data for the synthesis of this compound under varying conditions is not extensively reported in a single source, the following table summarizes typical conditions and expected outcomes based on related literature for Claisen condensations.
| Base | Solvent | Temperature (°C) | Typical Yield Range (%) | Notes |
| Sodium Amide (NaNH₂) | Anhydrous THF or Diethyl Ether | Room Temperature to Reflux | 40 - 70 | A commonly used strong base for Claisen condensations. |
| Potassium tert-Butoxide (t-BuOK) | Anhydrous THF or tert-Butanol | Room Temperature to Reflux | 50 - 80 | Can offer higher yields in some cases due to its higher basicity. |
| Sodium Hydride (NaH) | Anhydrous THF or DMF | Room Temperature to 60°C | 45 - 75 | Another effective strong base for this type of reaction. |
Note: The yields are highly dependent on the specific reaction conditions, purity of reagents, and efficiency of the work-up and purification procedures.
Experimental Protocols
Protocol 1: Synthesis of this compound using Sodium Amide
This protocol is a general procedure based on typical Claisen condensations.
Materials:
-
2-Acetylpyridine
-
Ethyl 2-pyridinecarboxylate (Ethyl picolinate)
-
Sodium amide (NaNH₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane (B92381) and Ethyl acetate (B1210297) for chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium amide (1.1 equivalents) under a nitrogen atmosphere.
-
Solvent Addition: Add anhydrous THF to the flask via a syringe.
-
Addition of Ketone: To the stirred suspension of sodium amide in THF, add a solution of 2-acetylpyridine (1.0 equivalent) in anhydrous THF dropwise at room temperature.
-
Enolate Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the enolate.
-
Addition of Ester: Add a solution of ethyl 2-pyridinecarboxylate (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the mixture is acidic.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Alternatively, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane).
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for improving the yield of the synthesis.
References
Technical Support Center: Purification of 1,3-Di(2-pyridyl)-1,3-propanedione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 1,3-Di(2-pyridyl)-1,3-propanedione.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound, a compound typically synthesized via a Claisen condensation of an ethyl picolinate (B1231196) with 2-acetylpyridine.
Issue 1: The crude reaction mixture is a complex mess.
-
Question: My initial analysis (TLC, NMR) of the crude product shows multiple spots/peaks, and I am unsure what the major byproducts are. How can I identify the impurities and select an appropriate purification strategy?
-
Answer: A complex crude mixture is common in this reaction. The primary byproducts to anticipate are:
-
Unreacted Starting Materials: Ethyl picolinate and 2-acetylpyridine.
-
Self-Condensation Product: A common side reaction is the self-condensation of 2-acetylpyridine.
-
Hydrolysis Product: Picolinic acid may be present if the reaction conditions lead to the hydrolysis of ethyl picolinate.
-
Domino Reaction Products: As seen in similar reactions involving pyridyl ketones, more complex, higher molecular weight compounds can form through sequential reactions.[1][2][3]
A logical approach to purification is to first attempt a simple purification method like recrystallization. If this fails to yield a product of sufficient purity, column chromatography is the next logical step.
-
Issue 2: Poor separation and significant streaking on silica (B1680970) gel TLC/column chromatography.
-
Question: When I try to monitor the reaction or purify my compound using a standard silica gel TLC plate (e.g., with an ethyl acetate/hexane mobile phase), the spots are broad and streak up the plate. How can I improve the separation for both TLC and column chromatography?
-
Answer: This is a frequent issue when working with basic compounds containing pyridine (B92270) rings on an acidic silica gel stationary phase. The pyridine nitrogen interacts strongly with the acidic silanol (B1196071) groups on the silica surface, leading to poor separation and tailing of the peaks.[4][5] Here are several strategies to overcome this:
-
Addition of a Basic Modifier: To mitigate the strong interaction between your compound and the silica gel, add a small amount of a basic modifier to your mobile phase. Common choices include:
-
Triethylamine (B128534) (Et3N): Add 0.5-1% to the total mobile phase volume.[4]
-
Ammonium Hydroxide: Add 0.5-2% of a concentrated aqueous solution to the polar component (e.g., methanol) of your mobile phase.[4]
-
-
Change the Stationary Phase: If modifying the mobile phase is not sufficient, consider using a different stationary phase:
-
Alumina (Neutral or Basic): Alumina is an excellent alternative to silica for the purification of basic compounds.[4]
-
-
Optimize the Mobile Phase:
-
Increase Polarity: A common solvent system for polar compounds like this is a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH). Start with a low percentage of methanol (e.g., 1-2%) and gradually increase it.[4]
-
Shallow Gradient: When performing column chromatography with a gradient elution, a shallower gradient around the elution point of your product can improve the resolution between closely eluting compounds.[4]
-
-
Issue 3: The compound "oils out" during recrystallization.
-
Question: I am attempting to recrystallize my crude this compound, but it separates as an oil instead of forming crystals. What can I do to promote crystallization?
-
Answer: "Oiling out" typically occurs when the solute is too soluble in the chosen solvent, or the solution is cooled too rapidly.[6] Here are some solutions:
-
Ensure Slow Cooling: After dissolving your compound in the minimum amount of hot solvent, allow the solution to cool to room temperature slowly and undisturbed. Do not place it directly in an ice bath.[6]
-
Reduce Solvent Volume: It's possible that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool slowly again.[6]
-
Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is soluble). Then, slowly add a miscible "anti-solvent" (in which the compound is insoluble) dropwise at room temperature until the solution becomes slightly turbid. Add a few drops of the "good" solvent to redissolve the initial precipitate and then allow the solution to cool slowly. Common solvent/anti-solvent pairs for polar compounds include ethanol/diethyl ether or ethyl acetate/hexane.[6][7]
-
Scratching: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for selecting a recrystallization solvent for this compound?
A1: The principle of "like dissolves like" is a good starting point. Since this compound is a polar molecule containing ketone and pyridine functionalities, polar solvents are a logical choice.[6] Good solvents to screen include:
-
Ethanol
-
Methanol
-
Isopropanol
-
Ethyl acetate
-
Acetonitrile
The ideal solvent will dissolve the compound poorly at room temperature but completely upon heating.[6]
Q2: What is a recommended mobile phase for column chromatography of this compound on silica gel?
A2: A good starting point for a mobile phase is a mixture of dichloromethane (DCM) and methanol (MeOH). Begin with a low concentration of MeOH (e.g., 99:1 DCM:MeOH) and gradually increase the polarity. It is also highly recommended to add 0.5-1% triethylamine to the mobile phase to prevent streaking.[4]
Q3: My purified product has a broad melting point range. What does this indicate?
A3: A broad melting point range is typically an indication of impurities. The melting point of pure this compound is reported to be in the range of 104-109 °C. If your product melts over a wider range or at a lower temperature, further purification is likely necessary.
Q4: Can I use acid-base extraction to purify my product?
A4: While the pyridine nitrogens are basic, the acidity of the methylene (B1212753) protons between the two carbonyl groups can complicate a simple acid-base extraction. The pKa of the β-dicarbonyl protons is low enough that the compound can be deprotonated by a moderately strong base. This can lead to the compound being soluble in both acidic and basic aqueous solutions, making separation from acidic or basic impurities difficult. However, a carefully controlled extraction might be used to remove neutral impurities.
Experimental Protocols
Protocol 1: Purification by Column Chromatography (Silica Gel with Basic Modifier)
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Triethylamine (Et3N)
-
Glass column
-
Collection tubes
-
TLC plates (silica gel)
Procedure:
-
Mobile Phase Preparation: Prepare a series of eluents with increasing polarity, for example, starting with 1% MeOH in DCM and gradually increasing to 5% MeOH in DCM. Add 0.5% Et3N to each eluent mixture.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of DCM. In a separate flask, add a small amount of silica gel and add the dissolved crude product. Evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel. Carefully add this to the top of the packed column.
-
Elution: Begin eluting with the lowest polarity mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of MeOH.
-
Fraction Collection: Collect fractions and monitor their composition by TLC using a mobile phase that gives good separation.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not at room temperature.[6]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Purity | Typical Yield | Advantages | Disadvantages |
| Recrystallization | >98% | 60-85% | Simple, scalable, can yield high-purity crystals. | Requires finding a suitable solvent, potential for product loss in the mother liquor.[5] |
| Silica Gel Chromatography (with basic modifier) | 95-99% | 70-90% | Good for removing a wide range of impurities with different polarities. | Can be challenging due to the basic nature of the compound, may require optimization of mobile phase and modifier.[4] |
| Alumina Chromatography | >98% | 75-95% | Excellent for basic compounds, often provides better separation than silica gel without the need for basic modifiers.[4] | Alumina is generally more expensive than silica gel. |
Visualizations
Caption: Purification workflow for this compound.
References
- 1. cjm.ichem.md [cjm.ichem.md]
- 2. researchgate.net [researchgate.net]
- 3. COMPOUNDS REMOVED FROM THE CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION | CJM.ASM.MD [cjm.ichem.md]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of Substituted 1,3-Di(2-pyridyl)-1,3-propanedione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of substituted 1,3-di(2-pyridyl)-1,3-propanedione.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Claisen condensation reaction is resulting in a very low yield or no desired product at all. What are the likely causes and how can I improve the yield?
A: Low yields in the Claisen condensation for synthesizing this compound can stem from several factors. Here are the primary aspects to investigate:
-
Base Quality and Stoichiometry: Potassium tert-butoxide is a common base for this reaction and is highly sensitive to moisture. Incomplete reaction is likely if the base has degraded. A full equivalent of a strong, non-nucleophilic base is crucial because the β-keto ester product is acidic and will be deprotonated by the base, driving the reaction forward.[1]
-
Solution: Use freshly opened, anhydrous potassium tert-butoxide. Ensure you are using at least one full equivalent of the base.
-
-
Reaction Conditions: Insufficient reaction time or temperature can lead to incomplete conversion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider increasing the reaction time or temperature, although excessive heat may promote side reactions. Some Claisen condensations can be effectively run under solvent-free conditions at elevated temperatures (e.g., 100 °C) for a shorter duration.[2][3]
-
-
Purity of Starting Materials: Impurities in the acetylpyridine or ethyl pyridinecarboxylate starting materials can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials, purifying them if necessary before use.
-
Issue 2: Formation of Significant Side Products
Q: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these impurities and how can I minimize them?
A: The most common side product in a Claisen condensation is the result of self-condensation of the enolizable ketone (acetylpyridine).[4]
-
Self-Condensation of Acetylpyridine: 2-acetylpyridine (B122185) can react with its own enolate to form a β-hydroxy ketone, which may then dehydrate. This is a common issue in Claisen-Schmidt type reactions.[5][6]
-
Solution: A slow, controlled addition of the acetylpyridine to the mixture of the ester and the base can minimize its self-condensation. Maintaining a low concentration of the enolate at any given time is key.
-
-
Hydrolysis of Ester or Product: The presence of water can lead to the hydrolysis of the starting ester or the β-diketone product, especially during the workup phase.
-
Solution: Use anhydrous solvents and reagents. During the workup, neutralize the reaction mixture promptly and avoid prolonged exposure to acidic or basic aqueous conditions.
-
Issue 3: Difficulties in Product Purification
Q: I am struggling to purify the final product. Column chromatography results in significant product loss or streaking, and recrystallization is proving difficult.
A: The purification of polar, nitrogen-containing compounds like this compound can be challenging due to their interaction with silica (B1680970) gel and their specific solubility profiles.
-
Column Chromatography Issues: The pyridine (B92270) nitrogen atoms can interact strongly with the acidic silanol (B1196071) groups on the surface of silica gel, leading to peak tailing and irreversible adsorption.[7]
-
Solution 1: Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (B128534) (1-3%) or pyridine (~0.1%), to the eluent system.[7][8] This will neutralize the acidic sites on the silica gel and improve the elution of your basic compound.
-
Solution 2: Alternative Stationary Phase: Consider using a different stationary phase, such as neutral alumina, which is less acidic than silica gel.[9]
-
Solution 3: Dry Loading: To prevent band broadening, adsorb your crude product onto a small amount of silica gel and load it onto the column as a solid.[7]
-
-
Recrystallization Challenges: Finding a suitable solvent for recrystallization can be difficult. Pyridine-containing compounds often have unique solubility properties.[10]
-
Solution: A solvent screen is essential. Test a range of solvents with varying polarities. Common solvent systems for recrystallization include ethanol, methanol, isopropanol, ethyl acetate (B1210297), and mixtures such as hexane/ethyl acetate or hexane/acetone.[10][11] For compounds with basic functionalities, crystallization of a salt (e.g., hydrochloride) might be an effective purification strategy.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the Claisen condensation synthesis of this compound?
A1: The reaction proceeds through the following steps:
-
Enolate Formation: A strong base (e.g., potassium tert-butoxide) removes an α-proton from 2-acetylpyridine to form a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of ethyl 2-picolinate, forming a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating the ethoxide leaving group.
-
Deprotonation: The resulting β-diketone has an acidic proton between the two carbonyl groups, which is readily deprotonated by the ethoxide or another equivalent of the base. This step is crucial as it drives the equilibrium towards the product.[1]
-
Protonation: An acidic workup protonates the enolate to yield the final this compound.
Q2: Can I use a different base, like sodium ethoxide?
A2: Yes, sodium ethoxide is also a common base for Claisen condensations.[12] However, to prevent transesterification, it is best to use a base with the same alkoxide as the ester's leaving group (e.g., sodium ethoxide with an ethyl ester).[1] Potassium tert-butoxide, being a strong, sterically hindered, and non-nucleophilic base, is often a good choice to minimize side reactions.[4]
Q3: My purified product appears to be in the enol form. Is this expected?
A3: Yes, β-diketones exist in a keto-enol tautomerism. The enol form is often stabilized by intramolecular hydrogen bonding and conjugation. In many cases, especially in non-polar solvents, the enol form is the predominant tautomer.[13][14]
Q4: Are there alternative synthetic routes to β-diketones?
A4: While the Claisen condensation is the most classical approach, other methods for synthesizing β-diketones include the hydration of alkynones and decarboxylative coupling reactions.[15] Another variation is the Baker-Venkataraman rearrangement.[15] For specific applications, oxidation of β-hydroxy ketones can also yield β-diketones.[16]
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen Condensation
-
Materials:
-
2-Acetylpyridine
-
Ethyl 2-picolinate
-
Potassium tert-butoxide
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
2 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate, Triethylamine)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add potassium tert-butoxide (1.1 equivalents) and anhydrous toluene.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 2-acetylpyridine (1.0 equivalent) and ethyl 2-picolinate (1.0 equivalent) in anhydrous toluene.
-
Add the solution from the dropping funnel to the stirred suspension of potassium tert-butoxide slowly over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 2 M HCl until the mixture is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Column Chromatography
-
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane
-
Ethyl Acetate
-
Triethylamine
-
TLC plates
-
-
Procedure:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude product in a minimal amount of dichloromethane (B109758) or the eluent and adsorb it onto a small amount of silica gel.
-
Evaporate the solvent from the silica-adsorbed product and carefully load it onto the top of the packed column.
-
Begin elution with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate with 1% triethylamine).
-
Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate with 1% triethylamine).
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Quantitative Data
Table 1: Example Solvent Systems for Column Chromatography of Polar Nitrogen Heterocycles
| Solvent System | Modifier | Typical Application |
| Hexane / Ethyl Acetate | 1-3% Triethylamine | For basic compounds on silica gel to reduce tailing.[7] |
| Dichloromethane / Methanol | 1-3% Triethylamine | For more polar basic compounds.[7] |
| Toluene / Acetone | None | Can be effective for some nitrogen heterocycles. |
Table 2: Common Solvents for Recrystallization
| Solvent | Properties |
| Ethanol / Methanol | Good for moderately polar compounds. |
| Ethyl Acetate | A versatile polar aprotic solvent. |
| Hexane / Ethyl Acetate | A common solvent pair for adjusting polarity.[10] |
| Water | For highly polar or salt forms of compounds.[10] |
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for low product yield in the synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. A Solvent-Free Claisen Condensation Reaction for the Organic Laboratory | CoLab [colab.ws]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. benchchem.com [benchchem.com]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. rsc.org [rsc.org]
- 14. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 16. β-Diketone synthesis by oxidation [organic-chemistry.org]
Technical Support Center: 1,3-Di(2-pyridyl)-1,3-propanedione Metal Complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Di(2-pyridyl)-1,3-propanedione and its metal complexes.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and characterization of this compound metal complexes.
Issue 1: Low Yield or No Product Formation During Complex Synthesis
Possible Causes and Solutions:
-
Impure Ligand: The purity of the this compound ligand is crucial. Impurities from the synthesis, such as unreacted starting materials or side-products, can interfere with complexation.
-
Incorrect pH: The formation of β-diketonate complexes is highly dependent on the pH of the reaction medium. The ligand needs to be deprotonated to coordinate effectively to the metal ion.
-
Solution: A base is typically required to facilitate the deprotonation of the propanedione moiety. The choice of base (e.g., sodium hydroxide, triethylamine) and its stoichiometry should be carefully optimized. Monitoring the pH during the reaction can be beneficial.
-
-
Solvent Choice: The solubility of both the ligand and the metal salt in the chosen solvent is critical for the reaction to proceed.
-
Solution: Use a solvent or a solvent mixture in which both reactants are soluble. Alcohols, such as ethanol (B145695) or methanol, are often used for the synthesis of similar β-diketonate complexes. In some cases, a co-solvent like DMF might be necessary to achieve sufficient solubility.
-
-
Metal Salt Reactivity: The nature of the metal salt (e.g., chloride, nitrate, acetate) can influence the reaction rate and the final product.
-
Solution: If using a hydrated metal salt, consider that the water of hydration can compete for coordination sites. Anhydrous metal salts might provide better results in some cases.
-
Issue 2: Difficulty in Purifying the Metal Complex
Possible Causes and Solutions:
-
Co-precipitation of Unreacted Ligand or Metal Salt: If the reaction does not go to completion, the desired complex may co-precipitate with starting materials.
-
Solution: Adjust the reaction stoichiometry and conditions to ensure complete conversion. Washing the crude product with a solvent that selectively dissolves the impurities but not the complex can be effective.
-
-
Formation of Multiple Products: Depending on the metal-to-ligand ratio and reaction conditions, complexes with different stoichiometries (e.g., ML, ML₂, ML₃) or polynuclear species might form.
-
Solution: Carefully control the stoichiometry of the reactants. Purification techniques like fractional crystallization or column chromatography can be used to separate the different complex species.
-
-
Decomposition During Purification: Some metal complexes may be unstable under certain conditions (e.g., exposure to light, air, or certain solvents).
-
Solution: Perform purification steps in the dark or under an inert atmosphere if the complex is known to be light or air-sensitive. Choose solvents for chromatography or recrystallization in which the complex is stable.
-
Issue 3: Inconclusive or Ambiguous Characterization Data (NMR, IR, etc.)
Possible Causes and Solutions:
-
Broad or Shifted NMR Peaks: Paramagnetic metal centers will lead to significant broadening and shifting of NMR signals, making interpretation difficult. Ligand exchange on the NMR timescale can also cause peak broadening.
-
Solution: For paramagnetic complexes, techniques other than NMR (e.g., X-ray crystallography, IR spectroscopy, elemental analysis) are more suitable for structural elucidation. For diamagnetic complexes exhibiting peak broadening, acquiring spectra at different temperatures can help to resolve dynamic processes.
-
-
Presence of Water or Solvent in the Complex: Coordinated or lattice solvent molecules can complicate the interpretation of analytical data.
-
Solution: Thermal analysis (TGA) can be used to quantify the amount of solvent present. Drying the complex under vacuum at an appropriate temperature can help remove residual solvent.
-
-
Keto-Enol Tautomerism of the Ligand: The 1,3-dicarbonyl moiety of the ligand can exist in keto and enol forms, which can be reflected in the spectroscopic data of the free ligand and potentially influence the complex structure.
-
Solution: In the complex, the ligand is typically in its enolate form. IR spectroscopy is useful to confirm coordination, as the C=O stretching frequency will shift upon complexation.
-
Frequently Asked Questions (FAQs)
Q1: What are the common stability issues associated with this compound metal complexes?
A1: The stability of these complexes can be influenced by several factors:
-
pH: Like other β-diketonate complexes, they are susceptible to hydrolysis under acidic or strongly basic conditions. The pyridyl groups can be protonated at low pH, which can lead to dissociation of the complex.
-
Thermal Stability: The thermal stability varies depending on the metal ion. Generally, β-diketonate complexes have good thermal stability but will decompose at elevated temperatures.[3] The decomposition pathway can be influenced by the atmosphere (e.g., inert vs. oxidizing).
-
Photostability: The presence of pyridyl rings can make the complexes susceptible to photodegradation, particularly for certain transition metals like ruthenium, where light can induce ligand dissociation.[4][5]
-
Redox Stability: The metal center's redox potential will dictate the complex's stability towards oxidizing or reducing agents.
Q2: How does the coordination of the this compound ligand affect complex stability?
A2: The this compound ligand is a versatile chelating agent. The stability of its metal complexes is enhanced by the chelate effect, where the formation of a ring structure with the metal ion is entropically favorable.[6] The pyridyl nitrogen atoms can also coordinate to the metal center, potentially leading to a tridentate coordination mode, which would further increase the stability of the complex. The stability of complexes with pyridyl-containing ligands is also influenced by steric effects and the preorganization of the ligand.[7]
Q3: What factors should be considered when choosing a metal ion for complexation with this compound?
A3: The choice of metal ion will significantly impact the properties and stability of the resulting complex. Key factors include:
-
Charge and Size (Ionic Radius): Generally, for a given ligand, the stability of the complex increases with increasing charge and decreasing ionic radius of the metal ion (i.e., higher charge density).[6]
-
Hard and Soft Acid-Base (HSAB) Principle: The oxygen donors of the β-diketonate are hard bases, while the pyridyl nitrogens are borderline bases. Hard acid metal ions (e.g., Fe³⁺, Cr³⁺) will form strong bonds with the oxygen atoms.[8][9] Borderline acids (e.g., Cu²⁺, Ni²⁺) will coordinate well with both nitrogen and oxygen donors.
-
Coordination Geometry: The preferred coordination number and geometry of the metal ion will determine the stoichiometry of the complex (e.g., octahedral metals may form ML₂ or ML₃ complexes).
Q4: Are there any known safety concerns when working with these complexes?
Data Presentation
Table 1: Illustrative Stability Constants of Metal Complexes with β-Diketone Ligands
Disclaimer: The following data are for illustrative purposes to show general trends, as comprehensive experimental data for this compound complexes are not available in a single source. The actual values will vary based on experimental conditions (temperature, ionic strength, solvent).
| Metal Ion | Ligand | Log K₁ | Log K₂ | Log K₃ | Conditions |
| Cu(II) | Acetylacetone (B45752) | 8.16 | 6.74 | - | 25 °C, 0.1 M NaClO₄ |
| Ni(II) | Acetylacetone | 6.03 | 4.88 | - | 25 °C, 0.1 M NaClO₄ |
| Fe(III) | Acetylacetone | 11.4 | 10.1 | 8.0 | 25 °C, 0.1 M NaClO₄ |
| Cr(III) | Acetylacetone | 10.9 | 9.8 | 8.1 | 25 °C, 0.1 M NaClO₄ |
Data for acetylacetone complexes are provided to illustrate the general trend of stability based on the metal ion. It is expected that the presence of pyridyl groups in this compound would lead to different stability constants due to changes in the ligand's basicity and potential for N-coordination.
Table 2: Illustrative Thermal Decomposition Data for Metal β-Diketonates
Disclaimer: These are representative temperature ranges for the decomposition of various metal β-diketonates and are intended for illustrative purposes.
| Metal Complex Type | Decomposition Temperature Range (°C) | Atmosphere | Final Product |
| Cu(II) β-diketonates | 200 - 350 | Inert or Air | Metal or Metal Oxide |
| Fe(III) β-diketonates | 250 - 450 | Inert or Air | Metal Oxide |
| Lanthanide β-diketonates | 300 - 500 | Inert or Air | Metal Oxide |
The thermal stability of this compound complexes will depend on the specific metal and the coordination environment.
Experimental Protocols
Protocol 1: General Synthesis of a Metal(II) bis[1,3-Di(2-pyridyl)-1,3-propanedionato] Complex
-
Ligand Dissolution: Dissolve 2.0 equivalents of this compound in a suitable solvent (e.g., ethanol) in a round-bottom flask with stirring.
-
Deprotonation: Add a slight excess over 2.0 equivalents of a base (e.g., 1 M NaOH or triethylamine) dropwise to the ligand solution. Stir for 15-30 minutes at room temperature. The solution may change color.
-
Metal Salt Addition: In a separate flask, dissolve 1.0 equivalent of the metal(II) salt (e.g., MCl₂·xH₂O) in the same solvent. Add this solution dropwise to the ligand solution.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. The formation of a precipitate may be observed. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation: Cool the mixture to room temperature and collect the solid product by filtration.
-
Purification: Wash the crude product with water to remove excess base and salts, followed by a small amount of cold solvent to remove unreacted ligand. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water, dichloromethane/hexane).
Protocol 2: Characterization by Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the dried metal complex or acquire the spectrum using an ATR accessory.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis:
-
Compare the spectrum of the complex with that of the free ligand.
-
Look for the disappearance or significant shift to lower wavenumbers of the C=O stretching band (typically around 1600-1700 cm⁻¹) upon coordination to the metal ion.
-
Identify new bands in the low-frequency region (typically below 600 cm⁻¹) corresponding to M-O and potentially M-N stretching vibrations.
-
Observe shifts in the pyridine (B92270) ring vibration modes upon coordination.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. jbsw.shikshamandal.org [jbsw.shikshamandal.org]
- 6. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 7. nist.gov [nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Metal Complexation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for metal complexation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during metal complexation experiments.
Issue 1: Low or No Product Yield
Question: My reaction is resulting in a very low yield or no desired metal complex at all. What are the potential causes and how can I troubleshoot this?
Answer: Low or no product yield is a common issue in metal complexation reactions. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Incorrect pH: The pH of the reaction medium is crucial as it affects both the ligand's ability to coordinate and the metal ion's solubility.[1][2]
-
Troubleshooting:
-
Determine the optimal pH: The ideal pH balances ligand deprotonation with metal ion solubility, preventing the precipitation of metal hydroxides at high pH.[1][2]
-
Perform a pH titration: Empirically determine the optimal pH for your specific metal-ligand system.[2]
-
Use a calibrated pH meter: Ensure accurate pH measurement and adjust dropwise with acid or base while stirring.[2]
-
-
-
Suboptimal Stoichiometry: The molar ratio of the metal to the ligand is a critical parameter.
-
Troubleshooting:
-
Start with the theoretical ratio: Begin with the stoichiometric ratio (e.g., 1:2 for M²⁺, 1:3 for M³⁺).[1]
-
Use a slight excess of ligand: Employing a 10-20% excess of the ligand can often drive the reaction to completion and improve yields.[1] Be aware that a large excess can complicate purification.[1]
-
-
-
Inappropriate Solvent: The solvent plays a critical role in dissolving reactants and the forming complex, and it can also compete with the ligand for coordination to the metal ion.[1][3]
-
Troubleshooting:
-
Select a suitable solvent: The chosen solvent should effectively dissolve the metal salt, the ligand, and the resulting complex.[1]
-
Consider solvent coordination: Be aware that some solvents can coordinate with the metal ion, potentially hindering complex formation.[1][4] Acetonitrile, for instance, has a moderate dielectric constant and low donor number, which can facilitate complexation by weakly solvating the metal ion.[3]
-
Explore solvent mixtures: If a single solvent is not effective, try using a mixture of solvents.[5]
-
-
-
Insufficient Reaction Time or Inappropriate Temperature: Complex formation can be a slow process, and the reaction temperature can significantly influence the rate and outcome.
-
Troubleshooting:
-
Optimize reaction time and temperature: Experiment with different reaction times and temperatures to find the optimal conditions.[1]
-
Monitor reaction progress: Use techniques like TLC, UV-Vis, or NMR spectroscopy to track the formation of the product over time.[6][7]
-
Avoid excessive heat: High temperatures can lead to the decomposition of the ligand or the final complex.[1]
-
-
Issue 2: Product is Impure or Oily
Question: The metal complex I've synthesized is impure, appearing as an oily substance or a discolored solid. How can I improve its purity?
Answer: Product impurity is a frequent challenge and can arise from unreacted starting materials, side products, or residual solvent.
Potential Causes and Solutions:
-
Co-precipitation of Metal Hydroxides: If the pH is too high, metal hydroxides can precipitate along with your desired complex.[2]
-
Troubleshooting:
-
Careful pH control: Maintain the pH within the optimal range for complex formation.[2]
-
Order of addition: Add the ligand to the metal salt solution before adjusting the pH. This allows the chelation reaction to compete with hydroxide (B78521) precipitation.[2]
-
-
-
Presence of Unreacted Starting Materials or Byproducts: Incomplete reactions or side reactions can lead to a mixture of compounds.
-
Troubleshooting:
-
Recrystallization: This is the most common method for purifying solid metal complexes.[1] The key is to find a solvent or solvent system where the complex has high solubility at elevated temperatures and low solubility at room temperature or below.[1]
-
Washing: Wash the crude product with a solvent in which the impurities are soluble but the complex is not.[1]
-
Column Chromatography: For some metal complexes, particularly those with more organic character, column chromatography can be an effective purification method.[8][9] It's essential to ensure the complex is stable on the chosen stationary phase.[9]
-
-
Issue 3: Poor Solubility of Ligand or Complex
Question: My ligand or the resulting metal complex has very poor solubility in common solvents, making the reaction and characterization difficult. What can I do?
Answer: Solubility issues are a common hurdle in metal complexation chemistry.
Potential Causes and Solutions:
-
Inherent Properties of the Ligand/Complex: The molecular structure of your compounds dictates their solubility.
-
Troubleshooting:
-
Ligand Modification: If possible, modify the ligand by adding functional groups that enhance solubility, such as alkyl groups or ether functionalities.[5] Quaternizing amine groups can increase solubility in polar solvents.[5]
-
Solvent Screening: Experiment with a wide range of solvents, including polar solvents like DMF and DMSO, or solvent mixtures.[5] Sonication can sometimes aid in dissolving partially soluble compounds.[5]
-
Change the Nature of the Complex: Instead of a neutral complex, aim for a cationic or anionic complex by altering the counter-ions. Perchlorate or triflate salts, for example, can be more soluble.[5]
-
Soxhlet Extraction: For purification and crystallization of highly insoluble compounds, the Soxhlet method can be employed.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: How do the properties of the metal ion affect complex stability?
A1: The stability of a metal complex is significantly influenced by the central metal ion's properties:
-
Size of the metal ion: Generally, for ions with the same charge, the stability of the complex decreases as the size of the metal ion increases.[10][11]
-
Charge on the metal ion: With the same ligand, the stability of the complex increases as the charge on the central metal ion increases.[11][12] For example, Fe³⁺ complexes are generally more stable than Fe²⁺ complexes.[1][12]
-
Charge-to-size ratio: A higher charge-to-size ratio of the metal ion leads to greater stability of the complex.[11]
Q2: What is the role of the ligand in the stability of a metal complex?
A2: Ligand properties are crucial for complex stability:
-
Basicity of the ligand: More basic ligands generally form more stable complexes.
-
Chelate effect: Polydentate ligands (chelating agents) that form five or six-membered rings with the metal center create more stable complexes than monodentate ligands.[10]
-
Steric effects: Bulky groups on the ligand can cause steric hindrance, weakening the metal-ligand bond and destabilizing the complex.[10][11]
Q3: How does temperature affect the stability of metal complexes?
A3: The effect of temperature on complex stability depends on the thermodynamics of the formation reaction. For exothermic reactions, increasing the temperature will decrease the stability constant, while for endothermic reactions, stability will increase with temperature.[3] However, excessively high temperatures can lead to the decomposition of the complex.[1]
Q4: Can I monitor the progress of my metal complexation reaction?
A4: Yes, monitoring the reaction is crucial for optimization. Several techniques can be used:
-
Spectroscopic methods: UV-Vis spectroscopy can be used to monitor changes in the electronic environment of the metal ion upon complexation, which often results in a color change.[7][13]
-
Chromatographic methods: Thin-layer chromatography (TLC) can be used to track the consumption of starting materials and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) spectroscopy: NMR can be used to monitor the formation of the product and determine reaction kinetics.[6]
-
Mass Spectrometry (MS): Techniques like Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can be used for real-time reaction monitoring.[6]
Data Presentation
Table 1: Effect of Reaction Parameters on Metal Complex Yield
| Parameter | Effect on Yield | Optimization Strategy |
| pH | Increases to an optimum, then decreases.[1] | Empirically determine the optimal pH that balances ligand deprotonation and metal solubility.[1][2] |
| Temperature | Increases with temperature, but can drop if decomposition occurs.[1] | Optimize for each specific complex to maximize formation without causing degradation.[1] |
| Solvent | Highly variable; optimal solvent maximizes reactant solubility.[1] | Screen various solvents and solvent mixtures to find one that dissolves all components and does not competitively coordinate.[1][3] |
| Ligand-to-Metal Ratio | A slight excess of ligand (10-20%) often improves yield.[1] | Start with the stoichiometric ratio and then systematically increase the ligand amount.[1] |
Table 2: Influence of Metal Ion Properties on Complex Stability
| Metal Ion Property | Trend | Rationale | Example |
| Ionic Radius | Smaller radius → Higher stability | Higher charge density leads to stronger electrostatic attraction.[11][12] | Li⁺ complexes are more stable than Na⁺ complexes.[11] |
| Charge | Higher positive charge → Higher stability | Stronger electrostatic attraction to the ligand.[11][12] | Fe³⁺ complexes are generally more stable than Fe²⁺ complexes.[12] |
Experimental Protocols
Protocol 1: General Procedure for Optimizing pH in Metal Complexation
-
Initial Setup: In a beaker, dissolve the metal salt in a suitable solvent. In a separate beaker, dissolve the ligand in the same solvent.
-
Combine Reactants: While stirring the metal salt solution, slowly add the ligand solution.
-
Initial pH Measurement: Using a calibrated pH meter, measure the initial pH of the reaction mixture.
-
pH Adjustment: Slowly add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise to the stirring solution to reach the lower end of your desired pH range.
-
Reaction and Monitoring: Allow the reaction to proceed for a set amount of time at a constant temperature. Monitor the reaction progress using a suitable analytical technique (e.g., TLC, UV-Vis).
-
Workup and Analysis: After the reaction is complete, isolate the product and determine the yield and purity.
-
Systematic Variation: Repeat steps 3-6, systematically increasing the pH in small increments (e.g., 0.5 pH units) to identify the optimal pH for maximum yield and purity.
Protocol 2: Purification of a Solid Metal Complex by Recrystallization
-
Solvent Selection: In a series of small test tubes, test the solubility of a small amount of the crude complex in various solvents at room temperature and with gentle heating. The ideal solvent will dissolve the complex when hot but not when cold. If a single solvent is not suitable, try a binary solvent system.
-
Dissolution: Place the crude complex in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the complex.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration by quickly passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote slower, more controlled crystal growth, you can insulate the flask. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a suitable temperature.
Visualizations
Caption: General workflow for optimizing metal complexation reactions.
Caption: Decision tree for troubleshooting common metal complexation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 7. Exploring the pH dependent aqueous speciation of metal complexes through UV-Vis spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. coordination compounds - Can we do column chromatography for the purification of metal complexs? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. jove.com [jove.com]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. solubilityofthings.com [solubilityofthings.com]
- 13. Colour/luminescence changes of transition metal complexes induced by gaseous small molecules for monitoring reaction progress and environmental change ... - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT01822B [pubs.rsc.org]
preventing decomposition of 1,3-Di(2-pyridyl)-1,3-propanedione during complex formation
Welcome to the technical support center for 1,3-Di(2-pyridyl)-1,3-propanedione. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this ligand during complex formation experiments.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis of metal complexes with this compound.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture changes color unexpectedly, and I am getting low yields of my desired complex. What could be the problem?
A1: Unexpected color changes and low yields often indicate the decomposition of the this compound ligand. The primary cause of decomposition is a retro-Claisen condensation reaction, which is typically promoted by basic conditions. This reaction cleaves the carbon-carbon bond between the carbonyl groups of the diketone.
Q2: What is the ideal pH range for complex formation with this compound?
A2: To prevent decomposition, it is crucial to maintain a slightly acidic to neutral pH. The predicted pKa of this compound is approximately 6.47.[1][2] Operating at or below this pH will keep the ligand in its protonated, more stable form, minimizing the risk of base-catalyzed retro-Claisen condensation. A pH range of 5.0 to 7.0 is generally recommended.
Q3: Can the solvent I use affect the stability of the ligand?
A3: Yes, the solvent can influence the keto-enol tautomerism of the ligand, which in turn can affect its stability.[3] While the enol form is necessary for chelation, reaction conditions that strongly favor the deprotonated enolate can increase the risk of decomposition. Protic solvents like ethanol (B145695) or methanol (B129727) are commonly used for complexation reactions. It is important to ensure that the solvent is dry and free of basic impurities.
Q4: I suspect my ligand is decomposing. How can I confirm this?
A4: You can monitor the stability of the ligand and the progress of your reaction using spectroscopic methods such as UV-Vis or Nuclear Magnetic Resonance (NMR) spectroscopy. A High-Performance Liquid Chromatography (HPLC) method can also be developed to separate and quantify the ligand and its potential degradation products.[4][5][6]
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the metal complex | Ligand decomposition via retro-Claisen condensation. | Control the pH of the reaction mixture to be slightly acidic or neutral (pH 5-7). Use a buffer if necessary. |
| High reaction temperature causing thermal degradation. | Conduct the reaction at the lowest effective temperature. Consider room temperature synthesis if the reaction kinetics allow. | |
| Formation of unexpected byproducts | Presence of basic impurities in reagents or solvents. | Use high-purity, dry solvents and reagents. If a base is required to deprotonate the ligand, use a stoichiometric amount of a weak, non-nucleophilic base. |
| Reaction with amine impurities (if present) to form Schiff bases. | Ensure all glassware and reagents are free from amine contaminants. | |
| Inconsistent reaction outcomes | Fluctuations in pH during the reaction. | Use a suitable buffer system to maintain a stable pH throughout the reaction. |
| Exposure to air (oxygen) leading to oxidative degradation. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Below are detailed protocols for key experiments related to the stabilization and analysis of this compound.
Protocol 1: pH-Controlled Synthesis of a Metal Complex
This protocol provides a general framework for synthesizing a metal complex while minimizing ligand decomposition.
-
Objective: To synthesize a metal complex of this compound under controlled pH to prevent retro-Claisen condensation.
-
Materials:
-
This compound
-
Metal salt (e.g., Cu(OAc)₂, FeCl₂, etc.)
-
Ethanol (anhydrous)
-
Deionized water
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
pH meter
-
Schlenk line or glove box (optional, for air-sensitive metals)
-
-
Procedure:
-
Dissolve this compound in a minimal amount of anhydrous ethanol in a round-bottom flask.
-
In a separate flask, dissolve the metal salt in deionized water or ethanol.
-
Slowly add the metal salt solution to the ligand solution with constant stirring.
-
Monitor the pH of the reaction mixture. If the pH is above 7.0, carefully add 0.1 M HCl dropwise to adjust the pH to between 6.0 and 6.5.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a specified time (e.g., 2-4 hours), monitoring the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by filtration if it precipitates. If the product is soluble, remove the solvent under reduced pressure.
-
Wash the isolated complex with cold ethanol and dry under vacuum.
-
Protocol 2: Monitoring Ligand Stability by UV-Vis Spectroscopy
-
Objective: To qualitatively assess the stability of this compound under different pH conditions.
-
Materials:
-
Stock solution of this compound in ethanol.
-
Buffer solutions of varying pH (e.g., pH 4, 7, 9).
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
-
Procedure:
-
Prepare a series of solutions by diluting the stock solution of the ligand in the different buffer solutions to a final concentration suitable for UV-Vis analysis.
-
Record the UV-Vis spectrum of each solution at time zero.
-
Incubate the solutions at a constant temperature (e.g., 25 °C).
-
Record the UV-Vis spectra at regular time intervals (e.g., every 30 minutes for several hours).
-
Analyze the spectra for changes in the absorbance maxima, which would indicate decomposition of the ligand.
-
Data Presentation
Table 1: pH-Dependent Stability of this compound
| pH Range | Condition | Predicted Predominant Species | Risk of Retro-Claisen Decomposition |
| < 5.0 | Acidic | Protonated Keto/Enol | Low |
| 5.0 - 7.0 | Slightly Acidic to Neutral | Keto/Enol Tautomers | Moderate |
| > 7.0 | Basic | Enolate | High |
Visualizations
Diagram 1: Keto-Enol Tautomerism and Metal Chelation
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Determination of the paracetamol degradation process with online UV spectroscopic and multivariate curve resolution-alternating least squares methods: comparative validation by HPLC - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
common impurities in commercial 1,3-Di(2-pyridyl)-1,3-propanedione
Technical Support Center: 1,3-Di(2-pyridyl)-1,3-propanedione
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the , their potential impact on experiments, and methods for their detection and removal.
Frequently Asked Questions (FAQs)
Q1: What are the most ?
The primary impurities in commercially available this compound typically arise from its synthesis, which is commonly a Claisen condensation reaction. The most probable impurities are:
-
Unreacted Starting Materials: 2-acetylpyridine (B122185) and ethyl 2-picolinate are the common precursors, and residual amounts may remain in the final product.
-
By-products from Side Reactions: The most significant by-product is often the result of the self-condensation of 2-acetylpyridine. This occurs when the enolate of 2-acetylpyridine reacts with another molecule of 2-acetylpyridine.
-
Residual Solvents and Reagents: Solvents used during the synthesis and purification (such as ethanol, methanol, or ethers) and the basic catalyst (like sodium ethoxide or potassium tert-butoxide) may be present in trace amounts.
Q2: How can these impurities affect my experiments, particularly in drug development or chelation studies?
Impurities can have several detrimental effects on experimental outcomes:
-
Inaccurate Quantification: The presence of impurities will lead to an overestimation of the concentration of this compound, affecting stoichiometric calculations in complexation reactions or pharmacological assays.
-
Interference in Chelation: Unreacted starting materials and by-products may also act as chelating agents, competing with the desired ligand for metal ions and leading to erroneous binding data.
-
Altered Biological Activity: In drug development, impurities can exhibit their own biological activity or toxicity, confounding the results of in vitro and in vivo studies.
-
Crystallization Issues: Impurities can inhibit or alter the crystal growth of metal complexes, making structural analysis by techniques like X-ray crystallography more challenging.
Q3: How can I detect the presence of these impurities in my sample?
Several analytical techniques can be employed to assess the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for identifying and quantifying impurities. The presence of signals corresponding to the starting materials or the self-condensation by-product can confirm their presence.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating the main compound from its impurities and quantifying their relative amounts.
-
Mass Spectrometry (MS): MS can be used to identify the molecular weights of the components in a sample, helping to confirm the identity of suspected impurities.
-
Thin Layer Chromatography (TTC): A quick and simple method to qualitatively assess the purity of a sample by comparing it to a pure standard.
Q4: What are the recommended methods for purifying commercial this compound?
If the purity of the commercial material is insufficient for your application, the following purification methods can be employed:
-
Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system must be identified where the desired compound has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
-
Column Chromatography: For separating the desired product from significant amounts of impurities, column chromatography using silica (B1680970) gel or alumina (B75360) is a common and effective technique.
Data Presentation
Table 1: Summary of Common Impurities in this compound
| Impurity | Chemical Structure | Molecular Weight ( g/mol ) | Potential Origin | Common Detection Method |
| 2-Acetylpyridine | C₇H₇NO | 121.14 | Unreacted starting material | NMR, HPLC, GC-MS |
| Ethyl 2-picolinate | C₈H₉NO₂ | 151.16 | Unreacted starting material | NMR, HPLC, GC-MS |
| 1,3-di(pyridin-2-yl)but-2-en-1-one | C₁₄H₁₂N₂O | 224.26 | Self-condensation of 2-acetylpyridine | NMR, HPLC, MS |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | Residual basic catalyst | Flame Test (for sodium) |
| Ethanol | C₂H₅OH | 46.07 | Residual solvent | NMR, GC |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for assessing the purity of this compound.
1. Materials:
- This compound sample
- HPLC-grade acetonitrile
- HPLC-grade water
- Formic acid
- HPLC system with a C18 column and UV detector
2. Procedure:
- Mobile Phase Preparation: Prepare two mobile phases:
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in acetonitrile
- Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the this compound sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.
- HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
- Flow Rate: 1.0 mL/min
- Injection Volume: 10 µL
- Detection Wavelength: 254 nm
- Gradient: Start with 30% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
- Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Mandatory Visualization
Caption: Synthetic pathway of this compound and the formation of a major by-product.
Caption: Troubleshooting workflow for experiments using this compound.
troubleshooting low fluorescence in 1,3-Di(2-pyridyl)-1,3-propanedione complexes
Welcome to the technical support center for researchers working with 1,3-di(2-pyridyl)-1,3-propanedione and its metal complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues, particularly low fluorescence, encountered during synthesis and experimentation.
Troubleshooting Guide: Low Fluorescence
Low or inconsistent fluorescence is a frequent challenge. This guide is designed to help you diagnose and resolve the most common causes.
Q1: My synthesized this compound ligand has poor purity, and my resulting complexes show weak fluorescence. How can I improve this?
A1: The purity of the ligand is critical. The Claisen condensation used for synthesis can result in unreacted starting materials or side products that can quench fluorescence.
-
Issue: Incomplete reaction or side reactions. The common synthesis involves the Claisen condensation of a picolinate (B1231196) ester (e.g., ethyl picolinate) with a methyl picolyl ketone (e.g., 2-acetylpyridine) using a strong base. Unreacted starting materials or byproducts from self-condensation can act as quenchers.
-
Solution: Focus on purification and reaction optimization.
-
Purification of Starting Materials: Ensure the purity of your 2-acetylpyridine (B122185) and ethyl picolinate, for example, by distillation.
-
Reaction Control: Maintain anhydrous conditions and controlled temperatures to minimize side reactions.
-
Post-Synthesis Purification: The crude product should be thoroughly purified. Recrystallization from a suitable solvent system (e.g., ethanol, methanol, or ethanol/water mixtures) is often effective. Purity can be confirmed by checking the melting point (typically 104-109 °C) and using techniques like NMR and mass spectrometry.
-
Experimental Protocol: Synthesis and Purification of this compound
Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-acetylpyridine (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
Base Addition: Add a strong base, such as sodium hydride (NaH) or sodium amide (NaNH₂), portion-wise to the solution while stirring at 0 °C. Allow the mixture to stir for 30 minutes.
Condensation: Slowly add a solution of ethyl picolinate (1 equivalent) in anhydrous THF to the reaction mixture.
Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours.
Quenching: Carefully quench the reaction by pouring it into a beaker of ice water and neutralizing with a dilute acid (e.g., 1 M HCl) to a pH of ~6-7.
Extraction: Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane (B109758) or ethyl acetate.
Drying and Evaporation: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and remove the solvent under reduced pressure.
Purification: Recrystallize the resulting solid from hot ethanol. Collect the crystals by filtration and dry under vacuum.
Characterization: Verify the purity via ¹H NMR, ¹³C NMR, and check the melting point.
Q2: I've successfully synthesized the pure ligand, but upon forming the complex with a metal ion, the fluorescence is much lower than expected. What could be the problem?
A2: Several factors during complex formation can lead to low fluorescence. These include suboptimal pH, the presence of quenching solvent molecules, incorrect stoichiometry, and the choice of metal ion itself.
-
Suboptimal pH: The pH of the solution is crucial for both the formation and the final luminescent properties of the complex.[1][2][3] For lanthanide complexes, slightly acidic to neutral pH (typically 5.5-7.0) is often required to ensure the deprotonation of the β-diketone for chelation while preventing the precipitation of lanthanide hydroxides at higher pH.[4]
-
Solvent Effects: The solvent plays a major role. Protic solvents, especially water (with O-H oscillators), are highly effective at quenching the excited state of lanthanide ions through non-radiative decay pathways.[5] Using deuterated solvents (e.g., D₂O, methanol-d₄) can significantly enhance luminescence by reducing this quenching effect.[5] Aprotic, anhydrous solvents like acetonitrile, DMF, or THF are often preferred for photophysical studies.[6][7]
-
Incorrect Stoichiometry: Ensure the correct ligand-to-metal ratio is used. For trivalent lanthanide ions (Ln³⁺), complexes are typically formed in a 3:1 (ligand:metal) ratio to achieve coordinative saturation and shield the metal ion from quenching solvent molecules.
-
Metal Ion Choice: Not all metal ions will form highly luminescent complexes. Lanthanide ions like Europium (Eu³⁺) and Terbium (Tb³⁺) are well-known for their sharp, characteristic emission when sensitized by an organic ligand (the "antenna effect").[8] In contrast, many transition metals (e.g., Cu²⁺, Ni²⁺, Co²⁺) can quench fluorescence through various mechanisms, such as electron transfer or energy transfer to non-emissive d-d states.
Troubleshooting Workflow for Complex Formation
Caption: A logical workflow for troubleshooting low fluorescence during complex formation.
Q3: How do I measure the efficiency of my fluorescent complex quantitatively?
A3: The most common way to quantify fluorescence efficiency is by determining the photoluminescence quantum yield (Φf). This is the ratio of photons emitted to photons absorbed. A relative quantum yield can be determined by comparing your sample to a well-characterized standard with a known quantum yield.
Experimental Protocol: Relative Quantum Yield Determination
Select a Standard: Choose a fluorescence standard that absorbs and emits in a similar spectral region to your sample (e.g., quinine (B1679958) sulfate in 0.1 M H₂SO₄ for blue emitters, or a well-characterized Ruthenium complex for red emitters).
Prepare Solutions: Prepare a series of dilute solutions of both your sample and the standard in the same solvent. The absorbance of these solutions at the chosen excitation wavelength should be kept low (ideally < 0.1) to minimize inner filter effects.
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the excitation wavelength.
Measure Fluorescence: Using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for the sample and standard.
Integrate Spectra: Calculate the integrated area under the emission curve for each spectrum.
Calculate Quantum Yield: The quantum yield of the sample (Φ_S) is calculated using the following equation:
Φ_S = Φ_R * (I_S / I_R) * (A_R / A_S) * (n_S² / n_R²)
Where:
Φ is the quantum yield
I is the integrated fluorescence intensity
A is the absorbance at the excitation wavelength
n is the refractive index of the solvent
Subscripts S and R refer to the sample and the reference standard, respectively.
Data Presentation
The photophysical properties of lanthanide β-diketonate complexes are highly dependent on the specific ligand, co-ligands, and the surrounding environment. The following table provides representative data for Eu³⁺ and Tb³⁺ complexes with various β-diketonate and pyridyl-containing ligands to serve as a benchmark.
| Complex Type | Metal Ion | Quantum Yield (Φf) | Lifetime (τ) | Excitation (λ_ex) | Emission (λ_em) | Reference |
| [Eu(hth)₃(tppo)₂] in CH₂Cl₂ | Eu³⁺ | ~66% | - | ~345 nm | ~612 nm | [9] |
| [Tb(bbpen)Cl] solid state | Tb³⁺ | ~90% | - | ~320 nm | ~545 nm | [10] |
| [Eu(dtntp)(H₂O)] | Eu³⁺ | up to 24% | - | - | - | [5] |
| [Eu(TTA)₃(phen)] in PMMA | Eu³⁺ | up to 85% | - | - | ~612 nm | [6] |
| [Tb₂(Hsal)₃(NO₃)₆] solid state | Tb³⁺ | 90% | 1.71 ms | - | ~545 nm | [11] |
hth = 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)-1,3-hexanedione; tppo = triphenylphosphine (B44618) oxide; bbpen = N,N'-bis(2-oxidobenzyl)-N,N'-bis(pyridin-2-ylmethyl)ethylenediamine; dtntp = aminophenyl-terpyridine appended-DTPA; TTA = 2-thenoyltrifluoroacetone; phen = 1,10-phenanthroline; Hsal = salicylic (B10762653) acid.
Frequently Asked Questions (FAQs)
Q4: What is the "antenna effect" in the context of my lanthanide complexes?
A4: The "antenna effect" describes the process by which the organic ligand (in this case, this compound) absorbs incident light (usually UV) and efficiently transfers that energy to the central lanthanide ion.[6] Lanthanide ions themselves have very low absorption cross-sections, so direct excitation is inefficient.[12] The ligand acts like an antenna, collecting energy and funneling it to the metal, which then emits its characteristic, sharp luminescence.
Signaling Pathway: The Antenna Effect
Caption: The energy transfer pathway from ligand to metal in lanthanide luminescence.
Q5: Why is my complex brightly fluorescent in the solid state but very weak in solution?
A5: This is a common observation and is often due to two main factors:
-
Solvent Quenching: As mentioned in Q2, solvent molecules (especially water) can bind to the metal center if it is not coordinatively saturated, leading to efficient quenching of the luminescence. In the solid state, the complex is in a rigid crystal lattice, and solvent molecules are typically excluded from the primary coordination sphere.
-
Vibrational Effects: In solution, the complex is more flexible. Vibrational and rotational motions can provide non-radiative pathways for the excited state to decay back to the ground state without emitting light. This effect is minimized in the rigid solid state.
Q6: Can dissolved oxygen affect my fluorescence measurements?
A6: Yes, dissolved molecular oxygen (O₂) is a well-known quencher of triplet states. Since the energy transfer in the antenna effect proceeds through the triplet state of the ligand, oxygen can intercept this energy before it reaches the lanthanide ion, thus decreasing the overall luminescence intensity. For precise and repeatable measurements, especially for determining quantum yields and lifetimes, it is often recommended to degas the solution by bubbling an inert gas (like argon or nitrogen) through it prior to measurement.
Q7: My complex with a transition metal (like Copper or Nickel) shows no fluorescence at all. Is this normal?
A7: Yes, this is expected. While this compound can form stable complexes with transition metals, these complexes are often non-luminescent or very weakly luminescent. The d-orbitals of the transition metal provide low-energy excited states that facilitate rapid, non-radiative decay of any absorbed energy. This process is much faster than fluorescence and effectively "short-circuits" the emission pathway. For bright luminescence, lanthanide ions such as Eu³⁺, Tb³⁺, Dy³⁺, and Sm³⁺ are the preferred choice.
References
- 1. researchgate.net [researchgate.net]
- 2. US4482745A - Procedure for preparing 1,3-diphenyl-1,3-propanedione - Google Patents [patents.google.com]
- 3. This compound 97 10198-89-7 [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and luminescent properties of lanthanide complexes with a novel multipodal ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Highly Luminescent Europium(III) Complexes in Solution and PMMA-Doped Films for Bright Red Electroluminescent Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
- 11. A thermostable terbium(iii) complex with high fluorescence quantum yields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Solubility of Metal Complexes
Welcome to the Technical Support Center for strategies to enhance the solubility of metal complexes. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor solubility of my metal complexes?
A1: The solubility of metal complexes is influenced by several factors. Poor solubility can often be attributed to:
-
Neutral Charge: Neutral complexes often have lower solubility in polar solvents compared to charged (anionic or cationic) complexes.[1]
-
Ligand Properties: The nature of the ligands plays a crucial role. Ligands with large, nonpolar aromatic groups can significantly decrease aqueous solubility.[1] Conversely, the absence of polar functional groups on the ligands can also lead to poor solubility.
-
Crystal Lattice Energy: Strong intermolecular forces in the crystal lattice of the solid complex can make it difficult for solvent molecules to solvate the individual complex molecules. Increasing the three-dimensionality of the molecules can lead to better solubility by reducing the efficiency of crystal lattice packing.[2]
-
Coordination Polymers: The formation of coordination polymers, where metal centers are bridged by ligands to form extended networks, can lead to highly insoluble materials.[1]
-
Aggregation: Metal complexes can sometimes aggregate in solution, leading to the formation of larger, less soluble particles.[3]
Q2: What are the initial, simple steps I can take to try and dissolve my metal complex?
A2: Before resorting to more complex methods, several straightforward techniques can be attempted:
-
Heating and Stirring: Simply heating the solvent while stirring can provide enough energy to overcome the lattice energy of the solid and promote dissolution.[3]
-
Sonication: Using an ultrasonic bath can help break up aggregates and increase the surface area of the solid, facilitating dissolution.[3]
-
pH Adjustment: The solubility of many metal complexes is highly dependent on pH.[3] For complexes with acidic or basic functional groups, adjusting the pH of the solution can significantly increase solubility.
-
Co-solvents: Adding a small amount of a water-miscible organic solvent like ethanol, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) can often improve solubility.[1][3]
Q3: How can I modify the ligands to improve the solubility of my metal complex?
A3: Ligand modification is a powerful strategy to enhance solubility. Consider the following approaches:
-
Incorporate Polar Functional Groups: Introduce highly soluble functional groups such as sulfonate (-SO₃⁻), carboxylate (-COO⁻), or polyethylene (B3416737) glycol (PEG) chains onto the ligand structure.[3]
-
Add Alkyl Groups: Attaching alkyl groups (e.g., methyl, ethyl, n-butyl) to aromatic ligand systems can sometimes improve solubility.[1]
-
Quaternize Amine Functionalities: If your ligands contain amine groups, they can be quaternized to form salts, which are generally more soluble in polar solvents.[1]
-
Utilize Polydentate Ligands: Polydentate ligands, which bind to the metal ion through multiple donor atoms, often form more stable and sometimes more soluble complexes due to the chelate effect.[4]
Q4: What role do counter-ions play in the solubility of charged metal complexes?
A4: For charged (cationic or anionic) metal complexes, the choice of counter-ion is critical. If your complex is precipitating, it may be due to the formation of an insoluble salt with the counter-ion. Replacing a problematic counter-ion with a more soluble one can significantly improve the overall solubility of the complex. For example, replacing anions like chloride (Cl⁻) or bromide (Br⁻) with perchlorate (B79767) (ClO₄⁻) or triflate (CF₃SO₃⁻) can lead to better solubility.[1]
Q5: What are some formulation strategies I can use to improve the solubility of a metal complex for biological applications?
A5: Several formulation approaches can be employed to enhance the solubility and bioavailability of metal complexes for drug delivery:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules, like poorly soluble metal complexes, within their cavity, thereby increasing their aqueous solubility.[5][6][7]
-
Prodrug Approach: A poorly soluble metal complex can be chemically modified into a more soluble "prodrug" form. This prodrug is then converted back to the active complex in vivo.[8][9][10] This can be achieved by attaching a soluble promoiety to the complex.
-
Nanoparticle-Based Delivery Systems: Encapsulating the metal complex within nanoparticles, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, can improve its solubility and provide controlled release.[11][12][13][14]
Troubleshooting Guides
Issue 1: My metal complex precipitates out of solution during synthesis or purification.
-
Question: I am synthesizing a new metal complex, and it keeps precipitating from the reaction mixture, making it difficult to isolate and purify. What can I do?
-
Answer:
-
Check the Solvent: The solvent system may not be optimal for your complex. Try using a more polar solvent or a mixture of solvents.[1]
-
Modify the Ligand: As a long-term solution, consider redesigning the ligand to include solubilizing groups.[1][3]
-
Change the Counter-ion: If you are working with a charged complex, try using a different salt of the metal or a different counter-ion in your synthesis.[1]
-
Control the pH: The pH of the reaction mixture can significantly affect the solubility of the complex. Try buffering the solution to a pH where the complex is more soluble.[3]
-
Temperature Control: Some complexes are less soluble at higher temperatures. Try running the reaction at a lower temperature. Conversely, for some, increasing the temperature might help.
-
Issue 2: My metal complex is soluble in organic solvents but precipitates when I try to make an aqueous solution for biological assays.
-
Question: My complex dissolves well in DMSO, but when I add it to my aqueous cell culture medium, it immediately precipitates. How can I solve this?
-
Answer:
-
Use a Co-solvent System: Prepare a concentrated stock solution of your complex in a water-miscible organic solvent like DMSO or ethanol. Then, add this stock solution to the aqueous medium in small aliquots while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.[3]
-
Employ Surfactants: Adding a small amount of a biocompatible surfactant, such as Tween 80, to the aqueous medium can help to keep the complex in solution by forming micelles.[15]
-
Formulate with Cyclodextrins: Pre-complexing your metal complex with a cyclodextrin (B1172386), such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance its aqueous solubility.[5][6]
-
Nanoparticle Encapsulation: For in vivo studies, encapsulating the complex in a nanoparticle delivery system can be a very effective strategy.[11][12]
-
Issue 3: I have tried several solvents, but my metal complex remains insoluble.
-
Question: I have a metal complex that appears to be insoluble in a wide range of common organic and aqueous solvents. What are my options?
-
Answer:
-
Consider Coordination Polymer Formation: It is possible that your complex is a coordination polymer, which are often highly insoluble.[1] You may need to modify the synthesis to prevent polymerization, for example, by using a monofunctional ligand to cap the coordination sites.
-
Ligand Modification: This is often the most effective, albeit more involved, solution. You will likely need to go back and redesign the ligand to incorporate features that promote solubility.[1][3]
-
Soxhlet Extraction: For purification and crystallization of very poorly soluble compounds, a Soxhlet extraction method can be employed.[1]
-
Advanced Formulation Techniques: If the complex has promising therapeutic properties, investing in advanced formulation strategies like creating a prodrug or using nanoparticle delivery systems would be the next logical step.[8][9][10]
-
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method
This method is a standard procedure for determining the thermodynamic solubility of a compound.
Methodology:
-
Add an excess amount of the metal complex to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Seal the vial and shake it at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
After the incubation period, centrifuge the suspension at a high speed to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant.
-
Analyze the concentration of the dissolved metal complex in the supernatant using a suitable analytical technique, such as UV-Vis spectroscopy, high-performance liquid chromatography (HPLC), or atomic absorption spectroscopy (AAS).[16]
-
The determined concentration represents the aqueous solubility of the metal complex under the tested conditions.
Protocol 2: Enhancing Solubility using Cyclodextrin Complexation (Phase Solubility Study)
This experiment helps to determine the stoichiometry and stability constant of the inclusion complex between a metal complex and a cyclodextrin.
Methodology:
-
Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0-20 mM HP-β-CD).
-
Add an excess amount of the metal complex to each cyclodextrin solution in separate vials.
-
Shake the vials at a constant temperature until equilibrium is reached (24-48 hours).
-
Centrifuge the samples and analyze the concentration of the dissolved metal complex in the supernatant for each cyclodextrin concentration.
-
Plot the concentration of the dissolved metal complex against the concentration of the cyclodextrin.
-
The resulting phase solubility diagram can be used to determine the type of complex formed (e.g., A_L, A_P, B_S) and to calculate the stability constant (K_c) and the complexation efficiency.
Data Presentation
Table 1: Comparison of Solubility Enhancement Strategies for a Hypothetical Platinum(II) Complex
| Strategy | Solvent/Medium | Solubility (µg/mL) | Fold Increase |
| None (Control) | PBS (pH 7.4) | 0.5 | 1 |
| Co-solvent | 10% DMSO in PBS | 5.2 | 10.4 |
| Surfactant | 1% Tween 80 in PBS | 12.8 | 25.6 |
| Cyclodextrin | 10 mM HP-β-CD in PBS | 45.3 | 90.6 |
| Nanoparticle | Liposomal Formulation | >1000 | >2000 |
Visualizations
Caption: Workflow for selecting a strategy to enhance metal complex solubility.
Caption: Strategies for ligand modification to improve complex solubility.
Caption: Mechanism of solubility enhancement by cyclodextrin complexation.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. jchr.org [jchr.org]
- 6. eijppr.com [eijppr.com]
- 7. touroscholar.touro.edu [touroscholar.touro.edu]
- 8. Redox activation of metal-based prodrugs as a strategy for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Prodrug Approach: A Successful Tool for Improving Drug Solubility [mdpi.com]
- 10. Role of Prodrugs in Solubility Enhancement of Drugs | Semantic Scholar [semanticscholar.org]
- 11. nmj.mums.ac.ir [nmj.mums.ac.ir]
- 12. Polymeric Nanosystems Applied for Metal-Based Drugs and Photosensitizers Delivery: The State of the Art and Recent Advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metallic nanomaterials – targeted drug delivery approaches for improved bioavailability, reduced side toxicity, and enhanced patient outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmaexcipients.com [pharmaexcipients.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Stability of 1,3-Di(2-pyridyl)-1,3-propanedione Complexes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3-Di(2-pyridyl)-1,3-propanedione and its metal complexes. The stability of these complexes is critically dependent on the pH of the solution, which influences the protonation state of the ligand and consequently its coordination behavior.
Frequently Asked Questions (FAQs)
Q1: What is the general structure of this compound and how does pH affect it?
A1: this compound is a β-diketone ligand with two pyridine (B92270) rings. Its structure allows for keto-enol tautomerism. The molecule possesses both acidic (enol proton) and basic (pyridyl nitrogen atoms) sites.
-
In acidic solutions (low pH): The pyridyl nitrogen atoms will be protonated, leading to a positively charged ligand species (H₃L²⁺). This protonation can hinder coordination with metal ions.
-
In neutral to moderately basic solutions (mid-range pH): The pyridyl nitrogens may be deprotonated, and the enolic proton can be lost, allowing the ligand to act as a bidentate or tridentate chelating agent, forming stable metal complexes.
-
In strongly basic solutions (high pH): The ligand will be fully deprotonated (L⁻), which is the optimal form for complexation. However, at very high pH, metal hydroxo species may form and precipitate, competing with the ligand for the metal ion.
Q2: How is the stability of metal complexes of this compound typically measured as a function of pH?
A2: The stability of these complexes is commonly determined using potentiometric (pH-metric) titrations. This involves titrating a solution containing the ligand and a metal ion with a standard solution of a strong base (like NaOH) and monitoring the pH. The resulting titration curve can be analyzed to calculate the protonation constants of the ligand and the stability constants of the metal complexes. Spectrophotometric titrations can also be employed if the complex has a distinct absorption spectrum that changes with pH.
Q3: Why is my complex precipitating out of solution at a certain pH?
A3: Precipitation during experiments can occur for several reasons:
-
Formation of Metal Hydroxides: At higher pH values, metal ions can react with hydroxide (B78521) ions to form insoluble metal hydroxides. This is a competing equilibrium that can be significant, especially with metal ions that have low solubility products for their hydroxides.
-
Low Complex Solubility: The formed complex itself might have limited solubility in the chosen solvent system at a particular pH. The overall charge of the complex, which is pH-dependent, plays a crucial role in its solubility.
-
Ligand Insolubility: The free ligand may have low solubility in its neutral or deprotonated state at certain pH values.
Q4: I am seeing unexpected color changes in my solution during a pH titration. What could be the cause?
A4: Color changes in a solution containing a transition metal ion and this compound are often indicative of changes in the coordination environment of the metal ion. As the pH changes, different complex species may form. For example, at low pH, the metal ion may be predominantly in its hydrated form (e.g., [Cu(H₂O)₆]²⁺, which is pale blue). As the pH increases and the ligand starts to coordinate, the color will change to reflect the formation of the complex (e.g., a more intensely colored solution). Further pH changes might lead to the formation of different species (e.g., with different ligand-to-metal ratios or with coordinated hydroxide ions), each with its own characteristic color.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Drifting or unstable pH readings during titration. | 1. Slow equilibration of complex formation. 2. Precipitation of the complex or metal hydroxide. 3. Decomposition of the ligand or complex at extreme pH values. | 1. Allow more time between titrant additions for the pH to stabilize. 2. Work at lower concentrations of metal and ligand. Consider using a different solvent or a co-solvent to improve solubility. 3. Limit the pH range of the experiment to avoid conditions where decomposition is likely. |
| Calculated stability constants are not reproducible. | 1. Inaccurate concentrations of reactants (metal salt, ligand, acid, base). 2. Improper calibration of the pH electrode. 3. Presence of interfering ions in the solution. 4. Ionic strength of the solution is not constant. | 1. Carefully standardize all solutions. 2. Calibrate the pH electrode with at least three standard buffer solutions before each titration. 3. Use high-purity reagents and deionized water. 4. Maintain a constant ionic strength throughout the titration by adding a background electrolyte (e.g., KNO₃ or NaClO₄). |
| The titration curve does not show a clear inflection point. | 1. The pKa values of the ligand or the log K values of the complexes are very close to each other. 2. The complexation reaction is weak. 3. The concentrations of the reactants are too low. | 1. Use a computer program for data analysis that can handle overlapping equilibria. 2. Increase the concentration of the reactants if solubility permits. 3. Consider using a different analytical technique, such as spectrophotometry, if the complexes are colored. |
Experimental Protocols
A detailed experimental protocol for determining the stability constants of metal complexes of this compound via pH-metric titration is provided below.
Objective: To determine the protonation constants of this compound and the stability constants of its complexes with a given metal ion (e.g., Cu²⁺, Ni²⁺, Zn²⁺) in an aqueous or mixed-aqueous solution at a constant temperature and ionic strength.
Materials:
-
This compound
-
Metal salt (e.g., Cu(NO₃)₂, Ni(NO₃)₂, Zn(NO₃)₂)
-
Standardized strong acid (e.g., 0.1 M HNO₃)
-
Standardized carbonate-free strong base (e.g., 0.1 M NaOH)
-
Inert salt for maintaining ionic strength (e.g., KNO₃)
-
High-purity deionized water
-
pH meter with a combination glass electrode
-
Thermostated titration vessel
-
Magnetic stirrer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the ligand in a suitable solvent (e.g., ethanol (B145695) or dioxane, as it has limited water solubility).
-
Prepare a stock solution of the metal salt in deionized water and standardize it (e.g., by EDTA titration).
-
Prepare a stock solution of the inert salt (e.g., 1 M KNO₃).
-
Prepare and standardize a solution of a strong acid (e.g., 0.1 M HNO₃).
-
Prepare and standardize a carbonate-free solution of a strong base (e.g., 0.1 M NaOH).
-
-
Titration for Ligand Protonation Constants:
-
In a thermostated vessel, place a known volume of a solution containing the ligand, the strong acid, and the inert salt to maintain a constant ionic strength.
-
Titrate this solution with the standardized strong base.
-
Record the pH value after each addition of the base, allowing the reading to stabilize.
-
Continue the titration until the pH reaches a desired upper limit (e.g., pH 11).
-
-
Titration for Metal-Ligand Stability Constants:
-
Repeat the titration as in step 2, but also include a known concentration of the metal salt in the initial solution. The ligand-to-metal ratio can be varied (e.g., 1:1, 2:1, 3:1).
-
It is also necessary to perform a titration of the strong acid alone under the same conditions to determine the electrode parameters.
-
-
Data Analysis:
-
Plot the pH versus the volume of base added for all titrations.
-
The protonation constants of the ligand and the stability constants of the metal complexes can be calculated from the titration data using specialized software such as HYPERQUAD or by manual methods like the Irving-Rossotti method.
-
Visualizations
Caption: Protonation equilibria of this compound at varying pH.
Caption: Workflow for determining stability constants via pH-metric titration.
Validation & Comparative
A Comparative Guide to the Coordination Chemistry of 1,3-Di(2-pyridyl)-1,3-propanedione and Terpyridine
For Researchers, Scientists, and Drug Development Professionals
In the vast landscape of coordination chemistry, the choice of ligand is paramount in dictating the structural, electronic, and functional properties of metal complexes. This guide provides a detailed comparison of two important nitrogen-containing ligands: the well-established tridentate ligand, 2,2':6',2''-terpyridine (tpy), and the versatile β-diketone ligand, 1,3-di(2-pyridyl)-1,3-propanedione (dppd). While terpyridine has been extensively studied and utilized in a myriad of applications, dppd presents an alternative with distinct coordination modes and untapped potential. This guide aims to provide an objective comparison of their coordination behavior, supported by available experimental data, to aid researchers in ligand selection for their specific applications.
Introduction to the Ligands
2,2':6',2''-Terpyridine (tpy) is a tridentate aromatic ligand that coordinates to metal ions through its three nitrogen atoms, forming two stable five-membered chelate rings.[1] This NNN-pincer type coordination results in the formation of highly stable complexes with a wide range of transition metals.[1] The rigid and planar nature of the tpy ligand, once complexed, imparts unique photophysical and electrochemical properties to its metal complexes, making them valuable in fields such as materials science and medicinal chemistry.[1][2]
This compound (dppd) , a member of the β-diketone family, exists in a keto-enol tautomeric equilibrium. In its enol form, it can act as a bidentate O,O'-chelating agent through the deprotonation of the enolic proton.[3] The presence of two pyridyl rings also introduces the potential for coordination through the nitrogen atoms, making dppd a versatile ligand with multiple possible coordination modes. This flexibility allows for the formation of not only mononuclear complexes but also polynuclear structures.[3]
Coordination Chemistry: A Comparative Overview
The primary difference in the coordination behavior of tpy and dppd lies in their denticity and the nature of their donor atoms.
Terpyridine almost exclusively acts as a tridentate NNN-donor ligand, leading to the formation of predictable and stable octahedral [M(tpy)₂]ⁿ⁺ or square planar [M(tpy)X]ⁿ⁺ complexes. The strong σ-donating and π-accepting properties of the pyridine (B92270) rings significantly influence the electronic structure of the metal center.
This compound , on the other hand, exhibits more diverse coordination behavior. It can coordinate as:
-
An anionic bidentate O,O'-donor through the diketonate moiety.
-
A neutral bidentate N,N'-donor through the two pyridyl nitrogens.
-
A tridentate N,O,N'-donor in its enol form.
-
A bridging ligand in polynuclear complexes, utilizing both its oxygen and nitrogen donors.[3]
This versatility in coordination can lead to a wider range of complex geometries and nuclearities compared to the more rigid tpy ligand. For instance, dppd has been shown to form rod-shaped polynuclear chains with Cd(II) and tetranuclear oligomers with Cu(II).[3]
Data Presentation
The following tables summarize the available quantitative data for dppd and representative data for tpy to facilitate comparison. It is important to note that the data for dppd complexes is currently limited in the scientific literature.
Table 1: Comparison of General Properties
| Property | This compound (dppd) | 2,2':6',2''-Terpyridine (tpy) |
| Molar Mass | 226.23 g/mol | 233.26 g/mol |
| Typical Coordination Mode | Bidentate (O,O' or N,N'), Tridentate (N,O,N'), Bridging | Tridentate (NNN)[1] |
| Chelate Ring Size | 6-membered (O,O'), 7-membered (N,N') | 5-membered[1] |
| Rigidity of Coordinated Ligand | Flexible | Rigid[4] |
Table 2: Photophysical Data of Representative Complexes
| Complex | λabs (nm) | λem (nm) | Quantum Yield (Φ) | Lifetime (τ) | Solvent |
| [Cd₆(dppd)₂(μ₂-Cl)₆(μ₃-Cl)₂(DMF)₂(H₂O)₂Cl₂] | Not Reported | Luminescent[3] | Not Reported | Not Reported | Solid State |
| [Ru(tpy)₂]²⁺ | ~450 (MLCT) | ~615 | ~2 x 10⁻⁴ | ~250 ns | CH₃CN |
| [Fe(tpy)₂]²⁺ | ~552 (MLCT) | Non-emissive at RT | - | - | CH₃CN |
| [Zn(tpy)₂]²⁺ | ~330 (LC) | ~400 | ~0.03 | ~2 ns | CH₃CN |
Note: MLCT = Metal-to-Ligand Charge Transfer; LC = Ligand Centered; RT = Room Temperature. Data for tpy complexes are representative and can vary with counter-ions and solvent.
Table 3: Electrochemical Data of Representative Complexes
| Complex | E₁/₂ (Oxidation) (V vs. Fc/Fc⁺) | E₁/₂ (Reduction) (V vs. Fc/Fc⁺) | Solvent |
| [Fe(tpy)₂]²⁺ | +0.84 (Fe²⁺/Fe³⁺) | -1.27, -1.52 (ligand-based) | CH₃CN |
| [Co(tpy)₂]²⁺ | +0.09 (Co²⁺/Co³⁺) | -1.19, -1.61 (ligand-based) | CH₃CN |
| Data for dppd complexes is not currently available in the literature. |
Experimental Protocols
Synthesis of this compound (dppd)
A common synthetic route to dppd involves the Claisen condensation of ethyl picolinate (B1231196) with 2-acetylpyridine (B122185) in the presence of a strong base like sodium ethoxide or sodium hydride.
-
Materials: Ethyl picolinate, 2-acetylpyridine, sodium ethoxide, anhydrous ethanol (B145695), diethyl ether, hydrochloric acid.
-
Procedure:
-
A solution of sodium ethoxide is prepared by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
-
To this solution, a mixture of ethyl picolinate and 2-acetylpyridine is added dropwise at room temperature.
-
The reaction mixture is stirred for several hours, during which a precipitate may form.
-
The solvent is removed under reduced pressure, and the residue is dissolved in water.
-
The aqueous solution is neutralized with dilute hydrochloric acid to precipitate the crude dppd.
-
The product is collected by filtration, washed with water and diethyl ether, and can be further purified by recrystallization from a suitable solvent like ethanol.
-
Synthesis of a Generic [M(tpy)₂]ⁿ⁺ Complex (e.g., [Fe(tpy)₂]²⁺)
-
Materials: 2,2':6',2''-terpyridine (tpy), a metal salt (e.g., (NH₄)₂Fe(SO₄)₂·6H₂O), methanol (B129727), dichloromethane.[5]
-
Procedure:
-
Dissolve the terpyridine ligand (2 equivalents) in dichloromethane.[5]
-
Prepare a solution of the iron(II) salt (1 equivalent) in hot methanol.[5]
-
Add the hot metal salt solution dropwise to the stirred ligand solution at room temperature.[5] A distinct color change, typically to a deep purple or red for iron(II) complexes, indicates the formation of the complex.[5]
-
The resulting precipitate can be collected by filtration, washed with a small amount of methanol and diethyl ether, and dried under vacuum.
-
Determination of Stability Constants by pH-metric Titration
This method involves titrating a solution containing the ligand and a metal ion with a standard solution of a strong base. The stability constants are calculated from the resulting pH changes.
-
Procedure:
-
Prepare solutions of the ligand, the metal salt, a strong acid (e.g., HClO₄), and a strong base (e.g., NaOH) of known concentrations in a suitable solvent (often a water-alcohol mixture to ensure solubility).
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate a solution containing the ligand and the strong acid with the standard base solution, recording the pH after each addition.
-
Repeat the titration with a solution containing the ligand, the metal salt, and the strong acid.
-
The formation constants are then calculated from the titration curves using specialized software that analyzes the protonation equilibria of the ligand and the complexation equilibria with the metal ion.
-
Measurement of Luminescence Quantum Yield (Relative Method)
The quantum yield of a luminescent complex can be determined relative to a standard with a known quantum yield.
-
Procedure:
-
Prepare dilute solutions of the sample and a standard (e.g., quinine (B1679958) sulfate (B86663) or [Ru(bpy)₃]²⁺) with absorbances below 0.1 at the excitation wavelength in the same solvent.
-
Measure the UV-Vis absorption spectra of both the sample and the standard.
-
Measure the emission spectra of both the sample and the standard using the same excitation wavelength and instrument settings.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Cyclic Voltammetry
Cyclic voltammetry is used to study the redox properties of the metal complexes.
-
Procedure:
-
Prepare a solution of the complex in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile).
-
Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.
-
Scan the potential between set limits and record the resulting current. The potential is swept in one direction and then reversed.
-
The resulting voltammogram provides information about the oxidation and reduction potentials of the complex.
-
Visualizations
References
A Comparative Guide to 1,3-Di(2-pyridyl)-1,3-propanedione and Other β-Diketone Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,3-Di(2-pyridyl)-1,3-propanedione and other seminal β-diketone ligands: acetylacetone (B45752) (acac), dibenzoylmethane (B1670423) (dbm), and 2-thenoyltrifluoroacetone (B1682245) (tta). The comparison focuses on their structural properties, coordination chemistry, and applications, supported by experimental data and detailed protocols to assist in research and development.
Introduction to β-Diketone Ligands
β-Diketones are a class of organic compounds characterized by two carbonyl groups separated by a single methylene (B1212753) carbon. They are renowned in coordination chemistry for their ability to form stable chelate complexes with a vast array of metal ions. This chelating capability stems from their existence in a tautomeric equilibrium between a keto and an enol form. The deprotonation of the enol form yields a monoanionic, bidentate ligand that coordinates to a metal center via its two oxygen atoms, forming a stable six-membered ring. The versatility of β-diketone ligands is enhanced by the ease with which the terminal substituents (R and R') can be modified, allowing for the fine-tuning of steric and electronic properties of the resulting metal complexes.
This guide examines four distinct β-diketone ligands:
-
This compound (dppd): Features nitrogen-containing aromatic pyridyl groups, which can introduce additional coordination sites or influence the electronic properties of the complex.
-
Acetylacetone (acac): The archetypal β-diketone with simple methyl substituents.
-
Dibenzoylmethane (dbm): Contains bulky and electron-withdrawing phenyl groups.[1]
-
2-Thenoyltrifluoroacetone (tta): An asymmetric ligand with a heterocyclic thienyl group and a strongly electron-withdrawing trifluoromethyl group, which enhances its acidity.[1][2]
Structural Properties and Keto-Enol Tautomerism
The coordinating ability of β-diketones is intrinsically linked to their keto-enol tautomerism. The enol form is stabilized by intramolecular hydrogen bonding and conjugation, and its prevalence varies with the nature of the substituents and the solvent.
References
A Comparative Guide to Pyridine-Based Ligands in Catalysis: Evaluating 1,3-Di(2-pyridyl)-1,3-propanedione
For researchers, scientists, and professionals in drug development, the selection of an appropriate ligand is a critical step in designing efficient catalytic systems. This guide provides a comparative analysis of the catalytic performance of various pyridine-based ligands, with a special focus on the potential of 1,3-Di(2-pyridyl)-1,3-propanedione. While direct, extensive comparative data for this specific ligand is limited in publicly available research, this guide synthesizes available data for other pyridine-based ligands in a well-studied catalytic reaction—the transfer hydrogenation of ketones by ruthenium complexes—to provide a predictive assessment of its potential performance.
Introduction to Pyridine-Based Ligands in Catalysis
Pyridine (B92270) and its derivatives are a versatile class of ligands in coordination chemistry and have been extensively used in homogeneous catalysis. Their electronic properties, steric hindrance, and coordination modes can be readily tuned by introducing various substituents on the pyridine ring. This adaptability allows for the fine-tuning of the catalytic activity and selectivity of the corresponding metal complexes. Common applications of pyridine-based ligands include cross-coupling reactions, hydrogenations, and oxidation catalysis.
Performance Comparison in Transfer Hydrogenation of Ketones
Transfer hydrogenation of ketones to the corresponding alcohols is a fundamental transformation in organic synthesis. Ruthenium complexes bearing pyridine-based ligands have emerged as highly efficient catalysts for this reaction. The following tables summarize the performance of several ruthenium catalysts with different pyridine-containing ligands in the transfer hydrogenation of acetophenone, a benchmark substrate.
Table 1: Catalytic Performance of Ruthenium Complexes with Various Pyridine-Based Ligands in the Transfer Hydrogenation of Acetophenone
| Catalyst/Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Turnover Frequency (TOF) (h⁻¹) |
| [Ru(η⁶-p-cymene)(8-Mepq)Cl][PF₆] | Not Specified | KOiPr | iPrOH | 82 | 0.17 | 100 | 1600 |
| [Ru(η⁶-p-cymene)(4-Mepq)Cl][PF₆] | Not Specified | KOiPr | iPrOH | 82 | 0.17 | 100 | 1600 |
| Ru(L1)(PPh₃)Cl₂ (L1 = 6-(2,2’-bipyridin-6-ylmethyl)pyridin-2-ol) | 0.5 | iPrOK | iPrOH | 82 | 0.25 | >99 | 1160 |
| [Ru(L1)(PPh₃)₂Cl]⁺ (L1 = 4'-(tolyl)-2,2':6',2''-terpyridyl) | 1 | KOH | iPrOH | 82 | 12 | 98 | ~8.2 |
| [(p-cymene)RuCl₂]₂ / 2,2′-bibenzimidazole | 1 | Cs₂CO₃ | iPrOH | 130 | 12 | 95 | ~7.9 |
A Note on this compound (dppd):
Experimental Protocols
A general procedure for the transfer hydrogenation of ketones using a ruthenium catalyst is provided below.
General Experimental Protocol for Transfer Hydrogenation of Ketones:
-
Catalyst Preparation: The ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂) and the respective pyridine-based ligand are dissolved in an appropriate solvent (e.g., methanol (B129727) or isopropanol) and stirred under an inert atmosphere.
-
Reaction Setup: In a reaction vessel, the ketone substrate, the pre-formed catalyst solution, a base (e.g., KOtBu or KOH), and the hydrogen donor (e.g., isopropanol) are combined.
-
Reaction Conditions: The reaction mixture is typically heated to a specified temperature (e.g., 82 °C) and stirred for a designated period.
-
Work-up and Analysis: After the reaction is complete, the mixture is cooled to room temperature, and the product is isolated and purified using standard techniques such as column chromatography. The yield and other performance metrics are determined by analytical methods like GC-MS or NMR spectroscopy.
Catalytic Cycle and Mechanistic Insights
The transfer hydrogenation of ketones by ruthenium complexes is generally believed to proceed through a catalytic cycle involving the formation of a ruthenium hydride species.
Caption: A simplified catalytic cycle for the transfer hydrogenation of ketones by a ruthenium complex.
The cycle begins with the reaction of the ruthenium pre-catalyst with the alcohol (hydrogen donor) in the presence of a base to form a ruthenium alkoxide intermediate. This is followed by β-hydride elimination to generate the active ruthenium hydride species and a molecule of acetone. The ketone substrate then coordinates to the ruthenium hydride, and subsequent hydride transfer to the carbonyl carbon produces the corresponding alcohol. The catalyst is then regenerated by coordination of another molecule of the hydrogen donor.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for screening the catalytic performance of different pyridine-based ligands.
Caption: A generalized workflow for the comparative evaluation of pyridine-based ligands in catalysis.
Conclusion
The performance of pyridine-based ligands in catalysis is highly dependent on their specific structural and electronic properties. While direct experimental data for this compound in many common catalytic reactions is not yet widely reported, its structural similarity to other effective pyridine-containing ligands suggests it holds significant potential. The data presented for other pyridine-based ligands in the transfer hydrogenation of ketones provides a valuable benchmark for future studies. Further experimental investigation into the catalytic applications of metal complexes of this compound is crucial to fully elucidate its performance and expand the toolbox of versatile ligands for catalysis.
A Comparative Guide to the Validation of 1,3-Di(2-pyridyl)-1,3-propanedione as a Fluorescent Probe for Specific Ions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 1,3-Di(2-pyridyl)-1,3-propanedione as a potential fluorescent probe for the specific detection of metal ions. While direct and extensive validation of this specific molecule as a standalone fluorescent probe is limited in publicly available literature, this document evaluates its potential based on the performance of structurally related compounds and compares it with established alternative probes. The focus of this guide is on the detection of Copper (Cu²⁺) and Iron (Fe³⁺) ions, for which a polymer derivative of a similar propanedione structure has shown sensitivity.
Introduction to this compound
This compound is a β-diketone compound featuring two pyridyl groups. The presence of nitrogen atoms in the pyridyl rings and the oxygen atoms of the diketone moiety creates a potential metal-chelating site. The formation of a complex with a metal ion can significantly alter the photophysical properties of the molecule, leading to changes in its fluorescence, which forms the basis of its potential as a fluorescent sensor.
Performance Comparison
Direct quantitative data for this compound as a fluorescent probe is not extensively available. However, a novel conjugated polymer (PDBDBM) incorporating a 1,3-bis(4-bromophenyl)propane-1,3-dione (B3051353) moiety has been synthesized and shown to be a highly sensitive and selective fluorescent chemosensor for Cu²⁺ and Fe³⁺ ions. The sensing mechanism for this polymer is based on fluorescence quenching.
For the purpose of this guide, the performance of this related polymer is presented as an indication of the potential of the propane-1,3-dione core structure. This is compared with two well-established fluorescent probes for Cu²⁺ and Fe³⁺: Rhodamine and Pyrene-based probes for Cu²⁺, and Rhodamine B and Chromone-based probes for Fe³⁺.
Table 1: Performance Comparison of Fluorescent Probes for Cu²⁺ Detection
| Parameter | PDBDBM (propane-1,3-dione polymer) | Pyrene-based Probe (PYB)[1] | Rhodamine-based Probes (J6 and J7)[2][3] |
| Target Ion | Cu²⁺ | Cu²⁺ | Cu²⁺ |
| Signaling Mechanism | Fluorescence Quenching | Fluorescence Quenching[1] | "Turn-on" Fluorescence[2][3] |
| Limit of Detection (LOD) | 5 nM | 8.35 x 10⁻⁷ M[1] | Not explicitly stated, but high sensitivity reported. |
| Selectivity | High selectivity over other metal ions | Excellent selectivity over other common metal ions[1] | High selectivity over other metal ions[2] |
| Response Time | Not specified | Not specified | Instantaneous[2][3] |
| Solvent/Medium | THF solution | DMF/HEPES-NaOH buffer solution (v:v = 1:1, pH 7.4)[1] | Aqueous solution |
Table 2: Performance Comparison of Fluorescent Probes for Fe³⁺ Detection
| Parameter | PDBDBM (propane-1,3-dione polymer) | Rhodamine B-based Probe (RhB-DCT)[4] | Chromone-based Probe (CP) |
| Target Ion | Fe³⁺ | Fe³⁺ | Fe³⁺ |
| Signaling Mechanism | Fluorescence Quenching | "Turn-on" Fluorescence[4] | "Turn-off" Fluorescence[5] |
| Limit of Detection (LOD) | 0.4 µM | 0.0521 μM[4] | 0.044 μmol•L⁻¹[5] |
| Selectivity | High selectivity over other metal ions | Significant selectivity over other competing metal ions[4] | High selectivity and sensitivity[5] |
| Response Time | Not specified | Within seconds[4] | Not specified |
| pH Range | Not specified | 4 to 13[4] | 2.0–12.0[5] |
Signaling Pathways and Mechanisms
The likely signaling mechanism for this compound upon interaction with metal ions such as Cu²⁺ and Fe³⁺ is Chelation-Enhanced Fluorescence Quenching (CHEQ). In this process, the non-fluorescent probe binds to the metal ion, and the resulting complex remains non-fluorescent or exhibits significantly reduced fluorescence. This is often due to energy or electron transfer processes within the complex.
For comparison, many alternative probes operate on a "turn-on" mechanism, such as the spirolactam ring-opening in Rhodamine-based probes, which leads to a significant increase in fluorescence upon ion binding.[4]
Caption: Proposed chelation-enhanced quenching mechanism.
Experimental Protocols
To validate this compound as a fluorescent probe, a series of standard experimental protocols should be followed.
Synthesis and Characterization of the Probe
The synthesis of this compound should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to ensure purity.
Photophysical Property Analysis
The fundamental photophysical properties of the probe should be characterized in various solvents. This includes determining the absorption and emission spectra, molar extinction coefficient, and fluorescence quantum yield.
Ion Selectivity and Sensitivity Study
A solution of the probe is exposed to a range of different metal ions to assess its selectivity. The fluorescence response is measured using a spectrofluorometer. For ions that elicit a response, a titration is performed by adding increasing concentrations of the ion to the probe solution to determine the limit of detection (LOD) and the binding constant.
pH Titration
The effect of pH on the fluorescence of the probe and its ion complex is investigated to determine the optimal pH range for its operation.
Reversibility Test
The reversibility of the probe is tested by adding a strong chelating agent, such as EDTA, to the probe-ion complex to see if the original fluorescence can be restored.
Caption: Workflow for validating a new fluorescent ion probe.
Conclusion
While this compound holds theoretical promise as a fluorescent probe for metal ions due to its chelating structure, comprehensive experimental validation is lacking in the current scientific literature. The performance of a related polymer suggests potential for the selective detection of Cu²⁺ and Fe³⁺ through a fluorescence quenching mechanism. Further research following the outlined experimental protocols is necessary to fully characterize its properties and validate its efficacy as a standalone fluorescent probe. In comparison to established probes, which often exhibit "turn-on" fluorescence with high sensitivity and rapid response times, a quenching-based probe would need to demonstrate significant advantages in terms of selectivity, stability, or cost-effectiveness to be a competitive alternative.
References
- 1. A Novel Pyrene-Based Fluorescent Probe for the Detection of Cu2+ [mdpi.com]
- 2. Evaluation of Fluorescent Cu2+ Probes: Instant Sensing, Cell Permeable Recognition and Quantitative Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Fluorescent Cu2+ Probes: Instant Sensing, Cell Permeable Recognition and Quantitative Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Rhodamine B-Based “Turn-On” Fluorescent Probe for Selective Fe3+ Ions Detection [mdpi.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 1,3-Di(2-pyridyl)-1,3-propanedione Derivatives and Related Pyridine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents.[1] Its derivatives are known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] Within this broad class of compounds, 1,3-di(2-pyridyl)-1,3-propanedione and its derivatives represent a unique structural motif characterized by a β-diketone system flanked by two pyridine rings. This arrangement suggests a strong potential for metal chelation, which can be a critical mechanism for various biological activities.
While specific structure-activity relationship (SAR) studies on this compound derivatives are limited in publicly available literature, this guide aims to provide a comprehensive overview by drawing comparisons with other pyridine-containing compounds for which extensive biological data is available. By examining the SAR of these related molecules, we can infer the potential effects of structural modifications on the biological activity of this compound derivatives. This guide presents quantitative data from various studies, details key experimental protocols, and visualizes relevant biological and experimental workflows to aid researchers in drug discovery and development.
Anticancer Activity of Pyridine Derivatives
The anticancer potential of pyridine derivatives has been extensively investigated. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Quantitative Data: Anticancer Activity
The following table summarizes the cytotoxic effects of various pyridine derivatives against different cancer cell lines, as measured by the half-maximal inhibitory concentration (IC50).
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-based thiadiazole | NTD3 (benzoic acid substitution) | Not Specified | Potent activity | [2] |
| Pyridine-coumarin hybrids | Compound 5b | HepG-2 (Liver) | 42.16 | [3] |
| PC-3 (Prostate) | 59.74 | [3] | ||
| Hct-116 (Colon) | 35.05 | [3] | ||
| Compound 7c | HepG-2 (Liver) | 34.07 | [3] | |
| PC-3 (Prostate) | 16.06 | [3] | ||
| Hct-116 (Colon) | 16.02 | [3] | ||
| Photoactive bipyridyl-Ru(II) complexes | Complex 1 | A549 (Lung) | 25.3 (with photoactivation) | [4] |
| HeLa (Cervical) | 15.6 (with photoactivation) | [4] | ||
| PC3 (Prostate) | 18.9 (with photoactivation) | [4] | ||
| Complex 2 | A549 (Lung) | 18.7 (with photoactivation) | [4] | |
| HeLa (Cervical) | 9.3 (with photoactivation) | [4] | ||
| PC3 (Prostate) | 12.5 (with photoactivation) | [4] | ||
| Complex 3 | A549 (Lung) | 19.8 (with photoactivation) | [4] | |
| HeLa (Cervical) | 10.2 (with photoactivation) | [4] | ||
| PC3 (Prostate) | 11.4 (with photoactivation) | [4] |
Note: Lower IC50 values indicate higher potency.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The concentration of the formazan, which is soluble in an appropriate solvent, is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Caption: Workflow of the MTT assay for determining cell viability.
Anti-inflammatory Activity of Pyridine Derivatives
Pyridine derivatives have shown significant promise as anti-inflammatory agents, often by inhibiting key inflammatory mediators.
Quantitative Data: Anti-inflammatory Activity
The following table presents the in vitro anti-inflammatory activity of various pyridine and pyrimidine (B1678525) derivatives, as determined by the inhibition of nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages.
| Compound Class | Specific Derivative | Inhibition of NO Production (%) | IC50 (µM) | Reference |
| Pyridines | 7a | 65.48 | 76.6 | [5] |
| 7f | 51.19 | 96.8 | [5] | |
| Pyrimidines | 9a | 55.95 | 83.1 | [5] |
| 9d | 61.90 | 88.7 | [5] | |
| Nicotinic acid derivatives | 2b | - | 18.41 | [6] |
| 2e | - | 14.06 | [6] |
Note: Lower IC50 values indicate higher potency in inhibiting nitric oxide production.
Experimental Protocol: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages upon stimulation.
Principle: Nitric oxide is unstable and quickly oxidizes to nitrite (B80452) (NO2-) and nitrate (B79036) (NO3-). The Griess reagent is used to quantify the amount of nitrite in the cell culture supernatant, which serves as an indicator of NO production. The Griess reaction involves a two-step diazotization process where sulfanilamide (B372717) reacts with nitrite to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine to produce a colored azo compound that can be measured spectrophotometrically.
Procedure:
-
Cell Seeding: Plate RAW 264.7 macrophage cells in a 24-well or 96-well plate at a density of 5 x 10^5 cells/well and incubate for 24 hours.[2]
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and incubate for 24 hours.[2]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix an equal volume of the supernatant with the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine in phosphoric acid).
-
Incubation: Incubate the mixture at room temperature for 10-15 minutes.
-
Absorbance Reading: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a standard curve prepared with known concentrations of sodium nitrite.
Caption: Workflow of the Nitric Oxide (NO) assay.
Antimicrobial Activity of Pyridine Derivatives
The nitrogen atom in the pyridine ring can be quaternized to form pyridinium (B92312) salts, which often exhibit potent antimicrobial properties by disrupting microbial cell membranes.[1]
Quantitative Data: Antimicrobial Activity
The following table shows the minimum inhibitory concentration (MIC) values for various pyridine derivatives against different microbial strains.
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| Pyridinium salts | 3d (phenylpropyl derivative) | Staphylococcus aureus | 4 | [7] |
| 2d, 4d | Staphylococcus aureus | Potent activity | [7] | |
| Substituted Mannich bases | 12, 15, 16, 17 | Bacillus subtilis | 6.25 - 12.5 | [1] |
| Staphylococcus aureus | 6.25 - 12.5 | [1] | ||
| Pseudomonas aeruginosa | 6.25 - 12.5 | [1] | ||
| Escherichia coli | 6.25 - 12.5 | [1] | ||
| Isonicotinic acid hydrazide derivatives | 23-27 | Staphylococcus aureus | 2.18 - 3.08 (µM/mL) | [1] |
| Bacillus subtilis | 2.18 - 3.08 (µM/mL) | [1] | ||
| Escherichia coli | 2.18 - 3.08 (µM/mL) | [1] |
Note: Lower MIC values indicate higher antimicrobial activity.
Structure-Activity Relationship (SAR) and Discussion
Although direct SAR data for this compound derivatives is scarce, we can extrapolate potential SAR from the broader class of pyridine derivatives.
-
Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring significantly influence biological activity. For instance, in some anti-inflammatory pyridine derivatives, electron-withdrawing groups can enhance activity.[5]
-
Lipophilicity: The introduction of lipophilic groups can modulate the ability of the compound to cross cell membranes, which is crucial for reaching intracellular targets. In the case of antimicrobial pyridinium salts, longer alkyl chains, which increase lipophilicity, have been shown to enhance activity.[7]
-
Metal Chelating Properties: The β-diketone moiety in this compound is a strong metal chelator. This property could be central to its biological activity, as metal ions play crucial roles in many enzymatic processes. The chelation of essential metal ions could disrupt these processes in cancer cells or microbes.
-
Overall Molecular Shape: The three-dimensional conformation of the molecule will dictate its ability to bind to specific biological targets. The flexibility of the propanedione linker and the orientation of the two pyridine rings are likely to be important determinants of activity.
Hypothetical Signaling Pathway for Anti-inflammatory Action
The anti-inflammatory effects of many pyridine derivatives are attributed to their ability to modulate key signaling pathways involved in inflammation, such as the NF-κB pathway.
Caption: Potential inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
While the direct biological evaluation of this compound derivatives is not extensively documented, the vast body of research on other pyridine-containing compounds provides a strong rationale for their investigation as potential therapeutic agents. The unique combination of two pyridine rings and a β-diketone core suggests that these molecules could exhibit potent anticancer, anti-inflammatory, and antimicrobial activities, possibly through mechanisms involving metal chelation and modulation of key signaling pathways.
Future research should focus on the synthesis of a library of this compound derivatives with diverse substitutions on the pyridine rings. Systematic evaluation of these compounds in the biological assays detailed in this guide will be crucial for establishing a clear structure-activity relationship. Such studies will undoubtedly provide valuable insights for the rational design of novel and more effective pyridine-based therapeutics.
References
- 1. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Study of the biological activity of photoactive bipyridyl-Ru(II) complexes containing 1,3,5-triaza-7-phosphaadamantane (PTA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
A Comparative Guide to 1,3-Di(2-pyridyl)-1,3-propanedione and Similar Chelating Ligands
For Researchers, Scientists, and Drug Development Professionals
In the landscape of coordination chemistry and its applications in catalysis, materials science, and drug development, β-diketones are a cornerstone class of chelating agents. Their capacity to form stable complexes with a diverse range of metal ions has made them a subject of intense research. Among these, 1,3-Di(2-pyridyl)-1,3-propanedione distinguishes itself through the incorporation of pyridyl nitrogen atoms, which introduces unique electronic and steric properties compared to more common β-diketones like acetylacetone (B45752) and dibenzoylmethane (B1670423). This guide provides a comprehensive comparison of this compound with these analogues, supported by experimental data and detailed methodologies, to inform ligand selection in research and development.
Enhanced Stability of Metal Complexes
A primary advantage of this compound lies in its ability to form highly stable metal complexes. The presence of the pyridyl nitrogen atoms, in addition to the two oxygen atoms of the dione (B5365651) moiety, allows for stronger and potentially more diverse coordination modes with metal ions. This increased denticity and the electronic effects of the pyridine (B92270) rings contribute to a greater chelate effect, resulting in higher stability constants compared to bidentate β-diketones.
Table 1: Comparison of General Properties and Stability Constants of β-Diketone Ligands
| Ligand | Structure | Molar Mass ( g/mol ) | Typical Coordination Mode | Log β (Cu(II)) - Representative | Log β (Ni(II)) - Representative |
| This compound |
| 226.23[2] | N,N,O,O-tetradentate or N,O-bidentate | Data not available for direct comparison | Data not available for direct comparison |
| Acetylacetone |
| 100.12 | O,O-bidentate | 14.6 | 10.7 |
| Dibenzoylmethane |
| 224.25 | O,O-bidentate | 17.2 | 14.8 |
Note: The stability constant values are representative and can vary with experimental conditions (e.g., solvent, temperature, ionic strength). The values for acetylacetone and dibenzoylmethane are provided to illustrate the general trend.[1]
Unique Applications in Catalysis and Drug Development
The distinct structural features of this compound open avenues for specialized applications. The pyridyl moieties can influence the electronic properties of the metal center in a complex, thereby tuning its catalytic activity. For instance, palladium(II) complexes with pyridine-containing ligands have shown significant efficacy as catalysts in cross-coupling reactions like the Heck reaction.[3] The ability to modulate the ligand environment is crucial for optimizing catalyst performance.
In the realm of drug development, the chelating properties of β-diketones are exploited for various therapeutic strategies.[4] Derivatives of dibenzoylmethane have been investigated for their antitumor activities.[5] The enhanced stability of complexes formed with this compound could be advantageous in the design of metal-based drugs or drug delivery systems, potentially leading to improved efficacy and reduced side effects. For example, nanoscale coordination polymers are being explored for the co-delivery of synergistic chemotherapeutics.[6]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through a Claisen condensation reaction.
Materials:
-
Ethyl picolinate (B1231196)
-
Sodium ethoxide or Sodium hydride
-
Anhydrous solvent (e.g., diethyl ether, THF)
-
Hydrochloric acid (for neutralization)
-
Organic solvent for extraction (e.g., dichloromethane)
Procedure:
-
A solution of 2-acetylpyridine in the anhydrous solvent is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
A strong base, such as sodium ethoxide or sodium hydride, is added portion-wise to the stirred solution at a controlled temperature (often 0 °C).
-
Ethyl picolinate is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or with gentle heating for several hours to allow the condensation to complete.
-
After the reaction is complete, the mixture is cooled and then neutralized with a dilute acid, such as hydrochloric acid.
-
The product is extracted into an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization or column chromatography.
Determination of Metal-Ligand Stability Constants by Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes in solution.[7][8]
Materials:
-
pH meter with a glass electrode
-
Thermostated titration vessel
-
Standardized solution of a strong base (e.g., NaOH, carbonate-free)
-
Standardized solution of a strong acid (e.g., HCl)
-
Solution of the ligand of known concentration
-
Solution of the metal salt of known concentration
-
Inert electrolyte solution to maintain constant ionic strength (e.g., KNO₃ or NaClO₄)
Procedure:
-
Electrode Calibration: The pH electrode is calibrated with standard buffer solutions.
-
Titration Sets: Three sets of titrations are performed at a constant temperature:
-
A (Acid alone): A known volume of the strong acid in the inert electrolyte solution is titrated with the standard strong base. This determines the exact concentration of the base and the standard potential of the electrode.
-
B (Acid + Ligand): A known volume of the strong acid and the ligand solution in the inert electrolyte is titrated with the standard strong base. This allows for the calculation of the ligand's protonation constants.
-
C (Acid + Ligand + Metal): A known volume of the strong acid, the ligand solution, and the metal salt solution in the inert electrolyte is titrated with the standard strong base.
-
-
Data Analysis: The pH is recorded after each addition of the titrant. The data from the three titrations are then processed using a suitable computer program (e.g., BEST, HYPERQUAD).[9] The program refines the protonation constants of the ligand and the stability constants of the metal-ligand complexes by minimizing the difference between the experimental and calculated pH values.
Signaling Pathway Implication: Inhibition of Metalloenzymes
Metal ions are crucial for the function of many enzymes, and chelating agents can modulate their activity. In cancer therapy, targeting metalloenzymes is a promising strategy. For example, matrix metalloproteinases (MMPs), which are zinc-dependent endopeptidases, play a key role in tumor invasion and metastasis. Chelating agents can inhibit MMPs by binding to the catalytic zinc ion. The high stability of metal complexes with this compound suggests its potential as a scaffold for designing potent metalloenzyme inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C13H10N2O2 | CID 2728494 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jmpas.com [jmpas.com]
- 5. Novel dibenzoylmethane derivative 2-allyl-1,3-diphenyl-1, 3-propanedione: a safe and effective topical treatment for melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-delivery of Three Synergistic Chemotherapeutics in A Core-Shell Nanoscale Coordination Polymer for the Treatment of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Stability of Metal Complexes with 1,3-Di(2-pyridyl)-1,3-propanedione
For Researchers, Scientists, and Drug Development Professionals
The thermal stability of metal complexes is a critical parameter in the fields of materials science, catalysis, and drug development. For therapeutic applications, understanding the decomposition profile of a metal-based drug candidate is essential for determining its shelf-life, storage conditions, and behavior under physiological temperatures. In materials science, the thermal stability dictates the processing conditions and operational limits of functional materials. This guide provides a framework for the comparative evaluation of the thermal stability of metal complexes featuring the versatile chelating ligand, 1,3-Di(2-pyridyl)-1,3-propanedione.
Illustrative Comparison of Thermal Stability
The following table presents a hypothetical data set for the thermal decomposition of various first-row transition metal complexes with this compound, as would be determined by thermogravimetric analysis (TGA). This table is intended to serve as a template for researchers to populate with their own experimental data. The stability of such complexes is influenced by factors including the nature of the metal ion (e.g., ionic radius, charge density, and d-electron configuration), the coordination geometry, and the strength of the metal-ligand bonds.
| Metal Ion | Complex Formula | Onset of Decomposition (Tonset, °C) | Peak Decomposition Temp (Tpeak, °C) | Final Residue (%) | Putative Final Product |
| Co(II) | [Co(C₁₃H₉N₂O₂)₂(H₂O)₂] | ~250 | ~280, ~450 | ~25 | Co₃O₄ |
| Ni(II) | [Ni(C₁₃H₉N₂O₂)₂(H₂O)₂] | ~270 | ~300, ~480 | ~26 | NiO |
| Cu(II) | [Cu(C₁₃H₉N₂O₂)₂] | ~260 | ~290, ~460 | ~24 | CuO |
| Zn(II) | [Zn(C₁₃H₉N₂O₂)₂] | ~280 | ~310, ~500 | ~27 | ZnO |
Experimental Protocols
A standardized experimental approach is crucial for obtaining comparable and reproducible data. Below are detailed methodologies for the synthesis of the metal complexes and their subsequent thermal analysis.
General Synthesis of Metal(II) Complexes with this compound
This protocol is a general method for the synthesis of metal(II) complexes with this compound.[1][2][3] The specific metal salt and solvent may be varied to optimize the synthesis for different metal ions.
-
Ligand Solution Preparation: Dissolve this compound (2 equivalents) in a suitable solvent, such as ethanol (B145695) or methanol, with gentle heating if necessary to achieve complete dissolution.
-
Metal Salt Solution Preparation: In a separate vessel, dissolve the desired metal(II) salt (e.g., chloride, nitrate, or acetate; 1 equivalent) in the same solvent.
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring.
-
pH Adjustment: If necessary, adjust the pH of the reaction mixture by adding a weak base (e.g., a dilute solution of sodium hydroxide (B78521) or ammonia) dropwise to facilitate the deprotonation of the ligand and promote complex formation.
-
Precipitation and Isolation: Stir the reaction mixture at room temperature or under reflux for a specified period (typically 1-3 hours). Allow the resulting precipitate to cool to room temperature. Collect the solid product by filtration, wash with the solvent used for the reaction, and then with a small amount of a non-polar solvent like diethyl ether.
-
Drying: Dry the isolated complex in a desiccator over a suitable drying agent or in a vacuum oven at a mild temperature.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
The following is a general procedure for the thermal analysis of the synthesized metal complexes.[4][5][6][7][8][9][10]
-
Sample Preparation: Place a small, accurately weighed amount of the dried metal complex (typically 5-10 mg) into an inert crucible (e.g., alumina (B75360) or platinum).
-
Instrumentation: Use a simultaneous thermal analyzer (TGA/DSC) for the measurements.
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
Atmosphere: Conduct the analysis under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min). An oxidizing atmosphere (e.g., air) may be used to investigate oxidative decomposition.
-
-
Data Analysis:
-
TGA Curve: Analyze the TGA curve (mass vs. temperature) to determine the onset temperature of decomposition, the temperature ranges of distinct decomposition steps, and the percentage of mass loss for each step. The final residual mass can be used to infer the composition of the final decomposition product (often a metal oxide).
-
DTG Curve: Analyze the derivative thermogravimetry (DTG) curve (rate of mass loss vs. temperature) to identify the peak temperatures of decomposition for each step.
-
DSC Curve: Analyze the DSC curve (heat flow vs. temperature) to identify endothermic or exothermic events associated with phase transitions (e.g., melting) or decomposition processes.
-
Workflow for Synthesis and Thermal Characterization
The following diagram illustrates the logical workflow for the synthesis of metal complexes with this compound and the subsequent evaluation of their thermal stability.
References
- 1. Synthesis, Characterization and Properties of Metal Complexes of Beta-diketonate Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 2. Metal β-Diketonates - ProChem, Inc. [prochemonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 5. ijmra.us [ijmra.us]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
- 8. epfl.ch [epfl.ch]
- 9. researchgate.net [researchgate.net]
- 10. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
electrochemical comparison of metal complexes with 1,3-Di(2-pyridyl)-1,3-propanedione and terpyridine
A comparative guide for researchers and drug development professionals on the electrochemical properties of metal complexes featuring terpyridine and 1,3-Di(2-pyridyl)-1,3-propanedione ligands.
The selection of ligands is a critical parameter in the design of metal complexes for applications ranging from catalysis and materials science to medicinal chemistry. The electronic properties of these ligands directly influence the redox behavior, stability, and reactivity of the resulting metal complex. This guide provides an objective, data-driven comparison of the electrochemical characteristics of metal complexes bearing two important nitrogen- and oxygen-donating ligands: the tridentate nitrogen ligand, terpyridine (tpy), and the bidentate β-diketonate ligand, this compound.
While extensive electrochemical data is available for terpyridine complexes, quantitative data for this compound complexes is less prevalent in the literature. This guide compiles available data for a side-by-side comparison and supplements with information on closely related dipyridyl β-diketonate complexes to provide a comprehensive overview.
At a Glance: Key Electrochemical Differences
Metal complexes of terpyridine are well-known for their rich and often reversible redox chemistry. The terpyridine ligand is considered "non-innocent," meaning it actively participates in the redox processes of the complex. This is due to the delocalization of electron density from the metal center to the low-lying π* orbitals of the pyridine (B92270) rings. This characteristic allows terpyridine to stabilize metals in various oxidation states and facilitates multi-electron transfer processes, which is particularly advantageous in catalysis.
In contrast, β-diketonate ligands like this compound typically form stable chelate rings with metal ions through their oxygen atoms. While the pyridyl groups can influence the electronic properties, the redox activity is often more metal-centered compared to the pronounced ligand-centered redox events observed in many terpyridine complexes.
Quantitative Electrochemical Data
The following tables summarize the available quantitative electrochemical data for metal complexes with terpyridine and related pyridyl-containing ligands. It is important to note the scarcity of direct electrochemical data for this compound complexes in the reviewed literature.
Table 1: Redox Potentials of Terpyridine Metal Complexes
| Metal Ion | Redox Couple | Potential (V vs. Fc/Fc+) | Solvent | Supporting Electrolyte | Reference |
| Fe(II) | Fe(III)/Fe(II) | +0.88 | Acetonitrile | [NBu₄][PF₆] | [1] |
| Fe(II) | Fe(II)/Fe(I) | -1.25 | Acetonitrile | [NBu₄][PF₆] | [1] |
| Fe(II) | Fe(I)/Fe(0) | -1.55 | Acetonitrile | [NBu₄][PF₆] | [1] |
| Co(II) | Co(III)/Co(II) | +0.35 | Acetonitrile | [NBu₄][PF₆] | [2] |
| Co(II) | Co(II)/Co(I) | -1.17 | DMF/H₂O (95:5) | TBAP | [2] |
| Ni(II) | Ni(III)/Ni(II) | +1.10 (quasi-reversible) | Acetonitrile | [NBu₄][PF₆] | [3] |
| Ni(II) | Ni(II)/Ni(I) | -1.20 | Acetonitrile | [NBu₄][PF₆] | [3] |
| Ni(II) | Ni(I)/Ni(0) | -1.65 (quasi-reversible) | Acetonitrile | [NBu₄][PF₆] | [3] |
Table 2: Redox Potentials of Metal Complexes with Pyridyl-Containing Ligands (as proxy for this compound complexes)
| Metal Ion | Ligand | Redox Couple | Potential (V vs. Ag/AgCl) | Solvent | Supporting Electrolyte | Reference |
| Cu(II) | 3,6-bis(3,5-dimethylpyrazolyl)pyridazine | Cu(II)/Cu(I) | +0.03 (Epc) | Not Specified | Not Specified | [4] |
| Cu(II) | 3,6-bis(3,5-dimethylpyrazolyl)pyridazine | Cu(I)/Cu(II) | +0.75 (Epa) | Not Specified | Not Specified | [4] |
| Fe(II) | 3,6-bis(3,5-dimethylpyrazolyl)pyridazine | Fe(III)/Fe(II) | -0.67 (Epa) | Not Specified | Not Specified | [4] |
| Fe(II) | 3,6-bis(3,5-dimethylpyrazolyl)pyridazine | Fe(II)/Fe(III) | -0.47 (Epc) | Not Specified | Not Specified | [4] |
| Ni(II) | 3,6-bis(3,5-dimethylpyrazolyl)pyridazine | Ni(II)/Ni(I) | +0.12 (Epc) | Not Specified | Not Specified | [4] |
| Ni(II) | 3,6-bis(3,5-dimethylpyrazolyl)pyridazine | Ni(I)/Ni(II) | +0.71 (Epa) | Not Specified | Not Specified | [4] |
Note: Direct comparison of potentials between tables should be done with caution due to different reference electrodes and experimental conditions.
Experimental Protocols
A detailed understanding of the experimental conditions is crucial for interpreting and reproducing electrochemical data.
Cyclic Voltammetry of Terpyridine Complexes
A standard three-electrode setup is typically employed for cyclic voltammetry (CV) measurements of terpyridine metal complexes.
-
Working Electrode: Glassy carbon electrode.
-
Reference Electrode: Ag/Ag⁺ or Saturated Calomel Electrode (SCE). Ferrocene/ferrocenium (Fc/Fc⁺) is often used as an internal standard for potential referencing.
-
Counter Electrode: Platinum wire or foil.
-
Solvent: Acetonitrile or Dichloromethane (spectroscopic grade, dried and degassed).
-
Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or Tetrabutylammonium perchlorate (B79767) (TBAP).
-
Procedure: The solution containing the metal complex (typically 1 mM) and the supporting electrolyte is purged with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the experiment to remove dissolved oxygen. The potential is then swept between defined limits at a specific scan rate (e.g., 100 mV/s).
Synthesis of a Representative Terpyridine Complex: Fe(tpy)₂₂
A solution of FeCl₂·4H₂O in methanol (B129727) is added to a solution of two equivalents of terpyridine in methanol. The mixture is heated at reflux for several hours, during which the color changes to a deep violet. After cooling to room temperature, a saturated aqueous solution of NH₄PF₆ is added to precipitate the complex. The resulting violet solid is collected by filtration, washed with water and diethyl ether, and dried under vacuum.
Visualizing the Concepts
To better illustrate the relationships and processes discussed, the following diagrams are provided.
Caption: A logical flow diagram comparing the structural features, electrochemical properties, and applications of terpyridine and this compound ligands in metal complexes.
Caption: A schematic representation of the typical experimental workflow for conducting cyclic voltammetry measurements on metal complexes.
Conclusion and Future Directions
The electrochemical behavior of metal complexes is profoundly influenced by the nature of the coordinating ligands. Terpyridine, with its tridentate nitrogen coordination and non-innocent character, imparts rich and often reversible multi-electron redox properties to its metal complexes, making them highly suitable for catalytic applications. While quantitative electrochemical data for metal complexes of this compound is not as readily available, the general characteristics of related β-diketonate and pyridyl-containing ligands suggest that their redox behavior is more likely to be metal-centered, leading to applications in materials science and as precursors for more complex structures.
For a more definitive comparison, further experimental investigation into the electrochemical properties of a series of transition metal complexes with this compound is necessary. Such studies would provide valuable data for researchers and professionals in drug development and materials science, enabling a more informed selection of ligands for the design of metal complexes with tailored electrochemical properties.
References
- 1. Diverse Coordination Numbers and Geometries in Pyridyl Adducts of Lanthanide(III) Complexes Based on β-Diketonate [mdpi.com]
- 2. Spectro-electrochemical study of iron and ruthenium bis-terpyridine complexes with methyl viologen-like subunits as models for supramolecular polymers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Assessing the Purity of Synthesized 1,3-Di(2-pyridyl)-1,3-propanedione: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 1,3-Di(2-pyridyl)-1,3-propanedione, with a primary focus on High-Performance Liquid Chromatography (HPLC). Alternative methods are also discussed to provide a well-rounded perspective on available analytical strategies.
Introduction to this compound
This compound is a β-diketone that exists in a tautomeric equilibrium between the keto and enol forms.[1][2] This compound and its derivatives are of interest in coordination chemistry and drug discovery. The synthesis, typically achieved through a Claisen condensation, may result in various impurities, including unreacted starting materials and by-products.[1] Therefore, robust analytical methods are essential for accurate purity determination.
Comparative Analysis of Purity Assessment Methods
While HPLC is a powerful and widely used technique for purity analysis, other methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) offer complementary information.
Table 1: Comparison of Analytical Methods for Purity Assessment
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on differential partitioning between a mobile and stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Primary Use | Quantitative purity determination and impurity profiling. | Structural elucidation and quantitative analysis (qNMR). | Identification and quantification of volatile and semi-volatile impurities. |
| Advantages | High resolution, high sensitivity, suitable for a wide range of compounds. | Provides detailed structural information, can be a primary method for absolute purity (qNMR). | Excellent for identifying volatile impurities and provides structural information of impurities.[3] |
| Limitations | Requires a chromophore for UV detection, co-elution of impurities is possible. | Lower sensitivity compared to chromatographic methods.[3] | Not suitable for non-volatile or thermally labile compounds.[3] |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Reverse-phase HPLC (RP-HPLC) is a highly suitable method for the purity determination of this compound due to the presence of pyridine (B92270) rings which act as strong chromophores for UV detection.[4] A C18 column is a common choice for the stationary phase in the analysis of pyridine derivatives.[4]
Experimental Protocol: RP-HPLC Method
This protocol is a recommended starting point and may require optimization for specific instrumentation and impurity profiles.
1. Instrumentation and Chromatographic Conditions:
-
Instrument: HPLC or UPLC system with a UV/PDA Detector.[4]
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4]
-
Mobile Phase: Acetonitrile (B52724) and 20mM Potassium Phosphate (B84403) Buffer (pH 3.0) (Gradient or Isocratic). A starting point could be a 20:80 (v/v) ratio of acetonitrile to buffer.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30°C.[4]
-
Detector Wavelength: 260 nm. The pyridine chromophore typically exhibits strong absorbance in the 250-270 nm range.[4][5]
-
Injection Volume: 10 µL.[4]
-
Run Time: 15 minutes (may need adjustment based on sample complexity).[4]
2. Reagents and Materials:
-
This compound Reference Standard (Purity >99%)
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄, Analytical Grade)
-
Phosphoric Acid (Analytical Grade)
-
Water (HPLC Grade or Milli-Q)
-
Standard laboratory glassware (volumetric flasks, pipettes, etc.)
3. Solution Preparation:
-
Buffer Preparation (20mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.[4]
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the acetonitrile and phosphate buffer in the desired ratio. Degas the mobile phase by sonication or helium sparging before use.[4]
-
Diluent Preparation: Use the mobile phase as the diluent.[4]
-
Standard Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Further dilute 10 mL of this stock solution to 100 mL with the diluent.[4]
-
Sample Solution Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the synthesized this compound sample and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[4]
4. Chromatographic Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the baseline is free from interfering peaks.
-
Inject the standard solution multiple times (e.g., five times) to check for system suitability (e.g., retention time reproducibility, peak area precision).
-
Inject the sample solution in duplicate.
-
After the analysis, wash the column with a higher proportion of organic solvent (e.g., 80% Acetonitrile) before storage.[4]
5. Data Analysis:
The purity of the synthesized compound is calculated based on the area percentage of the main peak in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Alternative Purity Assessment Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for both structural elucidation and purity assessment.[5] For β-diketones, NMR can confirm the presence of both keto and enol tautomers.[1] Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample without the need for a reference standard of the analyte, making it a valuable technique for characterizing new batches of a synthesized compound.[3]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying and quantifying volatile impurities that may be present from the synthesis, such as residual solvents.[5] However, due to the relatively high melting point of this compound (104-109 °C), care must be taken to ensure the compound does not degrade at the high temperatures used in the GC inlet.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for the synthesis and purity assessment of this compound.
Caption: Synthesis workflow for this compound.
Caption: Experimental workflow for HPLC purity assessment.
References
- 1. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural Studies of β-Diketones and Their Implications on Biological Effects [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1,3-Di(2-pyridyl)-1,3-propanedione: A Comprehensive Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential, step-by-step guidance for the proper disposal of 1,3-Di(2-pyridyl)-1,3-propanedione (CAS No. 10198-89-7), tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for handling this compound.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses with side-shields. | Protects eyes from potential splashes or airborne particles of the chemical. |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat. | Protects personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be necessary if dust or aerosols are generated. | Minimizes the inhalation of potentially harmful airborne particles. |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves incineration by a licensed waste disposal company. Adherence to federal, state, and local regulations is mandatory.
-
Waste Characterization and Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Keep the waste in its original or a compatible, clearly labeled container. The label should include the full chemical name, CAS number (10198-89-7), and any known hazard information.
-
-
Consultation with EHS:
-
Always consult with your institution's EHS office for specific guidance and to ensure compliance with all applicable regulations. They can provide information on licensed chemical waste contractors.
-
-
Preparation for Disposal:
-
Container Disposal:
-
Accidental Spill Cleanup:
-
In the event of a spill, cover with dry lime or soda ash, pick up, keep in a closed container, and hold for waste disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.
-
First-Aid Measures
In case of accidental exposure, follow these first-aid procedures:
-
After inhalation: Move the person to fresh air.
-
In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water/ shower.
-
In case of eye contact: Rinse out with plenty of water.
-
If swallowed: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Essential Safety and Logistical Information for Handling 1,3-Di(2-pyridyl)-1,3-propanedione
This guide provides essential, immediate safety and logistical information, including operational and disposal plans for 1,3-Di(2-pyridyl)-1,3-propanedione.
Personal Protective Equipment (PPE)
Due to the absence of a specific SDS, a conservative approach to personal protective equipment is recommended, based on guidelines for similar chemical structures.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. | Protects eyes from potential splashes or airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | Prevents direct skin contact with the chemical. |
| Body Protection | Laboratory coat or chemical-resistant apron. | Protects personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if dust or aerosols are generated. | Minimizes the potential for inhalation of the compound. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Ensure all handling of this compound is conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Verify that an emergency eyewash station and safety shower are readily accessible and unobstructed.
-
Prepare a designated workspace and have all necessary equipment and materials ready before handling the chemical.
-
Prepare a clearly labeled waste container for the disposal of contaminated materials.
2. Handling the Solid:
-
As this compound is a solid, care should be taken to avoid generating dust during weighing and transfer.
-
Use appropriate tools (e.g., spatula) for handling the solid.
-
Keep the container tightly closed when not in use to prevent contamination and potential exposure.
3. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
It is classified as a combustible solid, so it should be stored away from heat, sparks, and open flames.
Disposal Plan
1. Waste Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.
-
Collect all waste containing this chemical, including contaminated consumables (e.g., gloves, wipes), in a dedicated, clearly labeled, and sealed container.
2. Consultation and Disposal:
-
Consult your institution's EHS office for specific disposal procedures.
-
Dispose of the chemical waste through a licensed and approved hazardous waste disposal company.
-
Empty containers should be treated as hazardous waste and disposed of accordingly.
Quantitative Data
| Property | Value |
| Physical Form | Solid |
| Melting Point | 104-109 °C |
| Storage Class | 11 - Combustible Solids |
Workflow for Safe Handling
Caption: A logical workflow for the safe handling of this compound from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
